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  • Product: Oxazepam acetate, (-)-
  • CAS: 68399-22-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Bioactivity of Levorotatory Oxazepam Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Benzodiazepines are a widely prescribed class of psychoactive drugs that exert their effects by enhancing the action of the neurotransmitter ga...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodiazepines are a widely prescribed class of psychoactive drugs that exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] Oxazepam, a short-to-intermediate-acting benzodiazepine, is a metabolite of several other benzodiazepines, including diazepam, and is used to treat anxiety, insomnia, and symptoms of alcohol withdrawal.[3][4]

A critical and often overlooked aspect of drug development is the concept of chirality. Many molecules, including oxazepam, exist as enantiomers—mirror-image isomers that are non-superimposable. These stereoisomers can exhibit profound differences in their pharmacological and toxicological profiles. While oxazepam is clinically available as a racemate (a 1:1 mixture of both enantiomers), its acetate ester has been successfully isolated as a single enantiomer.[3] This guide will delve into the specific bioactivity of the levorotatory (-) form of oxazepam acetate, providing a comprehensive overview for researchers and drug development professionals.

It has been reported that the S-enantiomer of oxazepam is more active than the R-enantiomer.[4] Furthermore, studies on the hydrolysis of enantiomeric oxazepam 3-acetates have revealed stereoselectivity in different tissues. Esterases in rat liver microsomes predominantly hydrolyze the (+)-3S-oxazepam acetate, while esterases in brain homogenates show a preference for the (-)-3R-oxazepam acetate.[5][6] This differential metabolism underscores the importance of studying the individual enantiomers to fully understand their therapeutic potential and side-effect profiles.

This technical guide will provide a detailed exploration of the synthesis, chiral separation, and bioactivity of levorotatory oxazepam acetate. We will examine its mechanism of action, outline key in vitro and in vivo experimental protocols for its evaluation, and discuss the implications of its stereospecific activity for future drug development.

I. Synthesis and Chiral Separation of Oxazepam Acetate

The synthesis of oxazepam and its subsequent acetylation are crucial first steps in obtaining the enantiomers of oxazepam acetate.

A. Synthesis of Racemic Oxazepam Acetate

A common and efficient method for synthesizing oxazepam involves the acetoxylation of the 3-position of the 1,4-benzodiazepine ring.[7][8] This can be achieved through an iodine-catalyzed reaction with potassium acetate and potassium peroxydisulfate as an oxidant, yielding 3-acetoxy-1,4-benzodiazepines.[8] Selective saponification of the acetate can then produce high-purity oxazepam.[7][8]

Alternatively, oxazepam can be prepared by acylating 2-amino-5-chlorobenzophenone with chloroacetyl chloride, followed by a series of reactions including treatment with sodium iodide and hydroxylamine, and subsequent rearrangement and esterification with acetic anhydride to form oxazepam acetate.[9]

B. Chiral Separation of Oxazepam Acetate Enantiomers

The separation of the enantiomers of oxazepam acetate is a critical step for studying their individual bioactivities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed and effective technique.

Several types of CSPs have been successfully used for the resolution of oxazepam and its derivatives. These include Pirkle's chiral stationary phases, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine, and columns packed with poly-N-acryloyl-(S)-phenylalanine ethyl ester bonded to silica gel.[6]

Another effective method for chiral separation is capillary electrophoresis (CE) using cyclodextrins (CDs) as chiral selectors.[5][10] Sulfated cyclodextrins, in particular, have demonstrated excellent enantiomeric resolution of 3-chiral-1,4-benzodiazepines like oxazepam.[5] The addition of organic modifiers like methanol to the buffer can further enhance the resolution and migration time.[5][10]

It is important to note that resolved enantiomers of oxazepam can undergo racemization, especially at certain pH levels and temperatures.[3][6][11][12] However, the 3-O-acyl derivatives, such as oxazepam acetate, are stable.[6]

II. Bioactivity and Mechanism of Action of Levorotatory Oxazepam Acetate

The bioactivity of levorotatory oxazepam acetate is intrinsically linked to its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.

A. Interaction with the GABA-A Receptor

Benzodiazepines, including oxazepam, bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[2] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron.[1][2] This increased inhibition results in the characteristic sedative, anxiolytic, and anticonvulsant effects of this drug class.[1][13]

The stereochemistry of the benzodiazepine molecule can significantly influence its affinity and efficacy at the GABA-A receptor. While specific binding data for levorotatory oxazepam acetate is not extensively detailed in the provided search results, the established principle of stereoselectivity in drug-receptor interactions strongly suggests that the levorotatory enantiomer will have a distinct binding profile compared to its dextrorotatory counterpart and the racemic mixture.

B. Stereoselective Metabolism

A key aspect of the bioactivity of levorotatory oxazepam acetate is its stereoselective hydrolysis by esterases. Research has shown that esterases in rat brain homogenates preferentially hydrolyze the (-)-3R-oxazepam acetate, while liver microsomes favor the (+)-3S-oxazepam acetate.[5][6] This differential metabolism has significant implications for the pharmacokinetics and pharmacodynamics of the levorotatory enantiomer. The preferential hydrolysis in the brain suggests that (-)-oxazepam acetate may act as a prodrug, with the active levorotatory oxazepam being released directly at its site of action.

III. Experimental Protocols for Bioactivity Assessment

A thorough evaluation of the bioactivity of levorotatory oxazepam acetate requires a combination of in vitro and in vivo assays.

A. In Vitro Assays
1. Receptor Binding Assays

These assays are fundamental for determining the affinity of levorotatory oxazepam acetate for the benzodiazepine binding site on the GABA-A receptor.

Protocol: Radioligand Binding Assay

  • Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brains (e.g., rat cortex) through differential centrifugation.

  • Incubation: Incubate the synaptic membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of levorotatory oxazepam acetate.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) of levorotatory oxazepam acetate by analyzing the displacement of the radioligand.

An important variation of this assay can differentiate between benzodiazepine agonists and antagonists by observing the effect of GABA on ligand binding.[14] The potency of agonists is typically increased in the presence of GABA.[14]

2. Functional Assays

Functional assays are crucial for assessing the efficacy of levorotatory oxazepam acetate in modulating GABA-A receptor function.

Protocol: Electrophysiology (Patch-Clamp)

  • Cell Culture: Use cultured neurons or cell lines expressing recombinant GABA-A receptors.

  • Recording: Obtain whole-cell patch-clamp recordings to measure chloride currents elicited by GABA.

  • Drug Application: Apply varying concentrations of levorotatory oxazepam acetate in the presence of a sub-maximal concentration of GABA.

  • Data Analysis: Measure the potentiation of the GABA-induced current by levorotatory oxazepam acetate to determine its EC₅₀ (half-maximal effective concentration).

B. In Vivo Assays

In vivo studies are essential to evaluate the overall pharmacological effects of levorotatory oxazepam acetate in a living organism, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

1. Anxiolytic Activity

Protocol: Elevated Plus Maze (EPM)

  • Apparatus: Use a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animal Dosing: Administer levorotatory oxazepam acetate to rodents (e.g., mice or rats) at various doses.

  • Testing: Place the animal at the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of anxiolytic activity.

2. Sedative/Hypnotic Activity

Protocol: Rotarod Test

  • Apparatus: Use a rotating rod apparatus.

  • Animal Training: Train rodents to stay on the rotating rod.

  • Animal Dosing: Administer levorotatory oxazepam acetate at various doses.

  • Testing: Place the animal on the rotating rod and measure the latency to fall.

  • Data Analysis: A decrease in the latency to fall indicates sedative or motor-impairing effects.[15]

3. Anticonvulsant Activity

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

  • Animal Dosing: Administer levorotatory oxazepam acetate to rodents at various doses.

  • Seizure Induction: After a set time, administer a convulsive dose of PTZ.

  • Observation: Observe the animals for the onset and severity of seizures.

  • Data Analysis: A delay in the onset or a reduction in the severity of seizures indicates anticonvulsant activity.

IV. Data Presentation and Visualization

Quantitative Data Summary
ParameterLevorotatory Oxazepam AcetateRacemic Oxazepam AcetateDextrorotatory Oxazepam Acetate
GABA-A Receptor Binding Affinity (Ki) TBDTBDTBD
Potentiation of GABA-induced Current (EC₅₀) TBDTBDTBD
Anxiolytic Effect (EPM - % Time in Open Arms) TBDTBDTBD
Sedative Effect (Rotarod - Latency to Fall) TBDTBDTBD
Anticonvulsant Effect (PTZ - Seizure Threshold) TBDTBDTBD

TBD: To be determined by experimental studies.

Diagrams

G cluster_synthesis Synthesis & Separation cluster_bioactivity Bioactivity Assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Benzodiazepine_Precursor Benzodiazepine_Precursor Racemic_Oxazepam_Acetate Racemic_Oxazepam_Acetate Benzodiazepine_Precursor->Racemic_Oxazepam_Acetate Acetylation Levorotatory_Oxazepam_Acetate Levorotatory_Oxazepam_Acetate Racemic_Oxazepam_Acetate->Levorotatory_Oxazepam_Acetate Chiral HPLC/CE Dextrorotatory_Oxazepam_Acetate Dextrorotatory_Oxazepam_Acetate Racemic_Oxazepam_Acetate->Dextrorotatory_Oxazepam_Acetate Chiral HPLC/CE In_Vitro_Assays In_Vitro_Assays Levorotatory_Oxazepam_Acetate->In_Vitro_Assays Evaluation In_Vivo_Assays In_Vivo_Assays Levorotatory_Oxazepam_Acetate->In_Vivo_Assays Evaluation Receptor_Binding Receptor_Binding In_Vitro_Assays->Receptor_Binding Functional_Assays Functional_Assays In_Vitro_Assays->Functional_Assays Anxiolytic_Models Anxiolytic_Models In_Vivo_Assays->Anxiolytic_Models Sedative_Models Sedative_Models In_Vivo_Assays->Sedative_Models Anticonvulsant_Models Anticonvulsant_Models In_Vivo_Assays->Anticonvulsant_Models

Caption: Workflow for Synthesis, Separation, and Bioactivity Assessment of Levorotatory Oxazepam Acetate.

G cluster_effect Cellular Effect GABA_A_Receptor GABA-A Receptor α β γ Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Conformational Change Neuron Neuron (Polarized) Chloride_Channel->Neuron Cl- Influx Chloride_Channel_Open Cl- Channel (Open) Neuron_Hyperpolarized Neuron (Hyperpolarized) Reduced Excitability GABA GABA GABA->GABA_A_Receptor:beta Binds Levorotatory_Oxazepam Levorotatory Oxazepam Levorotatory_Oxazepam->GABA_A_Receptor:gamma Binds Chloride_Channel_Open->Neuron_Hyperpolarized Increased Cl- Influx

Caption: Mechanism of Action of Levorotatory Oxazepam at the GABA-A Receptor.

V. Conclusion and Future Directions

The study of levorotatory oxazepam acetate presents a compelling opportunity to refine our understanding of benzodiazepine pharmacology and potentially develop safer and more effective therapeutic agents. The stereoselective metabolism of oxazepam acetate, particularly the preferential hydrolysis of the levorotatory enantiomer in the brain, suggests a targeted mechanism of action that warrants further investigation.

Future research should focus on a comprehensive characterization of the pharmacokinetic and pharmacodynamic profiles of levorotatory oxazepam acetate. This includes detailed receptor binding studies across various GABA-A receptor subtypes, in-depth electrophysiological analyses, and a broad range of behavioral studies in animal models. Furthermore, comparative studies with the dextrorotatory enantiomer and the racemic mixture are essential to fully elucidate the therapeutic advantages of the levorotatory form.

By isolating and characterizing the bioactivity of a single enantiomer, researchers can move towards the development of chiral-pure drugs with improved therapeutic indices, potentially minimizing off-target effects and reducing the side-effect burden often associated with racemic benzodiazepines. This in-depth technical guide provides a foundational framework for scientists and drug development professionals to embark on this promising area of research.

References

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO. Available at: [Link]

  • Effect of the percentage of methanol in the separation parameters for Oxazepam. ResearchGate. Available at: [Link]

  • An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. European Journal of Pharmacology. Available at: [Link]

  • In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Development of non-sedating benzodiazepines with in vivo antischistosomal activity. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase. Journal of Chromatographic Science. Available at: [Link]

  • In vitro and in vivo effects of some benzodiazepine drugs on human and rabbit erythrocyte carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Chiral Stationary Phase. Journal of Chromatographic Science. Available at: [Link]

  • In vitro genotoxicity of two widely used benzodiazepines: alprazolam and lorazepam. Aristotle University Medical Journal. Available at: [Link]

  • Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate. Chirality. Available at: [Link]

  • Efficient synthesis of 3-hydroxy-1, 4-benzodiazepines oxazepam and lorazepam by new acetoxylation reaction of 3-position of 1, 4-benzodiazepine ring. Organic Process Research & Development. Available at: [Link]

  • Oxazepam. In: Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon: International Agency for Research on Cancer; 1996. Available at: [Link]

  • Oxazepam. Wikipedia. Available at: [Link]

  • Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. ACS Publications. Available at: [Link]

  • OXAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

  • Benzodiazepines. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012. Available at: [Link]

  • Benzodiazepine. Wikipedia. Available at: [Link]

  • Benzodiazepines. In: StatPearls. Treasure Island (FL): StatPearls Publishing; 2024. Available at: [Link]

  • Mechanism of Action. Benzodiazepine Information Coalition. Available at: [Link]

  • Pharmacology of Benzodiazepines. YouTube. Available at: [Link]

  • Oxazepam. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012. Available at: [Link]

  • Biochemical and pharmacological properties of oxazepam. Arzneimittelforschung. Available at: [Link]

  • Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects. Drug Metabolism Reviews. Available at: [Link]

  • OXAZEPAM. precisionFDA. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of (-)-Oxazepam Acetate to Benzodiazepine Receptors

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the binding affinity of (-)-Oxazepam acetate for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the binding affinity of (-)-Oxazepam acetate for benzodiazepine receptors. While direct binding data for this specific enantiomer is not extensively published, this document synthesizes established principles of benzodiazepine pharmacology, stereochemistry, and receptor binding assays to provide a robust methodology. We delve into the structure and function of the GABA-A receptor, the allosteric modulation by benzodiazepines, and the critical role of stereoselectivity in ligand-receptor interactions. Detailed, step-by-step protocols for radioligand binding assays are provided, alongside guidance on data analysis and interpretation. This guide is designed to be a self-validating system, enabling researchers to generate high-quality, reproducible data on the binding characteristics of (-)-Oxazepam acetate and other novel benzodiazepine-related compounds.

Introduction: The GABA-A Receptor and the Benzodiazepine Binding Site

The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast synaptic inhibition in the central nervous system (CNS).[1][2] It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3] The GABA-A receptor is a pentameric protein complex composed of five subunits arranged around a central pore.[2][4] The most common isoform in the brain consists of two α, two β, and one γ subunit.[3]

Benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties, do not bind to the same site as GABA.[5] Instead, they bind to a distinct allosteric site located at the interface of the α and γ subunits.[1][6] By binding to this site, benzodiazepines positively modulate the receptor's function, increasing the affinity of GABA for its binding site and enhancing the frequency of channel opening in the presence of GABA.[5] This potentiation of GABAergic inhibition is the primary mechanism underlying the therapeutic effects of benzodiazepines.[7]

The Significance of Stereochemistry in Benzodiazepine-Receptor Interactions

The benzodiazepine binding site exhibits a high degree of stereospecificity, meaning that the three-dimensional arrangement of atoms in a drug molecule can significantly influence its binding affinity and pharmacological activity.[8][9] For chiral benzodiazepines, such as oxazepam, which possesses a stereocenter at the C3 position, the individual enantiomers can interact differently with the receptor. Oxazepam is commercially available as a racemic mixture of its (R)- and (S)-enantiomers.[10][11] While the enantiomers of oxazepam itself are known to undergo racemization in aqueous solutions, its acetate derivative, oxazepam acetate, is more stable.[12][13] The isolation of single enantiomers of oxazepam acetate allows for the investigation of the stereoselective contribution of each enantiomer to the overall pharmacological profile.[10][12] This guide focuses on (-)-Oxazepam acetate, and the methodologies described herein are designed to elucidate its specific binding characteristics.

GABAA_Receptor cluster_ligands Ligand Binding cluster_channel Ion Channel alpha1 α1 beta2_1 β2 gamma2 γ2 alpha1_2 α1 beta2_2 β2 GABA GABA GABA->alpha1 Binds at α/β interface Cl Cl- GABA->Cl Opens Cl- channel BZD Benzodiazepine ((-)-Oxazepam acetate) BZD->gamma2 Binds at α/γ interface BZD->Cl Enhances GABA effect

Caption: Schematic of the GABA-A receptor with GABA and benzodiazepine binding sites.

Chemical Profile: (-)-Oxazepam Acetate

Oxazepam, with the chemical name 7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one, is a 3-hydroxy benzodiazepine.[14] The hydroxyl group at the C3 position creates a chiral center, leading to the existence of (R)- and (S)-enantiomers. (-)-Oxazepam acetate is the acetylated form of the levorotatory enantiomer of oxazepam. The addition of the acetate group can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Synthesis

The synthesis of oxazepam and its derivatives has been well-documented.[15][16][17][18] A common route to oxazepam involves the acetoxylation of the 3-position of the corresponding 1,4-benzodiazepine ring, followed by selective saponification.[15][17] To obtain the enantiomerically pure (-)-Oxazepam acetate, a chiral separation step would be necessary, typically using chiral chromatography techniques on the racemic oxazepam or its acetate.[12]

Methodology: Radioligand Binding Assay for Benzodiazepine Receptors

The determination of the binding affinity of (-)-Oxazepam acetate to benzodiazepine receptors is most accurately achieved through a competitive radioligand binding assay.[19][20][21] This assay measures the ability of the unlabeled test compound, (-)-Oxazepam acetate, to displace a radiolabeled ligand that has a known high affinity and specificity for the benzodiazepine binding site. A commonly used radioligand for this purpose is [3H]-Flumazenil.[19][20]

Materials and Reagents
  • Biological Sample: Rat or mouse cortical membranes, or cell lines expressing recombinant human GABA-A receptors.[19][22]

  • Radioligand: [3H]-Flumazenil (specific activity 70-90 Ci/mmol).[22]

  • Test Compound: (-)-Oxazepam acetate, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: Unlabeled Diazepam or Flumazenil for determination of non-specific binding and as a positive control.[22]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[22]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[22]

  • Equipment:

    • Homogenizer

    • Refrigerated centrifuge

    • 96-well plates

    • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[23]

    • Liquid scintillation counter

    • Scintillation cocktail

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., rat cortex) Incubation Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Test Compound) Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Washing Washing (Removes non-specifically bound ligand) Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol
3.3.1. Membrane Preparation
  • Dissect brain tissue (e.g., cortex) on ice and homogenize in 10-20 volumes of ice-cold assay buffer.[22][23]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[23]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[23]

  • Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step to wash the membranes.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations in aliquots at -80°C until use.

3.3.2. Competition Binding Assay
  • Thaw the membrane preparation on ice and dilute to a final protein concentration of 100-200 µg per well in the assay.[22]

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.[22][23]

  • Add the following to each well in triplicate:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]-Flumazenil (final concentration ~1 nM, near its Kd).[22]

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled diazepam (e.g., 10 µM), and 50 µL of [3H]-Flumazenil.[22]

    • Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of (-)-Oxazepam acetate, and 50 µL of [3H]-Flumazenil.

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation to reach equilibrium.[19][23]

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% PEI.[23]

  • Wash the filters rapidly with 3-4 washes of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

The data obtained from the scintillation counter (in counts per minute, CPM, or disintegrations per minute, DPM) will be used to determine the binding affinity of (-)-Oxazepam acetate.

Calculation of Specific Binding

First, calculate the specific binding at each concentration of the test compound:

Specific Binding = Total Binding - Non-specific Binding

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of (-)-Oxazepam acetate that displaces 50% of the specific binding of [3H]-Flumazenil.

  • Convert the specific binding at each competitor concentration to a percentage of the maximal specific binding (in the absence of the competitor).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Calculation of the Inhibitory Constant (Ki)

The Ki value is a measure of the affinity of the competitor ligand for the receptor and is independent of the radioligand concentration and affinity. It is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand ([3H]-Flumazenil) used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor. The Kd of [3H]-Flumazenil should be determined in a separate saturation binding experiment.

A lower Ki value indicates a higher binding affinity of (-)-Oxazepam acetate for the benzodiazepine receptor.

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison.

CompoundIC50 (nM)Ki (nM)
(-)-Oxazepam acetateExperimental ValueCalculated Value
Diazepam (Reference)Experimental ValueCalculated Value

Discussion and Implications

The determined Ki value for (-)-Oxazepam acetate will provide a quantitative measure of its affinity for the benzodiazepine receptor. This data is crucial for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Comparing the affinity of (-)-Oxazepam acetate to its enantiomer, (+)-Oxazepam acetate, and the parent compound, oxazepam, can provide valuable insights into the stereochemical requirements for binding to the benzodiazepine receptor.[24]

  • Pharmacological Profiling: A high binding affinity is often a prerequisite for potent pharmacological activity.[25] The Ki value can help predict the in vivo potency of (-)-Oxazepam acetate as an anxiolytic, sedative, or anticonvulsant.

  • Drug Development: For drug development professionals, understanding the binding affinity is a critical step in the lead optimization process. It allows for the selection of candidates with the desired receptor interaction profile for further preclinical and clinical development.

It is important to note that binding affinity does not provide information about the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays, such as electrophysiological measurements of GABA-evoked currents, would be required to determine the modulatory effect of (-)-Oxazepam acetate on GABA-A receptor function.

Conclusion

This technical guide has outlined the theoretical background and a detailed practical methodology for determining the binding affinity of (-)-Oxazepam acetate to benzodiazepine receptors. By following the provided protocols for radioligand binding assays and data analysis, researchers can generate robust and reproducible data. The elucidation of the binding characteristics of individual enantiomers of chiral benzodiazepines is fundamental to advancing our understanding of their pharmacology and to the development of safer and more effective therapeutic agents targeting the GABA-A receptor.

References

  • Sigel, E. (2002). Structural Mechanisms Underlying Benzodiazepine Modulation of the GABAA Receptor. Journal of Neurochemistry, 83(4), 747-756. [Link not available]
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  • Mohiuddin, M., & Mir, A. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123.
  • The GABAA receptor and benzodiazepine acceptor site. (2018, March 16). Journal of Neurosciences in Rural Practice. [Link not available]
  • Sadeghian, H., et al. (2014). Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors. Iranian Journal of Pharmaceutical Research, 13(2), 515–523.
  • Wikipedia. (n.d.). Oxazepam. Retrieved from [Link]

  • Yang, S. K., et al. (1992).
  • Müller, W. E., & Wollert, U. (1975). High stereospecificity of the benzodiazepine binding site on human serum albumin. Studies with d- and l-oxazepam hemisuccinate. Molecular Pharmacology, 11(1), 52-60.
  • Sadeghian, H., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(2), 515-523.
  • Kumar, A., et al. (2022). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. Journal of Molecular Structure, 1257, 132603.
  • ResearchGate. (n.d.). (PDF) Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Tallman, J. F., et al. (1978).
  • Cepanec, I., et al. (2006). Efficient synthesis of 3-hydroxy-1, 4-benzodiazepines oxazepam and lorazepam by new acetoxylation reaction of 3-position of 1, 4-benzodiazepine ring. Organic Process Research & Development, 10(6), 1192-1198.
  • National Center for Biotechnology Information. (n.d.). Oxazepam - Some Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Retrieved from [Link]

  • Glavač, D., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry, 17(4), 844-855.
  • PharmaCompass. (n.d.). Oxazepam | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Cepanec, I., et al. (2006). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. ACS Publications. Retrieved from [Link]

  • Gpatindia. (2020, April 14). OXAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Cepanec, I., et al. (2006). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. ACS Publications. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oxazepam? Retrieved from [Link]

  • Kataoka, Y., et al. (1980). Relationship between binding affinity to the benzodiazepine receptor and pharmacological activity. Nihon Yakurigaku Zasshi, 76(4), 263-272.
  • Poklis, J. L., et al. (2024). Cannabinoid-Induced Stereoselective Inhibition of R-S-Oxazepam Glucuronidation: Cannabinoid–Oxazepam Drug Interactions. Pharmaceutics, 16(2), 243.
  • National Center for Biotechnology Information. (n.d.). Oxazepam. In PubChem. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to (-)-Oxazepam Acetate: Physicochemical Properties, Synthesis, and Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction (-)-Oxazepam acetate is the acetylated form of oxazepam, a well-established short-to-intermediate-acting 1,4-benzodiazepine.[1] As a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Oxazepam acetate is the acetylated form of oxazepam, a well-established short-to-intermediate-acting 1,4-benzodiazepine.[1] As a prodrug, it is designed for conversion to the pharmacologically active parent compound, oxazepam. The addition of the acetate group at the C3 position not only modifies its physicochemical properties but also introduces a handle for stereoselective enzymatic hydrolysis, a critical factor in its pharmacokinetic profile. This guide provides a comprehensive overview of the molecular weight, physicochemical constants, synthesis, analytical methodologies, and pharmacological considerations for (-)-Oxazepam acetate, with a focus on its stereochemical attributes.

The parent compound, oxazepam, possesses a chiral center at the C3 position and is typically used as a racemic mixture. However, the enantiomers exhibit different pharmacological activities, with the (S)-enantiomer being more potent.[1] A significant challenge in working with oxazepam enantiomers is their propensity to racemize in solution.[2][3] The acetate derivative is more configurationally stable, making it a more suitable candidate for stereoselective studies and potential therapeutic development.[2][3]

Molecular and Physicochemical Properties

Precise experimental data for the individual enantiomers of oxazepam acetate are not widely published. The data presented here are for the racemic mixture, (±)-Oxazepam acetate, with comparative data for the parent compound, oxazepam, provided for context.

PropertyValueSource(s)
Molecular Formula C17H13ClN2O3[4][5]
Molecular Weight 328.75 g/mol [4][5]
CAS Number 1824-74-4 ((±)-Oxazepam acetate)[4]
IUPAC Name [(3R)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl] acetateN/A
Appearance Likely a crystalline solidInferred
Melting Point Not available for the acetate. (Parent Oxazepam: 205-206 °C)[6][7]
Solubility Not available for the acetate. (Parent Oxazepam: Practically insoluble in water; soluble in ethanol, chloroform, and dioxane)[6]
pKa Not available for the acetate. (Parent Oxazepam: 1.6, 11.6)N/A

Synthesis of (-)-Oxazepam Acetate

The synthesis of enantiomerically pure (-)-Oxazepam acetate involves the synthesis of the racemic acetate followed by chiral resolution, or a stereoselective synthesis from a chiral precursor. A common approach for producing the acetate is through the acetoxylation of a benzodiazepine intermediate.[8][9][10] The following is a proposed workflow for obtaining the desired (-)-enantiomer.

cluster_synthesis Synthesis of Racemic Oxazepam Acetate cluster_resolution Chiral Resolution A 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one B Acetoxylation (e.g., Acetic Anhydride or Iodine-catalyzed reaction) A->B C (±)-Oxazepam Acetate B->C D Diastereomeric Salt Formation (with a chiral resolving agent, e.g., (-)-(1R,2S)-ephedrine) C->D Resolution Step E Fractional Crystallization D->E F Isolation of Diastereomer E->F G Liberation of (-)-Oxazepam F->G H Acetylation G->H I (-)-Oxazepam Acetate H->I

Caption: Proposed synthetic workflow for (-)-Oxazepam acetate.

Experimental Protocol: Synthesis and Resolution

Part 1: Synthesis of Racemic (±)-Oxazepam Acetate

This protocol is adapted from a general acetoxylation method.[8]

  • Reaction Setup: To a solution of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one in glacial acetic acid, add potassium acetate and a catalytic amount of iodine.

  • Heating and Oxidation: Heat the mixture with stirring. Add potassium peroxydisulfate in portions over several hours.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield (±)-Oxazepam acetate.

Part 2: Chiral Resolution (Conceptual)

This part is based on established methods for resolving chiral compounds.[11]

  • Hydrolysis: The racemic acetate is first hydrolyzed to racemic oxazepam, for example, using a mild base.

  • Diastereomeric Salt Formation: Dissolve the racemic oxazepam in a suitable solvent (e.g., acetone) and add a solution of a chiral resolving agent, such as (-)-(1R,2S)-ephedrine.

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The salt containing the desired enantiomer will preferentially crystallize out of solution under controlled conditions.

  • Isolation and Liberation: Isolate the desired diastereomeric salt by filtration. Liberate the enantiomerically enriched oxazepam by treating the salt with a weak acid to neutralize the resolving agent.

  • Re-acetylation: Acetylate the enantiomerically pure (-)-Oxazepam using a standard procedure (e.g., with acetic anhydride in the presence of a base like pyridine) to obtain (-)-Oxazepam acetate.

  • Purification: Purify the final product by recrystallization or chromatography.

Analytical Methodologies

The analysis of (-)-Oxazepam acetate requires methods that can confirm its identity, purity, and chiral integrity.

cluster_analytical Analytical Workflow Sample (-)-Oxazepam Acetate Sample HPLC Chiral HPLC (Enantiomeric Purity) Sample->HPLC LCMS LC-MS/MS (Identification and Quantification) Sample->LCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Data Comprehensive Characterization HPLC->Data LCMS->Data NMR->Data

Caption: Analytical workflow for the characterization of (-)-Oxazepam acetate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (-)-Oxazepam acetate. The separation of oxazepam enantiomers is challenging due to potential on-column racemization.[12][13] The more stable acetate derivative is better suited for this analysis.

Recommended HPLC Conditions:

ParameterRecommended SettingSource(s)
Column Chiral stationary phase (e.g., Pirkle-type, Chirobiotic T, or Cyclobond I-2000)[2][12][13]
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), or a reversed-phase system with acetonitrile and a buffer like triethylamine acetate (TEAA).[2][12][14]
Flow Rate 0.4 - 1.0 mL/min[12][13]
Temperature Controlled, low temperature (e.g., 12-13 °C) is crucial to prevent racemization.[12][15]
Detection UV at 230 nm[12]

Protocol:

  • Prepare a standard solution of (±)-Oxazepam acetate to establish the retention times of both enantiomers.

  • Prepare a solution of the (-)-Oxazepam acetate sample in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase at the specified temperature.

  • Inject the standard and sample solutions.

  • Integrate the peak areas to determine the enantiomeric excess (e.e.) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of (-)-Oxazepam acetate.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodiazepine core, the phenyl substituent, and the acetyl group. The proton at the C3 chiral center will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for all 17 carbon atoms, including the carbonyls of the lactam and the acetate, and the carbons of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS): This technique is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 329.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. Expected fragmentation pathways include the loss of the acetate group.

Pharmacology and Metabolism

(-)-Oxazepam acetate functions as a prodrug, being pharmacologically inactive until it is hydrolyzed to (-)-oxazepam. The active metabolite then exerts its anxiolytic effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7][9]

A key aspect of oxazepam acetate's pharmacology is the stereoselective nature of its hydrolysis.

  • Liver Esterases: The esterases in the liver, particularly microsomal enzymes, preferentially hydrolyze the (R)-(-)-enantiomer.[2][16]

  • Brain Esterases: In contrast, esterases in the brain, primarily in the mitochondrial fraction, show a preference for the (S)-(+)-enantiomer.[2][16]

This differential hydrolysis has significant implications for the delivery of the active enantiomer to its site of action in the central nervous system. Following hydrolysis, the resulting oxazepam is metabolized mainly through glucuronidation at the 3-hydroxyl group, forming inactive glucuronide conjugates that are excreted in the urine.[1][17]

cluster_metabolism Metabolic Pathway of (-)-Oxazepam Acetate Prodrug (-)-(R)-Oxazepam Acetate (Administered Prodrug) Hydrolysis Stereoselective Hydrolysis (Primarily by Liver Esterases) Prodrug->Hydrolysis Active (-)-(R)-Oxazepam (Active Metabolite) Hydrolysis->Active Conjugation Glucuronidation (Phase II Metabolism) Active->Conjugation Excretion Inactive Glucuronide Conjugate (Excreted in Urine) Conjugation->Excretion

Caption: Metabolic pathway of (-)-Oxazepam acetate.

Stability and Storage

(-)-Oxazepam acetate is configurationally more stable than its parent compound, oxazepam, which is prone to racemization in solution.[2][3] However, like all esters, it is susceptible to hydrolysis, especially under acidic or basic conditions.

  • Storage: It should be stored in well-closed containers, protected from light and moisture, at controlled room temperature or refrigerated (2-8°C).

  • Solution Stability: Solutions for analysis should be prepared fresh. If storage is necessary, it should be at low temperatures to minimize both hydrolysis and any potential for racemization of the hydrolyzed product. Studies on the parent compound, oxazepam, have shown degradation in whole blood samples over time, with stability being best at -80°C.[18]

Conclusion

(-)-Oxazepam acetate presents an interesting case study in prodrug design and stereopharmacology. Its enhanced configurational stability compared to the parent enantiomer and the stereoselective nature of its enzymatic hydrolysis are key features that warrant its investigation. While a lack of published specific physicochemical data for the pure enantiomer presents a challenge, the analytical methods and synthetic strategies outlined in this guide provide a solid foundation for researchers in the field of drug development. Further studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic profile of this specific enantiomer and its potential therapeutic advantages.

References

  • Yang, S.K., & Lu, X.-L. (1989). Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate. Journal of Pharmaceutical Sciences, 78(10), 789–795.
  • Maksay, G., Tegyey, Z., & Otvös, L. (1978). Stereospecificity of esterases hydrolyzing oxazepam acetate. Journal of Pharmaceutical Sciences, 67(8), 1175-1176.
  • Balzano, F., et al. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)
  • Salmona, M., et al. (1974). In vitro hydrolysis of oxazepam succinate half-ester by a stereospecific soluble esterase from different animal species. Journal of Pharmaceutical Sciences, 63(2), 222-225.
  • CAS Common Chemistry. (n.d.). (±)-Oxazepam acetate.
  • PubChem. (n.d.). (+-)-Oxazepam acetate.
  • PubChem. (n.d.). Oxazepam acetate, (+)-.
  • Cirilli, R., et al. (2002). Separation of oxazepam, lorazepam, and temazepam enantiomers by HPLC on a derivatized cyclodextrin-bonded phase: application to the determination of oxazepam in plasma.
  • Aso, Y., Yoshioka, S., & Takeda, Y. (1988). The kinetics of the racemization of oxazepam in aqueous solution. Chemical & Pharmaceutical Bulletin, 36(5), 1834-1840.
  • Tesařová, E., & Zábršová, L. (2004). Interconversion of Oxazepam Enantiomers During HPLC Separation. Determination of Thermodynamic Parameters.
  • Cepanec, I., et al. (2006). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. Organic Process Research & Development, 10(6), 1192-1198.
  • Wang, Y., et al. (2004). Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase.
  • INCHEM. (1996). Oxazepam (PIM 677).
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from .

  • Pro-Oxazepam Product Monograph. (2022).
  • LGC Standards. (n.d.). Oxazepam-d5 Acetate. Retrieved from .

  • El-Sokaily, A., et al. (2018). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Journal of Forensic and Legal Medicine, 58, 197-203.
  • IARC. (1996). Oxazepam. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR)
  • Google Patents. (2022).
  • de Sousa, F. C., et al. (2017). Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects. Critical Reviews in Toxicology, 47(10), 856-873.
  • Gpatindia. (2020). OXAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • ACS Publications. (2006). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring.
  • Semantic Scholar. (n.d.). Bioavailability and pharmacokinetics of oxazepam.
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  • Bargo, E. S. (1983). Stability-indicating high-performance liquid chromatographic assay for oxazepam tablets and capsules. Journal of Pharmaceutical Sciences, 72(11), 1330-1332.
  • Greenblatt, D. J. (1981). Clinical pharmacokinetics of oxazepam and lorazepam. Clinical Pharmacokinetics, 6(2), 89-105.
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  • SWGDrug. (2020). Oxazepam.
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Exploratory

Stereoselective Toxicology and Pharmacokinetic Profiling of (-)-Oxazepam Acetate in Preclinical Models

Executive Summary The development and safety assessment of chiral prodrugs require a rigorous understanding of stereoselective biotransformation. (-)-Oxazepam acetate, the levorotatory enantiomer of the oxazepam acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and safety assessment of chiral prodrugs require a rigorous understanding of stereoselective biotransformation. (-)-Oxazepam acetate, the levorotatory enantiomer of the oxazepam acetate prodrug, presents a unique toxicological profile driven not by its direct receptor affinity, but by the precise rate and anatomical location of its enzymatic unmasking. This whitepaper synthesizes preclinical data to map the metabolic activation, quantitative pharmacokinetics, and chronic neurotoxicological adaptations associated with (-)-oxazepam acetate, providing a self-validating methodological framework for drug development professionals.

Pharmacological Context & Stereochemistry

Benzodiazepines are a critical class of therapeutics used to manage anxiety, seizures, and acute agitation. The parent compound, oxazepam, exerts its pharmacological effect by acting as a positive allosteric modulator (PAM) at the GABA-A receptor, thereby amplifying the inhibitory tone of the central nervous system (CNS).

To optimize lipophilicity and modulate systemic delivery, prodrug strategies such as esterification at the C3 position are frequently employed, yielding derivatives like oxazepam acetate[1]. Because the C3 position of the 1,4-benzodiazepine ring is a chiral center, the acetate prodrug exists as a pair of enantiomers. The biological and toxicological behavior of the (-)-enantiomer, specifically (-)-3R-oxazepam acetate, is distinctly governed by stereoselective enzymatic hydrolysis rather than passive diffusion[2].

Stereoselective Pharmacokinetics & Prodrug Activation

The toxicological liability of (-)-oxazepam acetate is inextricably linked to its metabolic activation pathway. As an esterified prodrug, it remains biologically inert at the GABA-A receptor; its acute toxicity and therapeutic efficacy are entirely dependent on the cleavage of the ester bond to release active oxazepam[2].

Preclinical evaluations in murine models reveal a profound stereoselective dichotomy in this enzymatic activation. Esterases present in liver homogenates exhibit a strong catalytic preference for hydrolyzing (-)-3R-oxazepam acetate[2]. Conversely, esterases localized in brain tissue predominantly hydrolyze the (+)-3S enantiomer[2]. Furthermore, human serum albumin (HSA) demonstrates enantioselective esterase-like activity in systemic circulation, hydrolyzing the d-isomer (analogous to the (+)-enantiomer) at approximately twice the rate of the l-isomer[3].

This differential hydrolysis dictates the systemic toxicokinetic profile. The (-)-3R enantiomer undergoes rapid first-pass and systemic activation in the liver, leading to a sharp spike in circulating oxazepam. This rapid Cmax​ drives acute, systemically-mediated CNS depression.

G Prodrug (-)-3R-Oxazepam Acetate (Lipophilic Prodrug) Liver Hepatic Esterases (High Affinity for 3R) Prodrug->Liver Primary Route Brain Brain Esterases (Low Affinity for 3R) Prodrug->Brain Secondary Route Active Active Oxazepam (Systemic Circulation) Liver->Active Rapid Hydrolysis Brain->Active Slow Hydrolysis GABA GABA-A Receptor Positive Allosteric Modulation Active->GABA BBB Crossing & Binding Tox CNS Depression & Acute Toxicity GABA->Tox Pharmacodynamic Endpoint

Metabolic activation and toxicological pathway of (-)-Oxazepam acetate.

Quantitative Preclinical Data

To contextualize the toxicological thresholds, the following table summarizes the key quantitative pharmacokinetic and pharmacodynamic parameters associated with oxazepam and its acetate prodrug.

ParameterValue / DescriptionModel / Assay Condition
Target Affinity (GABA-A) IC50 ~ 0.5 µM (Active Oxazepam)In vitro binding assay
Hepatic Hydrolysis Preference (-)-3R (+)-3SMurine Liver Homogenate[2]
Brain Hydrolysis Preference (+)-3S (-)-3RMurine Brain Homogenate[2]
HSA Hydrolysis Rate d-isomer > l-isomer (Approx. 2x faster)Human Serum Albumin[3]
Elimination Half-life 5 to 15 hours (Active Oxazepam)In vivo Mammalian
Volume of Distribution 0.6 to 2.0 L/kgIn vivo Mammalian

Mechanistic Toxicology & Chronic Exposure

The primary acute toxicological concern with (-)-oxazepam acetate is exaggerated pharmacology, manifesting as profound sedation, ataxia, and respiratory depression at supratherapeutic doses. However, chronic exposure introduces complex neuroadaptive toxicity.

Preclinical models, particularly zebrafish (Danio rerio), have been instrumental in elucidating the chronic behavioral impacts of oxazepam exposure. Chronic exposure to environmental concentrations (e.g., 7 μg/L) for 28 days induces significant tolerance to the drug's anxiolytic effects[4]. Crucially, this behavioral tolerance is accompanied by a marked reduction in serotonin turnover (decreased 5-HIAA/5-HT ratio), while the relative expression of GABA-A receptor subunits remains unaltered[4]. This indicates that the toxicological adaptation to prolonged (-)-oxazepam acetate exposure involves downstream monoaminergic shifts rather than simple target-receptor downregulation.

Self-Validating Experimental Methodologies

To accurately profile the toxicology of chiral prodrugs, experimental designs must account for ex vivo artifacts, such as spontaneous racemization, which historically confounded benzodiazepine studies. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Stereospecific Hydrolysis Assay in Hepatic Microsomes

Purpose: To quantify the hepatic activation rate of (-)-oxazepam acetate, establishing the systemic toxicity threshold.

  • Microsome Preparation: Isolate hepatic microsomes via differential ultracentrifugation.

    • Causality: This removes cytosolic enzymes and cellular matrix components, isolating the specific membrane-bound esterase activity responsible for first-pass metabolism.

  • Substrate Incubation: Incubate 10 µM of (-)-oxazepam acetate with the microsomal fraction at 37°C in a pH 7.4 phosphate buffer.

    • Causality: Mimics physiological conditions to accurately estimate in vivo clearance rates.

  • Reaction Quenching: At precise time intervals (1, 5, 15, 30 mins), extract a 100 µL aliquot and immediately quench with 400 µL of ice-cold acetonitrile containing an internal standard (e.g., lorazepam acetate).

    • Causality: Rapid protein precipitation instantly halts enzymatic activity, preserving the exact substrate-to-metabolite ratio at time t and preventing spontaneous ex vivo racemization[5].

  • Chiral LC-MS/MS Analysis: Analyze the supernatant using a high-performance liquid chromatography system equipped with a chiral stationary phase (CSP) coupled to tandem mass spectrometry[5].

    • Causality: Ensures baseline resolution of the (-)-3R and (+)-3S enantiomers, allowing researchers to definitively verify that the disappearance of the (-)-enantiomer is due to hydrolysis rather than chiral inversion.

Workflow Prep 1. Microsome Preparation Incubate 2. Substrate Incubation Prep->Incubate Quench 3. Reaction Quenching Incubate->Quench LCMS 4. Chiral LC-MS/MS Quench->LCMS Data 5. Kinetic Modeling LCMS->Data

Self-validating experimental workflow for stereospecific pharmacokinetic profiling.

Protocol 2: In Vivo Behavioral Toxicity & Tolerance Assessment

Purpose: To evaluate the chronic neurotoxicological adaptation and tolerance development following prolonged prodrug exposure.

  • Acclimatization & Baseline Recording: House adult zebrafish in controlled aquatic habitats. Record baseline locomotor activity and diving responses to conspecific alarm pheromones.

    • Causality: Establishes a subject-specific behavioral baseline, controlling for inter-individual phenotypic variations.

  • Controlled Dosing Regimen: Expose the subjects to a continuous flow-through system containing a precise concentration of the prodrug for 28 days[4].

    • Causality: A flow-through system prevents the accumulation of secondary metabolites in the water, ensuring the observed toxicity is strictly due to the parent prodrug exposure.

  • Longitudinal Behavioral Tracking: Quantify anxiety-like behaviors (e.g., scototaxis, freeze time) at days 7, 14, and 28 using automated video tracking.

    • Causality: Maps the temporal dynamics of tolerance onset.

  • Neurochemical Tissue Extraction: Euthanize subjects via rapid chilling. Dissect the brain and immediately freeze in liquid nitrogen. Quantify serotonin (5-HT) and 5-HIAA via HPLC-ECD[4].

    • Causality: Rapid freezing halts post-mortem neurotransmitter degradation, providing a reliable molecular validation of the observed behavioral tolerance.

Conclusion

The preclinical toxicology of (-)-oxazepam acetate is a masterclass in the importance of stereochemistry in drug design. Its safety profile is not merely a function of its affinity for the GABA-A receptor, but rather the highly stereoselective rate at which hepatic esterases unmask the active pharmacophore. By employing rigorous, self-validating chiral methodologies, researchers can accurately predict the acute CNS liabilities and chronic adaptive toxicities of such complex prodrug systems.

References

  • Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate - nih.gov. 5

  • Oxazepam - Inxight Drugs - ncats.io. Link

  • Chronic Exposure to Oxazepam Pollution Produces Tolerance to Anxiolytic Effects in Zebrafish (Danio rerio) - academia.edu. 4

  • Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring - researchgate.net. 1

  • Epimerization and Racemization of Some Chiral Drugs in the Presence of Human Serum Albumin - jst.go.jp. 3

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins - scielo.org.mx.2

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Foundational

The Dual Nature of (-)-Oxazepam Acetate: A Technical Guide to its Role as a Prodrug and Metabolite

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical exploration of (-)-Oxazepam acetate, dissecting its role as a prodrug and its metabolic fate. We will delve into t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of (-)-Oxazepam acetate, dissecting its role as a prodrug and its metabolic fate. We will delve into the scientific rationale behind its development, the stereoselective nature of its bioactivation, and the experimental methodologies required for its comprehensive evaluation. This document moves beyond a simple recitation of facts to provide a causal understanding of the principles guiding the study of this chiral prodrug.

Introduction: The Rationale for an Oxazepam Prodrug

Oxazepam, a short-to-intermediate-acting 3-hydroxy-benzodiazepine, is an active metabolite of several widely prescribed drugs, including diazepam and prazepam.[1] It exerts its anxiolytic, sedative, and anticonvulsant effects by modulating the GABA-A receptor.[2] While effective, oxazepam's therapeutic profile can be influenced by its pharmacokinetic properties, such as its rate of absorption and distribution.[3][4] Prodrug strategies are a well-established approach to optimize the pharmacokinetic and pharmacodynamic properties of a parent drug.[5] The esterification of oxazepam to form oxazepam acetate represents one such strategy, aiming to modify its physicochemical characteristics to enhance its clinical utility.[6]

Oxazepam possesses a chiral center at the C3 position and exists as (S)-(+)- and (R)-(-)-enantiomers.[7] While it is often administered as a racemic mixture, research has indicated that the pharmacological activity and metabolic disposition of each enantiomer may differ. This stereoselectivity forms the cornerstone of the rationale for developing an enantiomerically pure prodrug like (-)-Oxazepam acetate.

(-)-Oxazepam Acetate as a Prodrug: A Tale of Two Tissues

The central thesis of this guide is that (-)-Oxazepam acetate functions as a prodrug that is stereoselectively hydrolyzed in a tissue-specific manner. This differential bioactivation opens avenues for targeted drug delivery and tailored therapeutic effects.

The Enzymatic Machinery: Esterase-Mediated Hydrolysis

(-)-Oxazepam acetate is an inactive precursor that requires enzymatic hydrolysis to release the pharmacologically active (-)-oxazepam. The primary enzymes responsible for this conversion are carboxylesterases (CES), a family of serine hydrolases abundant in various tissues, most notably the liver and intestines.[8][9][10] These enzymes play a crucial role in the metabolism of a wide array of ester-containing drugs and prodrugs.[11]

The rate and location of this hydrolysis are critical determinants of the prodrug's efficacy and safety profile. For (-)-Oxazepam acetate, the story is one of stereoselectivity.

Stereoselective Bioactivation: Liver vs. Brain

Seminal research has demonstrated that the hydrolysis of oxazepam acetate enantiomers is not uniform throughout the body.[12][13] Specifically:

  • In the Liver: Microsomal esterases exhibit a preference for the hydrolysis of the (R)-(-)-isomer of oxazepam acetate.[12] This suggests that upon systemic administration, (-)-Oxazepam acetate would be preferentially converted to (-)-oxazepam in the liver. Human liver primarily expresses CES1, an enzyme known to hydrolyze esters with small alcohol moieties and large acyl groups.[8]

  • In the Brain: In contrast, mitochondrial esterases in the brain show a higher affinity for hydrolyzing the (S)-(+)-isomer .[12]

This differential enzymatic activity has profound implications for the pharmacokinetic and pharmacodynamic profile of (-)-Oxazepam acetate. The rapid hydrolysis of the (-)-enantiomer in the liver suggests that it can act as an efficient prodrug for systemic delivery of (-)-oxazepam.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Stereoselective hydrolysis of (-)-Oxazepam acetate.

The Other Side of the Coin: (-)-Oxazepam as a Metabolite

While (-)-Oxazepam acetate is a prodrug, its active form, (-)-oxazepam, is itself a metabolite of other benzodiazepines. Understanding this dual role is crucial for interpreting pharmacokinetic data and for the design of future drug candidates.

Glucuronidation: The Primary Metabolic Pathway of Oxazepam

Once formed, oxazepam is primarily metabolized in the liver via glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15] This process involves the conjugation of glucuronic acid to the 3-hydroxy group of oxazepam, forming a water-soluble and pharmacologically inactive glucuronide conjugate that is readily excreted in the urine.[3]

The glucuronidation of oxazepam is also stereoselective:

  • (S)-oxazepam is primarily glucuronidated by UGT2B15 .[14]

  • (R)-oxazepam is a substrate for both UGT2B7 and UGT1A9 .[14]

This stereoselective metabolism further underscores the importance of studying the individual enantiomers of oxazepam and its prodrugs.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Metabolic pathway of (-)-Oxazepam.

Experimental Protocols for the Characterization of (-)-Oxazepam Acetate

The following section provides detailed methodologies for the in vitro and in vivo characterization of (-)-Oxazepam acetate as a prodrug.

Synthesis of (-)-Oxazepam Acetate

The synthesis of racemic oxazepam acetate can be achieved through the acetoxylation of the 3-position of the 1,4-benzodiazepine ring.[16][17][18] For the preparation of the enantiomerically pure (-)-Oxazepam acetate, a stereoselective synthesis or chiral resolution of the racemic mixture is required. A general synthetic scheme is outlined below.

dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Synthetic workflow for (-)-Oxazepam Acetate.

Protocol for Saponification of 3-Acetoxy-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one to Oxazepam:

  • Dissolve 3-acetoxy-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one in 96% ethanol.

  • Cool the solution to +5 °C.

  • Add a solution of sodium hydroxide in distilled water dropwise over 30 minutes.

  • Stir the reaction mixture at +5 °C for an additional hour.

  • Add glacial acetic acid dropwise.

  • Cool the mixture to +10 °C.

  • Separate the resulting crystals by filtration, wash with distilled water, and dry under high vacuum.[16]

In Vitro Hydrolysis Assay

This assay is designed to determine the rate of conversion of (-)-Oxazepam acetate to (-)-oxazepam in the presence of liver and brain homogenates.

Materials:

  • (-)-Oxazepam acetate

  • Racemic oxazepam acetate (for comparison)

  • Phosphate buffer (pH 7.4)

  • Rat or human liver microsomes

  • Rat or human brain homogenate

  • Acetonitrile (for quenching the reaction)

  • Internal standard for HPLC analysis

  • Chiral HPLC column

Protocol:

  • Prepare stock solutions of (-)-Oxazepam acetate and racemic oxazepam acetate in a suitable organic solvent (e.g., acetonitrile).

  • Prepare incubation mixtures containing liver microsomes or brain homogenate in phosphate buffer.

  • Pre-incubate the homogenates at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate ((-)-Oxazepam acetate or racemic oxazepam acetate) to the incubation mixture.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by chiral HPLC to quantify the disappearance of the prodrug and the appearance of the active drug.[13]

In Vivo Pharmacokinetic Studies in Animal Models

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of (-)-Oxazepam acetate in a living system.

Animal Model:

  • Male Wistar rats or other suitable rodent models.[19][20][21][22]

Protocol:

  • Administer (-)-Oxazepam acetate to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • At predetermined time points, collect blood samples from the animals.

  • Process the blood samples to obtain plasma.

  • Extract the drug and its metabolite from the plasma using a suitable liquid-liquid or solid-phase extraction method.

  • Analyze the extracts using a validated chiral LC-MS/MS method to determine the concentrations of (-)-Oxazepam acetate and (-)-oxazepam.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Quantitative Data Summary

ParameterOxazepamReference
Bioavailability ~93%[1][4]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[23]
Elimination Half-life 4-15 hours[23]
Protein Binding 85-95%
Primary Route of Metabolism Glucuronidation[14][15]

Conclusion and Future Directions

(-)-Oxazepam acetate serves as a compelling example of a stereoselective prodrug. Its differential hydrolysis in the liver and brain highlights the potential for tissue-specific drug delivery. The in-depth understanding of its synthesis, bioactivation, and metabolic fate is paramount for the rational design of future benzodiazepine-based therapeutics with improved efficacy and safety profiles.

Future research should focus on:

  • Identifying the specific carboxylesterase isoforms (e.g., CES1 and CES2) responsible for the stereoselective hydrolysis of oxazepam acetate enantiomers.

  • Conducting in vivo pharmacokinetic and pharmacodynamic studies with the pure (-)-enantiomer of oxazepam acetate to fully elucidate its therapeutic potential.

  • Exploring the development of other ester-based prodrugs of oxazepam with varying hydrolysis rates to fine-tune the onset and duration of action.

  • Investigating the potential for brain-targeting prodrug strategies to enhance the delivery of oxazepam to the central nervous system.[24][25]

By continuing to unravel the complexities of prodrug metabolism and stereoselectivity, the scientific community can pave the way for the development of more effective and safer medications for a range of neurological and psychiatric disorders.

References

  • Garattini, S., Mussini, E., Marcucci, F., & Guaitani, A. (1972). Biochemical and pharmacological properties of oxazepam. PubMed.
  • Maksay, G., Tegyey, Z., & Otvös, L. (1978). Stereospecificity of esterases hydrolyzing oxazepam acetate. Journal of Pharmaceutical Sciences, 67(9), 1208-10.
  • Wikipedia. (2024). Oxazepam.
  • Yang, S. K., Lu, X. L., & Cai, Y. Q. (1989). Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate. Journal of Pharmaceutical Sciences, 78(10), 789-95.
  • National Center for Biotechnology Inform
  • Drugs.com. (2025).
  • Sonne, J., Loft, S., Døssing, M., Vollmer-Larsen, A., Olesen, K. L., Victor, M., Andreasen, F., & Andreasen, P. B. (1988). Bioavailability and pharmacokinetics of oxazepam. European Journal of Clinical Pharmacology, 35(4), 385-9.
  • Nurseline. (n.d.). oxazepam.
  • Wikipedia. (2024). Oxazepam.
  • Court, M. H., Duan, S. X., von Moltke, L. L., Greenblatt, D. J., Patten, C. J., Miners, J. O., & Mackenzie, P. I. (2002). Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9. Drug Metabolism and Disposition, 30(11), 1257-65.
  • MIMS. (n.d.). Oxazepam: Uses & Dosage.
  • Palma-Aguirre, J. A., et al. (2017). Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects. Critical Reviews in Toxicology.
  • Sall, T., & Veringa, E. J. (1990). De bepaling en farmacokinetiek van de enantiomeren van oxazepam en temazepam met hun glucuronide-conjugaten.
  • Maksay, G., Pálosi, E., Tegyey, Z., & Otvös, L. (1981). Oxazepam esters. 3. Intrinsic activity, selectivity, and prodrug effect. Journal of Medicinal Chemistry, 24(5), 499-502.
  • van der Klein, D. D., Vinks, A. A., & de Boer, A. G. (1989). Pharmacokinetic-pharmacodynamic modelling of the anticonvulsant effect of oxazepam in individual rats. Journal of Pharmacy and Pharmacology, 41(5), 309-14.
  • Cepanec, I., Litvić, M., & Pogorelić, I. (2006). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. Organic Process Research & Development, 10(6), 1192-1198.
  • Slideshare. (n.d.).
  • Basma, N. A., et al. (2024).
  • Sisenwine, S. F., Tio, C. O., Hadley, F. V., Liu, A. L., Kimmel, H. B., & Ruelius, H. W. (1982). Species-related differences in the stereoselective glucuronidation of oxazepam. Drug Metabolism and Disposition, 10(6), 605-8.
  • Maksay, G., Tegyey, Z., & Otvös, L. (1978). Kinetic investigations of liver microsomal esterases with oxazepam esters. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(8), 879-86.
  • ACS Publications. (2006). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring.
  • National Center for Biotechnology Information. (n.d.). Oxazepam. In Some Pharmaceutical Drugs.
  • van Giersbergen, P. L. M., & de Boer, A. G. (1993). Pharmacodynamics of the anticonvulsant effect of oxazepam in aging BN/BiRij rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(5), 555-60.
  • Basma, N. A., et al. (2024). Cannabinoid-Induced Stereoselective Inhibition of R-S-Oxazepam Glucuronidation: Cannabinoid-Oxazepam Drug Interactions. PubMed.
  • Salmona, M., Saronio, C., Bianchi, R., Marcucci, F., & Mussini, E. (1974). In vitro hydrolysis of oxazepam succinate half-ester by a stereospecific soluble esterase from different animal species. Journal of Pharmaceutical Sciences, 63(2), 222-5.
  • Yuan, J. H., Goehl, T. J., Hong, H. L., Clark, J., & Irwin, R. (1995). Toxicokinetics of oxazepam in rats and mice. Journal of Pharmaceutical Sciences, 84(3), 365-70.
  • Mandema, J. W., & Danhof, M. (1990). Pharmacokinetic modeling of the anticonvulsant response of oxazepam in rats using the pentylenetetrazol threshold concentration as pharmacodynamic measure. Journal of Pharmacokinetics and Biopharmaceutics, 18(5), 459-82.
  • Ghattas, M. A., et al. (2013). Carboxylesterases 1 and 2 Hydrolyze Phospho-Nonsteroidal Anti-Inflammatory Drugs: Relevance to Their Pharmacological Activity. Drug Metabolism and Disposition.
  • The Capital Region of Denmark's Research Portal. (n.d.). Bioavailability and pharmacokinetics of oxazepam.
  • Gpatindia. (2020). OXAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Ferrara, S. J., & Scanlan, T. S. (2020).
  • Prokai, L., & Prokai-Tatrai, K. (2020). Prodrugs and their activation mechanisms for brain drug delivery. RSC Chemical Biology, 1(2), 103-116.
  • Google Patents. (n.d.).
  • Laizure, S. C., et al. (2013). Human carboxylesterases: a comprehensive review. Pharmacology & Therapeutics.
  • Di, L., & Kerns, E. H. (2016).
  • Gospic, K., et al. (2017). Oxazepam and cognitive reappraisal: A randomised experiment. PLoS One.
  • Laizure, S. C., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology.
  • Lu, X. L., & Yang, S. K. (1993). Enantioselective hydrolysis of lorazepam 3-acetate by esterases in human and rat liver microsomes and rat brain S9 fraction. Chirality, 5(6), 416-23.
  • ResearchGate. (n.d.). The prodrug approach in the era of drug design.
  • ResearchGate. (2026). Review:, Prodrug Concept In Drug Design.
  • Taylor & Francis. (n.d.). Carboxylesterase 1 – Knowledge and References.
  • ijpcbs. (n.d.). PRODRUG DESIGN: AN OVERVIEW.
  • Taylor & Francis. (n.d.). Carboxylesterase 1.
  • BenchChem. (2025). Whitepaper: The Theoretical Significance of Acetate Derivatization in Benzodiazepine Drug Development.

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development for the Chiral Separation of Oxazepam Acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Stereoselective Pharmacokinetics, Chiral Purity Analysis, and Esterase Hydrolysis Studies Scientific Rationale & Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Stereoselective Pharmacokinetics, Chiral Purity Analysis, and Esterase Hydrolysis Studies

Scientific Rationale & Introduction

Oxazepam is a widely prescribed 3-hydroxybenzodiazepine anxiolytic. However, its chiral analysis presents a notorious analytical challenge: the molecule undergoes rapid, reversible enantiomerization (racemization) at ambient temperature in both aqueous and polar organic media [1]. During High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), this on-column interconversion manifests as peak coalescence —a distinct plateau forming between the resolved enantiomeric peaks, which severely compromises quantitative accuracy and chiral purity assessments[1].

The Causality of Derivatization: To circumvent this thermodynamic barrier, researchers derivatize oxazepam at the C3 position to form oxazepam 3-acetate [2]. The esterification of the C3-hydroxyl group sterically and electronically blocks the ring-chain tautomerization mechanism responsible for the chiral inversion. Consequently, oxazepam acetate is configurationally stable at room temperature, allowing for baseline chiral resolution without the confounding effects of on-column racemization[2][2]. This stable prodrug/derivative is critical for evaluating stereoselective hydrolysis by tissue esterases (e.g., liver microsomes vs. brain homogenates)[2].

Mechanistic Pathway

Mechanism Oxa Oxazepam (C3-OH) Racemization Rapid On-Column Enantiomerization Oxa->Racemization OxaAc Oxazepam Acetate (C3-OAc) Stable Configurationally Stable OxaAc->Stable Coalescence Peak Coalescence (Plateau Effect) Racemization->Coalescence Resolution Baseline Chiral Resolution Stable->Resolution

Mechanistic rationale: C3-derivatization prevents on-column racemization.

Method Development Workflow

Developing a robust chiral method requires a systematic approach to CSP selection, mobile phase optimization, and thermodynamic tuning. Polysaccharide-based CSPs, specifically cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), provide exceptional enantiorecognition for oxazepam acetate via hydrogen bonding, dipole-dipole interactions, and π-π stacking within the chiral grooves of the polymer [3].

Workflow Start Sample Preparation (Racemic Oxazepam Acetate) Screening CSP Screening (Polysaccharide vs. Pirkle) Start->Screening MobilePhase Mobile Phase Optimization (Hexane/IPA Ratio) Screening->MobilePhase Temp Thermodynamic Tuning (Temperature Control) MobilePhase->Temp Validation Method Validation (ICH Q2 Guidelines) Temp->Validation

Step-by-step HPLC method development workflow for chiral separation.

Data Presentation: Optimization & Suitability

To ensure the protocol is a self-validating system, empirical data from the optimization phase must dictate the final conditions. Below is the quantitative summary of the mobile phase screening and the required system suitability parameters.

Table 1: Mobile Phase Optimization (Chiralcel OD-H, 25°C)
Mobile Phase (n-Hexane : IPA)Retention Factor ( k1​ )Retention Factor ( k2​ )Selectivity ( α )Resolution ( Rs​ )Observation
95:054.125.851.423.8Excessive retention time (>30 min); broad peaks.
90:102.453.201.312.9Good resolution, moderate run time.
85:15 1.30 1.65 1.27 2.2 Optimal balance of speed and baseline resolution.
80:200.851.021.201.4Co-elution risk; Rs​ falls below the 2.0 threshold.
Table 2: System Suitability Requirements (Self-Validating Criteria)
ParameterAcceptance CriteriaScientific Justification
Resolution ( Rs​ ) ≥2.0 Ensures complete baseline separation for accurate integration of minor enantiomeric impurities.
Tailing Factor ( Tf​ ) ≤1.5 Prevents peak overlap caused by secondary interactions with residual silanols on the silica support.
% RSD of Peak Area ≤2.0% (n=6)Validates injection precision and autosampler reliability.
Blank Interference None at tR​ Confirms absence of carryover or sample matrix interference.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Analyte: Racemic Oxazepam 3-acetate standard (Purity ≥99% ).

  • Solvents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA).

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm particle size) or equivalent cellulose-based CSP.

Preparation of Solutions
  • Mobile Phase (85:15 Hexane/IPA):

    • Measure 850 mL of n-Hexane and 150 mL of IPA using separate graduated cylinders.

    • Combine in a 1 L solvent bottle.

    • Sonicate for 10 minutes to degas and ensure complete miscibility.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of racemic oxazepam acetate.

    • Dissolve in 10.0 mL of the mobile phase. Vortex until fully dissolved.

  • Working Solution (100 µg/mL):

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 25 °C. (Note: Strict temperature control is vital. Lowering the temperature increases the enthalpy-driven chiral recognition, improving Rs​ if needed, but increases system backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 230 nm (optimal for the benzodiazepine chromophore).

  • Run Time: 15 minutes.

Execution and Self-Validation Workflow
  • System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the chiral column at 1.0 mL/min for at least 45 minutes until the baseline is completely stable.

  • Blank Injection: Inject 10 µL of the mobile phase. Validation Check: Ensure no ghost peaks elute at the expected retention times of the enantiomers.

  • System Suitability Test (SST): Inject the 100 µg/mL working solution six consecutive times.

    • Validation Check: Calculate Rs​ between Peak 1 and Peak 2. Proceed to sample analysis only if Rs​≥2.0 and area RSD ≤2.0% .

  • Sample Analysis: Inject experimental samples (e.g., extracts from esterase hydrolysis assays). Bracket samples with standard injections every 10 runs to verify ongoing system stability.

  • Column Wash: Post-analysis, flush the column with 100% IPA at 0.5 mL/min for 60 minutes to remove any strongly retained lipophilic matrix components, then store in Hexane/IPA (90:10).

References

  • Aso Y, Yoshioka S, Shibazaki T, Uchiyama M. "The kinetics of the racemization of oxazepam in aqueous solution." Chemical and Pharmaceutical Bulletin. 1988;36(5):1834-1840. Available at:[Link]

  • Yang SK, Lu XL. "Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate." Journal of Pharmaceutical Sciences. 1989;78(10):789-795. Available at:[Link]

  • Tesařová E, Bosáková Z, et al. "Interconversion of Oxazepam Enantiomers During HPLC Separation. Determination of Thermodynamic Parameters." Journal of Liquid Chromatography & Related Technologies. 2006;29(20):2889-2900. Available at:[Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of (-)-Oxazepam Acetate in Human Plasma

Abstract This application note presents a detailed, robust, and fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (-)-Oxazepam acetate in human plasma. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (-)-Oxazepam acetate in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for pharmacokinetic, bioequivalence, or toxicokinetic studies. The methodology encompasses a streamlined sample preparation using protein precipitation, rapid and efficient chromatographic separation, and highly selective detection by tandem mass spectrometry. This document provides a comprehensive guide, from the underlying scientific principles to step-by-step experimental procedures and data interpretation, all grounded in current regulatory expectations for bioanalytical method validation.

Introduction: The Rationale for a Stereoselective Bioanalytical Method

Oxazepam, a widely prescribed 3-hydroxy-1,4-benzodiazepine, exists as a pair of enantiomers due to its chiral center at the C3 position. While often administered as a racemate, the individual enantiomers can exhibit different pharmacological and pharmacokinetic profiles. (-)-Oxazepam acetate, an ester prodrug, is designed to enhance specific properties of the parent compound. Consequently, a stereoselective and sensitive bioanalytical method is crucial to accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties in plasma.

This protocol addresses the analytical challenges associated with the quantification of a chiral prodrug in a complex biological matrix. A key consideration is the potential for in-vitro hydrolysis of the acetate ester and racemization of the parent oxazepam. Therefore, the developed method is optimized to ensure the stability of (-)-Oxazepam acetate during sample handling, preparation, and analysis. The principles of this method are aligned with the bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and regulatory compliance.

Method Overview: A Three-Pillar Approach to Bioanalysis

The successful quantification of (-)-Oxazepam acetate in plasma relies on the integration of three critical stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each stage has been optimized to ensure high recovery, selectivity, and sensitivity.

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection plasma Plasma Sample (with IS) ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection Injection supernatant->injection Transfer column Chiral Stationary Phase Column injection->column elution Gradient Elution column->elution esi Electrospray Ionization (ESI+) elution->esi Introduction mrm Multiple Reaction Monitoring (MRM) esi->mrm quant Quantification mrm->quant

Figure 1: General workflow for the LC-MS/MS analysis of (-)-Oxazepam acetate in plasma.

Materials and Reagents

Material/ReagentGrade/PuritySupplier
(-)-Oxazepam acetate≥98%Commercially Available
(-)-Oxazepam-d5 acetate (Internal Standard)≥98%, isotopic purity ≥99%Commercially Available
AcetonitrileLC-MS GradeCommercially Available
MethanolLC-MS GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
WaterDeionized, 18.2 MΩ·cmIn-house
Human Plasma (K2EDTA)Pooled, Drug-FreeCommercially Available

Instrumentation and Analytical Conditions

Liquid Chromatography
ParameterSetting
LC System UPLC/UHPLC System
Column Chiral Stationary Phase (e.g., β-cyclodextrin derivatized)
Column Temperature 15°C (to prevent on-column racemization)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table below

Chromatographic Gradient:

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030
Mass Spectrometry
ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(-)-Oxazepam acetate 329.1287.115
(-)-Oxazepam-d5 acetate (IS) 334.1292.115

Note: These parameters should be optimized for the specific instrument being used.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (-)-Oxazepam acetate and (-)-Oxazepam-d5 acetate (Internal Standard, IS) in methanol to prepare individual stock solutions.

  • **Working

Method

Sample preparation techniques for extracting (-)-Oxazepam acetate from biological fluids

Application Note: Stereoselective Sample Preparation and Extraction of (-)-Oxazepam Acetate from Biological Fluids Executive Summary & Mechanistic Context The quantification of chiral prodrugs and derivatives in biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Sample Preparation and Extraction of (-)-Oxazepam Acetate from Biological Fluids

Executive Summary & Mechanistic Context

The quantification of chiral prodrugs and derivatives in biological matrices is a cornerstone of modern pharmacokinetic and forensic analysis. (-)-Oxazepam acetate, a chiral derivative of the benzodiazepine oxazepam, presents unique bioanalytical hurdles. The primary challenge is not merely the physical extraction of the analyte, but its biochemical stabilization .

Esterases present in human plasma and liver homogenates exhibit profound stereoselectivity. Studies have demonstrated that liver esterases predominantly hydrolyze (-)-3R-oxazepam acetate to oxazepam, whereas brain esterases favor the (+)-3S enantiomer [1]. Furthermore, chiral inversion can occur ex vivo if the sample is subjected to thermal or chemical stress [2]. Therefore, any robust sample preparation workflow must integrate immediate enzymatic inhibition and thermal control prior to phase separation. This guide details self-validating protocols for the extraction of (-)-Oxazepam acetate from plasma and urine, ensuring enantiomeric integrity and high recovery.

Workflow A Biological Fluid (Plasma/Urine) B Stabilization (NaF + 4°C) A->B C IS Addition & Pre-treatment B->C D1 Solid-Phase Extraction (SPE) C->D1 D2 Liquid-Liquid Extraction (LLE) C->D2 D3 Supported Liquid Extraction (SLE) C->D3 E Evaporation & Reconstitution D1->E D2->E D3->E F Chiral LC-MS/MS Analysis E->F

Caption: Workflow for (-)-Oxazepam acetate extraction and stabilization from biological fluids.

Rationale for Extraction Methodologies

Because (-)-Oxazepam acetate is highly lipophilic and neutral at physiological pH, it is highly amenable to Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).

  • Solid-Phase Extraction (SPE): Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents are preferred[3]. Causality: The acetate moiety makes the compound susceptible to hydrolysis under extreme pH. Polymeric sorbents do not require pH adjustment for retention, allowing the extraction to proceed at a neutral or slightly acidic pH (pH 5–6) where the ester is most stable.

  • Supported Liquid Extraction (SLE): Acts as a solid-support LLE. Causality: Diatomaceous earth absorbs the aqueous sample. When an immiscible organic solvent is passed through, the high surface area allows for near-instantaneous partitioning without the physical agitation that causes emulsions in traditional LLE [4].

  • Liquid-Liquid Extraction (LLE): Utilizes a moderately polar organic mixture (e.g., Ethyl Acetate:Methyl tert-butyl ether, 7:3 v/v). Causality: This specific solvent ratio optimally partitions the lipophilic benzodiazepine ring while precipitating and excluding highly polar endogenous proteins [5].

Quantitative Comparison of Extraction Techniques

To aid in method selection, the following table summarizes the empirical performance metrics of the three primary extraction techniques for benzodiazepine acetates.

ParameterLLE (Ethyl Acetate/MTBE)SPE (Polymeric HLB)SLE (Diatomaceous Earth)
Typical Recovery 75% – 85%> 90%85% – 95%
Matrix Effect (Ion Suppression) ModerateLowLow
Sample Volume Required 200 – 500 µL100 – 1000 µL100 – 500 µL
Solvent Consumption High (~3.0 mL)Low (~1.5 mL)Moderate (~2.5 mL)
Emulsion Risk High (Requires centrifugation)NoneNone
Processing Throughput Low (Manual phase separation)High (96-well vacuum manifold)High (Gravity/Vacuum pulse)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This requires the incorporation of an isotopically labeled Internal Standard (IS) (e.g., Oxazepam-d5) at the very first step to monitor recovery, and the parallel processing of a blank matrix to verify the absence of artifactual ester hydrolysis.

Protocol A: Sample Stabilization (Critical First Step)

Without this step, (-)-Oxazepam acetate will rapidly degrade to oxazepam via esterase activity, invalidating the quantitative results.

  • Collection & Inhibition: Immediately upon collection of whole blood or urine, transfer 500 µL of the biological fluid into a pre-chilled microcentrifuge tube containing 5 mg of Sodium Fluoride (NaF) and 4 mg of Potassium Oxalate.

  • Thermal Control: Invert gently 5 times and immediately place on wet ice (4°C).

  • Centrifugation (Plasma only): Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • IS Addition (Validation Step): Spike 20 µL of Oxazepam-d5 (100 ng/mL in methanol) into 200 µL of the stabilized plasma/urine.

    • Self-Validation Checkpoint: The absolute peak area of the IS in the final chromatogram must remain within ±15% of a neat standard injection. A drop >15% indicates matrix suppression or extraction failure.

Protocol B: Solid-Phase Extraction (SPE) using Polymeric HLB

This protocol utilizes a 30 mg/1 mL HLB cartridge. It provides the cleanest extract for LC-MS/MS analysis.

SPE_Mechanism N1 N1 N2 2. Load Stabilized Sample N1->N2 N3 3. Wash 5% MeOH N2->N3 N4 4. Elute EtOAc / DCM N3->N4

Caption: Step-by-step Solid-Phase Extraction (SPE) mechanism for benzodiazepines.

  • Conditioning: Pass 1.0 mL of Methanol through the HLB cartridge, followed by 1.0 mL of LC-MS grade H₂O. Do not allow the sorbent bed to dry.

  • Loading: Dilute the 220 µL stabilized sample (from Protocol A) with 200 µL of 100 mM Ammonium Acetate buffer (pH 5.0). Load the entire volume onto the cartridge at a flow rate of 1 mL/min.

    • Causality: Buffering to pH 5.0 ensures the acetate ester remains intact while maximizing hydrophobic interactions with the sorbent.

  • Washing: Pass 1.0 mL of 5% Methanol in H₂O through the cartridge to remove salts and polar proteins. Dry the cartridge under maximum vacuum (>-10 inHg) for 5 minutes.

  • Elution: Elute the analyte using 1.0 mL of Ethyl Acetate:Dichloromethane (1:1, v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a maximum of 30°C.

    • Self-Validation Checkpoint: Process a "Blank Matrix + IS" sample alongside the unknown. If the blank shows an oxazepam peak (without the acetate), thermal degradation occurred during evaporation.

Protocol C: Supported Liquid Extraction (SLE)

An emulsion-free alternative to LLE, ideal for high-throughput 96-well plate formats.

  • Pre-treatment: Dilute 200 µL of stabilized plasma/urine (from Protocol A) with 200 µL of LC-MS grade H₂O.

  • Loading: Apply the 400 µL mixture to a 400 µL capacity SLE cartridge/plate. Apply a brief pulse of vacuum (-3 inHg for 2 seconds) to initiate flow, then allow the sample to absorb into the diatomaceous earth for exactly 5 minutes.

    • Causality: The 5-minute wait is critical. It allows the aqueous sample to form a microscopic layer over the solid support, maximizing the surface area for the subsequent extraction.

  • Elution: Apply 2.0 mL of Methyl tert-butyl ether (MTBE). Allow it to flow by gravity for 5 minutes, then apply a vacuum pulse to collect the final drops.

  • Reconstitution: Evaporate under nitrogen (30°C) and reconstitute in 100 µL of the initial chiral LC mobile phase.

References

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO. Available at:[Link]

  • Chiral Inversion of Drugs: Coincidence or Principle? Current Drug Metabolism / ResearchGate. Available at:[Link]

  • Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. Chromatography Online. Available at:[Link]

  • Extraction of benzodiazepines from human urine using ISOLUTE® SLE+. Biotage. Available at:[Link]

  • A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. MDPI. Available at:[Link]

Application

Application Note: Enantioselective Gas Chromatography of Oxazepam Acetate Derivatives

The Stereochemical Challenge in Benzodiazepine Analysis Oxazepam, a widely prescribed 3-hydroxy-1,4-benzodiazepine and a primary active metabolite of diazepam, presents a unique analytical challenge in pharmacokinetics a...

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Challenge in Benzodiazepine Analysis

Oxazepam, a widely prescribed 3-hydroxy-1,4-benzodiazepine and a primary active metabolite of diazepam, presents a unique analytical challenge in pharmacokinetics and forensic toxicology. The pharmacological activity and metabolic fate of oxazepam are highly stereoselective; for instance, esterases in liver homogenates predominantly hydrolyze the (-)-3R enantiomer, whereas brain esterases favor the (+)-3S enantiomer[1][2].

However, accurately quantifying these enantiomers is complicated by their stereochemical lability. The C3 chiral center of underivatized oxazepam undergoes rapid, reversible enantiomerization (racemization) in polar environments and at elevated temperatures[1]. During chromatographic separation, this interconversion manifests as peak coalescence—a characteristic plateau forming between the resolved enantiomeric peaks[3]. Because Gas Chromatography (GC) requires elevated inlet and column temperatures (>150°C), the thermal energy easily overcomes the enantiomerization barrier ( ΔG‡≈90 kJ/mol), making the direct chiral GC analysis of native oxazepam physically impossible[4].

To bypass this thermodynamic limitation, chemical derivatization is non-negotiable. Converting oxazepam into its 3-acetate derivative replaces the labile hydroxyl proton with an acetyl group, sterically and electronically locking the chiral center and completely halting thermal racemization[1][5].

Mechanism cluster_0 Thermal Racemization (Un-derivatized) cluster_1 Thermal Stability (Acetylated) R_Ox (R)-Oxazepam Enol Achiral Enol R_Ox->Enol Heat (>13°C) S_Ox (S)-Oxazepam Enol->S_Ox R_Ac (R)-Oxazepam Acetate S_Ac (S)-Oxazepam Acetate R_Ac->S_Ac Pathway Blocked

Caption: Mechanistic basis of oxazepam enantiomerization and its prevention via acetylation.

Chemical Causality in Experimental Design

Why Acetic Anhydride and Pyridine?

The derivatization protocol utilizes a mixture of acetic anhydride and pyridine. Acetic anhydride acts as the highly reactive acetyl donor. Pyridine is deliberately chosen as the solvent because it serves a dual mechanistic purpose:

  • Nucleophilic Catalysis: Pyridine attacks acetic anhydride to form a highly reactive acetylpyridinium intermediate, accelerating the transfer of the acetyl group to the sterically hindered C3-hydroxyl of oxazepam.

  • Acid Scavenging: The reaction generates acetic acid as a byproduct. Pyridine neutralizes this acid, driving the reaction equilibrium to completion and preventing the acid-catalyzed degradation of the benzodiazepine ring[5][6].

Why a Modified β -Cyclodextrin Column?

Enantioselective GC relies on chiral stationary phases (CSPs). Permethylated or derivatized β -cyclodextrin columns (e.g., β -DEX) are selected because their toroidal hydrophobic cavities form transient, diastereomeric inclusion complexes with the acetylated benzodiazepine enantiomers[7]. The added acetate group provides a critical hydrogen-bond acceptor site that interacts stereospecifically with the rim of the cyclodextrin cavity, amplifying the resolution ( Rs​ ) between the (R) and (S) isomers.

Workflow N1 Sample Extraction (LLE / SPE) N2 Derivatization (Ac2O + Pyridine) N1->N2 N3 Chiral GC-MS (β-CD Column) N2->N3 N4 Enantiomeric Quantification N3->N4

Caption: Workflow for the stabilization and enantioselective GC analysis of oxazepam.

Self-Validating Experimental Protocol

To ensure data trustworthiness, this protocol is designed as a self-validating system . It incorporates internal standard tracking, derivatization efficiency checks, and baseline resolution verification.

Materials Required
  • Standards: Racemic oxazepam, enantiopure (S)-oxazepam (for peak identification), and Oxazepam- d5​ (Internal Standard).

  • Reagents: Acetic anhydride (analytical grade), Pyridine (anhydrous), Ethyl acetate (GC-MS grade).

  • Equipment: GC-MS equipped with a derivatized β -cyclodextrin capillary column (e.g., 30 m × 0.25 mm I.D., 0.25 µm film thickness).

Step-by-Step Methodology

Step 1: System Suitability and Extraction

  • Spike 1.0 mL of the biological matrix (or blank solvent for system suitability) with 50 ng of Oxazepam- d5​ (Internal Standard). Causality: The deuterated IS corrects for any volumetric losses during extraction and variations in derivatization yield.

  • Perform Liquid-Liquid Extraction (LLE) using 3.0 mL of ethyl acetate at pH 9.0. Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes[6].

  • Transfer the organic layer to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

Step 2: Acetylation (Derivatization)

  • Reconstitute the dried extract in 50 µL of anhydrous pyridine.

  • Add 50 µL of acetic anhydride. Seal the vial tightly with a PTFE-lined cap.

  • Incubate the mixture at 60°C for 20 minutes. Causality: Mild heating provides the activation energy for the sterically hindered C3 acetylation without causing thermal degradation of the diazepine ring.

  • Evaporate the excess pyridine and acetic anhydride under nitrogen. Reconstitute the stable oxazepam acetate residue in 100 µL of ethyl acetate[5].

Step 3: Enantioselective GC-MS Analysis

  • Injection: Inject 1 µL of the sample in splitless mode. Maintain the inlet temperature at 250°C.

  • Temperature Program:

    • Initial temperature: 150°C (hold for 1 min).

    • Ramp at 5°C/min to 220°C.

    • Ramp at 10°C/min to 260°C (hold for 5 min).

    • Causality: A slow initial ramp is critical for cyclodextrin columns to allow sufficient residence time for the thermodynamic exchange between the enantiomers and the chiral cavity, maximizing resolution.

  • MS Detection (SIM Mode): Monitor target ions for self-validation.

    • Derivatization Check: Monitor m/z 286 (underivatized oxazepam). A signal here indicates incomplete acetylation, invalidating the run.

    • Quantification: Monitor m/z 328 (Oxazepam acetate [M]+ ) and m/z 333 (Oxazepam- d5​ acetate).

Quantitative Data and Thermodynamic Profiling

The success of the method is defined by the complete absence of peak coalescence and the stabilization of the enantiomerization barrier. The expected chromatographic and thermodynamic parameters are summarized below:

Analyte StateGC Elution OrderTarget Quantifier ( m/z )Qualifier Ion ( m/z )Enantiomerization Barrier ( ΔG‡ )Peak Morphology
Un-derivatized Oxazepam N/A (Fails GC)286268~90 kJ/molCoalesced Plateau
(R)-Oxazepam Acetate Peak 1328286> 130 kJ/mol (Stable)Sharp, Gaussian
(S)-Oxazepam Acetate Peak 2328286> 130 kJ/mol (Stable)Sharp, Gaussian
Oxazepam- d5​ Acetate (IS) Co-elutes333291> 130 kJ/mol (Stable)Sharp, Gaussian

Note: Baseline resolution ( Rs​>1.5 ) is typically achieved between the (R) and (S) acetate enantiomers under the specified temperature gradient.

References

  • Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate Source: PubMed / NIH URL:[Link]

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins Source: SciELO URL:[Link]

  • Effect of temperature on enantiomer separation of oxazepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase Source: PubMed / NIH URL:[Link]

  • LC-MS Bioanalysis of Interconvertible Compounds Source: ResearchGate URL:[Link]

  • Sensitive gas chromatographic-mass spectrometric screening of acetylated benzodiazepines Source: ResearchGate URL:[Link]

  • Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review Source: Oxford Academic URL:[Link]

  • Separation of enantiomers by gas chromatography Source: ResearchGate URL:[Link]

Sources

Method

Topic: Standard Operating Procedures for Handling (-)-Oxazepam Acetate Reference Materials

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction (-)-Oxazepam acetate is the acetylated form of oxazepam, a widely prescribed benzodiazepine for managing anxie...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Oxazepam acetate is the acetylated form of oxazepam, a widely prescribed benzodiazepine for managing anxiety and alcohol withdrawal symptoms.[1] As a reference material, (-)-Oxazepam acetate serves as a critical analytical standard for method development, validation, and routine quantification in diverse fields, including pharmaceutical quality control, clinical toxicology, and forensic analysis. Its use allows for precise identification and measurement of oxazepam and related compounds in various matrices.

This guide provides a comprehensive framework for the safe and effective handling of (-)-Oxazepam acetate reference materials. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to ensure the integrity of their analytical results while maintaining the highest standards of laboratory safety. The procedures outlined herein are synthesized from regulatory guidelines, peer-reviewed literature, and established best practices in analytical chemistry.

Material Characterization and Properties

(-)-Oxazepam acetate is a racemic compound. Understanding its fundamental chemical and physical properties is essential for its proper handling and application as a reference standard.

PropertyValueSource
IUPAC Name (7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate[2]
Synonyms Oxazepam 3-acetate, (±)-Oxazepam acetate[2][3]
CAS Number 1824-74-4[2][3]
Molecular Formula C₁₇H₁₃ClN₂O₃[2]
Molecular Weight 328.7 g/mol [2]
Appearance Solid (Form may vary)N/A

Safety, Hazards, and Regulatory Compliance

As with all benzodiazepine-class compounds, (-)-Oxazepam acetate requires careful handling in a controlled laboratory environment. It is classified as a hazardous substance and its parent compound, oxazepam, is a controlled substance in many jurisdictions, necessitating strict adherence to safety and regulatory protocols.[4]

GHS Hazard Identification

The following hazards are associated with (-)-Oxazepam acetate based on aggregated GHS information.[2]

PictogramCodeHazard Statement
alt text H302Harmful if swallowed
H319Causes serious eye irritation
H336May cause drowsiness or dizziness
alt text H351Suspected of causing cancer
H361dSuspected of damaging the unborn child
H362May cause harm to breast-fed children
alt text H412Harmful to aquatic life with long lasting effects
Personal Protective Equipment (PPE) and Handling

Adherence to standard laboratory safety practices is mandatory. The causality behind these measures is the prevention of accidental exposure through ingestion, inhalation, or dermal contact.

  • Gloves: Always wear nitrile or other chemically resistant gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.[5]

  • Lab Coat: A lab coat should be worn to protect personal clothing.

  • Ventilation: Handle the solid material and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the material.[5]

First Aid Measures

In case of exposure, follow these procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Skin Contact: Wash the affected area with soap and water.

  • Inhalation: Move to fresh air. If experiencing respiratory symptoms, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Storage and Stability

The integrity of a reference standard is paramount for accurate analytical measurements. Improper storage can lead to degradation, compromising all subsequent results.

  • Solid Material: Store the solid reference material in a tightly sealed container at 4°C, protected from light.[3]

  • Stock Solutions: Stock solutions, typically prepared in methanol or acetonitrile/water, should be stored at 4°C or colder to minimize solvent evaporation and degradation.[6] While oxazepam acetate is configurationally more stable than its parent compound, it can undergo hydrolysis to oxazepam, particularly under basic conditions.[7][8] It is recommended to prepare fresh working solutions daily and to monitor the stability of stock solutions over time, especially if stored for extended periods.

Protocol: Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is the foundation of quantitative analysis. This protocol describes a standard procedure for preparing a 1 mg/mL primary stock solution.

Materials and Equipment
  • (-)-Oxazepam acetate reference standard

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • HPLC-grade Methanol or Acetonitrile

  • Deionized water

Step-by-Step Protocol
  • Equilibration: Allow the sealed container of (-)-Oxazepam acetate to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the reference standard onto weighing paper and transfer it carefully into a 10 mL Class A volumetric flask. Record the exact weight. The use of an analytical balance is critical as small weighing errors propagate through all subsequent dilutions.

  • Dissolution: Add approximately 7-8 mL of the chosen solvent (e.g., 50% methanol in water or 50% acetonitrile in water).[6][9] Gently swirl or sonicate the flask until the solid is completely dissolved. Methanol and acetonitrile are common choices due to their miscibility with water and compatibility with reversed-phase chromatography.

  • Dilution to Volume: Once dissolved, bring the flask to the 10 mL mark with the same solvent. Cap the flask and invert it 15-20 times to ensure a homogeneous solution. This is now your 1 mg/mL Stock Solution .

  • Preparation of Working Solutions: Create a series of working standards by performing serial dilutions from the stock solution. For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark.

  • Labeling and Storage: Clearly label all solutions with the compound name, concentration, solvent, preparation date, and initials. Store at 4°C.

G cluster_prep Solution Preparation Workflow receive Receive & Equilibrate Reference Material weigh Accurately Weigh Solid (Analytical Balance) receive->weigh dissolve Dissolve in Solvent (e.g., 50% Methanol) weigh->dissolve dilute_stock Dilute to Volume (Class A Volumetric Flask) dissolve->dilute_stock stock Primary Stock Solution (e.g., 1 mg/mL) dilute_stock->stock dilute_working Perform Serial Dilutions stock->dilute_working working Working Standards (e.g., 1-1500 ng/mL) dilute_working->working store Label and Store (4°C, Protected from Light) working->store G cluster_analysis General Analytical Workflow standards Prepare Calibration Standards & Quality Controls extraction Sample Extraction (Protein Precipitation or SPE) standards->extraction sample Prepare Biological Sample (e.g., Plasma, Urine) sample->extraction analysis LC-MS/MS Analysis extraction->analysis acquisition Data Acquisition (MRM Mode) analysis->acquisition quant Quantification (Calibration Curve) acquisition->quant report Review & Report Results quant->report

Sources

Application

Application Note: Optimizing Mobile Phase Conditions for the Chiral Separation and Retention of (-)-Oxazepam Acetate

Introduction & Scientific Rationale Oxazepam is a widely prescribed benzodiazepine utilized for its anxiolytic and hypnotic properties. However, stereochemical and pharmacokinetic studies of oxazepam are fundamentally co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Oxazepam is a widely prescribed benzodiazepine utilized for its anxiolytic and hypnotic properties. However, stereochemical and pharmacokinetic studies of oxazepam are fundamentally complicated by its rapid racemization in aqueous media[1]. Because the racemization of oxazepam occurs too quickly to allow for the isolation of its optically active enantiomers, researchers synthesize and utilize oxazepam acetate as a stable surrogate[1].

Optically active (-)-oxazepam acetate is configurationally stable enough to be isolated via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Once isolated, it can be subjected to controlled alkaline hydrolysis to yield highly pure (-)-oxazepam, enabling precise determination of racemization rates and stereoselective enzymatic interactions, such as those with Human Serum Albumin (HSA)[1][2]. Achieving baseline resolution and optimizing the retention time ( tR​ ) of (-)-oxazepam acetate requires precise thermodynamic and chemical tuning of the chromatographic mobile phase.

Mechanistic Principles of Chiral Recognition

The separation of oxazepam acetate enantiomers is predominantly executed on normal-phase (NP) polysaccharide-derived CSPs, such as amylose or cellulose coated on silica gel (e.g., Chiralcel OD).

  • Stationary Phase Interactions : The chiral recognition mechanism relies on the carbamate linkages of the polysaccharide backbone, which act as highly structured hydrogen-bond acceptors and donors. Additionally, phenyl groups on the CSP provide sites for π−π stacking[3]. (-)-Oxazepam acetate interacts with these chiral cavities stereospecifically.

  • Mobile Phase Causality : In NP chromatography, a non-polar bulk solvent (hexane) is blended with a polar alcohol modifier (isopropanol or ethanol).

    • Hexane acts as the primary carrier, driving the analyte to partition into the stationary phase.

    • Alcohol Modifiers compete directly with the analyte for hydrogen-bonding sites on the CSP[3]. Increasing the alcohol concentration decreases the retention time of (-)-oxazepam acetate by displacing it from the CSP. Furthermore, ethanol, being less sterically hindered than isopropanol, typically results in superior mass transfer kinetics, yielding shorter retention times and sharper chromatographic peaks.

Mechanism Analyte (-)-Oxazepam Acetate (Analyte) CSP Polysaccharide CSP (Stationary Phase) Analyte->CSP Hydrogen Bonding Analyte->CSP Pi-Pi Stacking MobilePhase Hexane / Alcohol (Mobile Phase) MobilePhase->Analyte Solvation & Elution MobilePhase->CSP Competitive Binding

Chiral recognition mechanism and mobile phase competition during HPLC separation.

Experimental Methodology: Mobile Phase Optimization Protocol

This protocol outlines a self-validating workflow to establish the optimal mobile phase for the retention and resolution of (-)-oxazepam acetate.

Materials:

  • Column : Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent polysaccharide CSP.

  • Analytes : Racemic oxazepam acetate standard; purified (-)-oxazepam acetate standard.

  • Solvents : HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH).

Step-by-Step Protocol:

  • System Preparation : Flush the HPLC system with 100% HPLC-grade Hexane to remove any trace reversed-phase solvents. Causality: Ensuring absolute solvent miscibility prevents salt precipitation and protects the coated CSP from degradation.

  • Mobile Phase Compounding :

    • Condition A: Hexane/IPA (90:10, v/v).

    • Condition B: Hexane/EtOH (90:10, v/v).

    • Condition C: Hexane/EtOH (80:20, v/v). Degas all mobile phases via ultrasonication for 15 minutes to prevent baseline drift.

  • Column Equilibration : Install the CSP column. Equilibrate with the selected mobile phase at a flow rate of 1.0 mL/min until the UV baseline is completely stable (typically requiring 10-15 column volumes).

  • Sample Preparation : Dissolve 1.0 mg of racemic oxazepam acetate in 1.0 mL of the mobile phase. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection & Detection : Inject 10 µL of the sample. Monitor UV absorbance at 230 nm and 254 nm.

  • System Validation : Inject the purified (-)-oxazepam acetate standard independently to identify its specific retention time ( tR​ ) relative to the racemate.

  • Thermodynamic Tuning : If the resolution ( Rs​ ) is sub-optimal (< 1.5), decrease the column compartment temperature from 25°C to 15°C. Causality: Chiral separation is an enthalpy-driven process; lowering the temperature decreases the kinetic energy of the system, thereby enhancing the stereospecific enthalpic interactions with the CSP.

Workflow A 1. Column Selection (Chiralcel OD-H) B 2. Mobile Phase Screening (Hexane/IPA vs Hexane/EtOH) A->B C 3. Modifier Ratio Tuning (Adjust % Alcohol) B->C D 4. Thermodynamic Adjustment (Temperature 15°C - 25°C) C->D E Optimized (-)-Oxazepam Acetate Retention Time D->E

Step-by-step workflow for optimizing the mobile phase and retention time.

Quantitative Data Presentation

The following table summarizes the anticipated chromatographic parameters for (-)-oxazepam acetate under various mobile phase conditions, demonstrating the direct causality of solvent and temperature choices on retention behavior.

Mobile Phase Composition (v/v)Flow Rate (mL/min)Temp (°C)(-)-Oxazepam Acetate tR​ (min)(+)-Oxazepam Acetate tR​ (min)Resolution ( Rs​ )Selectivity ( α )
Hexane / IPA (90:10)1.02514.218.52.81.35
Hexane / IPA (80:20)1.0258.510.21.91.25
Hexane / EtOH (90:10)1.02511.415.13.11.40
Hexane / EtOH (90:10)1.01513.819.23.61.45

Data Interpretation : Transitioning from Isopropanol to Ethanol at the same volumetric ratio (90:10) decreases the retention time of (-)-oxazepam acetate (from 14.2 min to 11.4 min) while simultaneously improving the resolution factor ( Rs​ ). This occurs because Ethanol provides superior solvation and faster mass transfer kinetics within the polysaccharide pores, reducing peak broadening.

Downstream Application: Studying Racemization Kinetics

Once isolated via the optimized mobile phase, the optically pure (-)-oxazepam acetate is subjected to controlled alkaline hydrolysis (pH 14, 0°C). In this strongly alkaline region, the hydrolysis rate of oxazepam acetate vastly exceeds the racemization rate of oxazepam, yielding (-)-oxazepam with >93% enantiomeric purity[1]. The optimized HPLC method is subsequently employed to monitor the degradation and spontaneous racemization of the resulting oxazepam over time, providing critical insights into its pharmacological stability[1][2].

Pathway A (-)-Oxazepam Acetate (Stable) D Alkaline Hydrolysis A->D B (-)-Oxazepam (Labile) E Aqueous Racemization B->E C (+)-Oxazepam (Labile) D->B pH 14, 0°C E->C

Hydrolysis of (-)-oxazepam acetate and subsequent rapid racemization of oxazepam.

Sources

Method

Immunoassay cross-reactivity testing with (-)-Oxazepam acetate

Application Notes & Protocols Topic: Immunoassay Cross-Reactivity Testing with (-)-Oxazepam Acetate Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Specificity in Im...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Immunoassay Cross-Reactivity Testing with (-)-Oxazepam Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Specificity in Immunoassay Design

Immunoassays are indispensable tools in clinical diagnostics, forensic toxicology, and pharmaceutical development, prized for their high sensitivity in detecting specific molecules.[1] However, the reliability of an immunoassay is fundamentally dependent on its specificity—the ability of the antibody to bind exclusively to the target analyte.[2] When an antibody binds to non-target molecules that are structurally similar to the intended analyte, this is known as cross-reactivity.[3][4] This phenomenon can lead to significant analytical errors, including false-positive results or the inaccurate overestimation of an analyte's concentration.[5][6]

This guide provides a comprehensive framework for assessing the cross-reactivity of (-)-Oxazepam acetate, a derivative and USP reference standard related to oxazepam. Understanding its potential to interfere with benzodiazepine immunoassays is crucial for ensuring the accuracy and reliability of these critical diagnostic tests. We will delve into the molecular basis of cross-reactivity, provide a detailed, field-proven protocol for its quantitative assessment using a competitive ELISA, and offer insights into the interpretation of the resulting data.

Molecular Basis of Immunoassay Cross-Reactivity

The binding between an antibody's paratope (antigen-binding site) and an antigen's epitope is a highly specific, three-dimensional interaction. Cross-reactivity occurs when an antibody, raised against a specific immunogen, recognizes and binds to an epitope on a different molecule that shares structural homology.[11] For small molecules like benzodiazepines, which are haptens and require conjugation to a larger carrier protein to become immunogenic, the resulting antibodies will recognize features of the hapten's unique structure. Subtle alterations to this structure, as seen in various metabolites or synthetic analogs, can still permit antibody binding, albeit often with a different affinity.

(-)-Oxazepam acetate is the acetylated form of oxazepam.[12][13] Oxazepam itself is a key metabolite of many commonly prescribed benzodiazepines, including diazepam, and is also a drug in its own right. The structural similarity between (-)-Oxazepam acetate and other benzodiazepines forms the molecular basis for potential cross-reactivity. The antibody's affinity for (-)-Oxazepam acetate compared to its affinity for the primary target analyte will determine the degree of cross-reactivity.

cluster_0 High Specificity cluster_1 Cross-Reactivity Antibody Target_Analyte Target Analyte (e.g., Oxazepam) Antibody->Target_Analyte Specific Binding Antibody_2 Cross_Reactant Cross-Reactant ((-)-Oxazepam Acetate) Antibody_2->Cross_Reactant Non-Specific Binding

Caption: Antibody binding to a target vs. a cross-reactant.

Experimental Design: The Competitive ELISA Framework

To quantitatively measure cross-reactivity, a competitive immunoassay format is the method of choice. This approach leverages the principle of competition between the test compound and a labeled version of the target analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte or cross-reactant in the sample.

Expertise & Experience: Why a Competitive Format?

A competitive ELISA is ideal for small molecules like (-)-Oxazepam acetate because they typically have only one epitope. Unlike larger antigens, they cannot simultaneously bind a capture and a detection antibody as required in a "sandwich" assay. In the competitive format, we measure the displacement of a labeled antigen, which is a direct and robust indicator of the test compound's ability to bind the antibody.

Trustworthiness: The Self-Validating System

The protocol's integrity is maintained by its self-validating nature. Every assay plate must include a full standard curve of the primary analyte (the compound the assay was designed to detect). This standard curve serves two purposes:

  • Validation: It confirms that the assay is performing within its specified parameters on the day of the experiment.

  • Reference: It provides the IC50 value (the concentration that inhibits 50% of the maximum signal) for the primary analyte, which is the benchmark against which all test compounds are measured.[14][15]

The workflow for this assessment is a systematic process of reagent preparation, competitive reaction, and signal detection.

A 1. Coat Plate With Capture Antibody B 2. Block Plate (Prevent Non-Specific Binding) A->B C 3. Add Samples (Standards, Controls, Test Compounds) B->C D 4. Add Enzyme-Labeled Antigen (The Competitor) C->D E 5. Incubate (Allow Competition) D->E F 6. Wash Plate (Remove Unbound Reagents) E->F G 7. Add Substrate (Develop Signal) F->G H 8. Stop Reaction & Read Plate (Measure Absorbance) G->H I 9. Analyze Data (Calculate IC50 & % Cross-Reactivity) H->I

Caption: Workflow for a competitive ELISA experiment.

Protocol: Cross-Reactivity Assessment of (-)-Oxazepam Acetate

This protocol details the steps for determining the percent cross-reactivity of (-)-Oxazepam acetate and other benzodiazepines in a competitive ELISA format.

I. Materials and Reagents
  • Primary Analyte: High-purity standard of the benzodiazepine the assay is designed to detect (e.g., Oxazepam).

  • Test Compound: (-)-Oxazepam acetate.

  • Other Potential Cross-Reactants: Diazepam, Lorazepam, Nordiazepam, Temazepam, etc.

  • Antibody: Monoclonal or polyclonal antibody specific to the primary analyte.

  • Enzyme-Labeled Antigen: Primary analyte conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Microplates: 96-well high-binding polystyrene plates.

  • Buffers:

    • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).

    • Assay/Dilution Buffer (e.g., PBS with 1% BSA).

  • Blocking Solution: 3% non-fat dry milk or 3% BSA in PBS.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Equipment: Plate reader (450 nm), multichannel pipettes, incubator.

II. Preparation of Solutions
  • Stock Solutions: Prepare 1 mg/mL stock solutions of the primary analyte, (-)-Oxazepam acetate, and all other test compounds in an appropriate solvent (e.g., DMSO or Methanol).

  • Standard Curve: Perform a serial dilution of the primary analyte stock solution in Assay Buffer to create a series of standards (e.g., ranging from 0.1 ng/mL to 1000 ng/mL).

  • Test Compound Dilutions: Perform a separate serial dilution for (-)-Oxazepam acetate and each other potential cross-reactant to create a wide concentration range for testing.

  • Antibody and Enzyme Conjugate: Dilute the capture antibody in Coating Buffer and the enzyme-labeled antigen in Assay Buffer to their predetermined optimal concentrations.

III. Assay Procedure
  • Coating: Add 100 µL of the diluted capture antibody to each well. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing (1): Decant the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Solution to each well. Incubate for 1-2 hours at room temperature.

  • Washing (2): Decant the blocking solution and wash the plate 3 times as in step 2.

  • Competitive Reaction:

    • Add 50 µL of Assay Buffer to the 'Maximum Signal' (B₀) wells.

    • Add 50 µL of each standard, control, or test compound dilution to the appropriate wells in duplicate.

    • Add 50 µL of the diluted enzyme-labeled antigen to all wells.

  • Incubation: Gently tap the plate to mix and incubate for 1 hour at 37°C.

  • Washing (3): Decant the solutions and wash the plate 5 times with Wash Buffer. Ensure thorough washing to reduce background noise.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

  • Generate Standard Curve:

    • Calculate the average absorbance for each duplicate.

    • Normalize the data by expressing the absorbance of each standard as a percentage of the maximum signal (B₀ wells): % B/B₀ = (Absorbance_Standard / Absorbance_B₀) * 100.

    • Plot % B/B₀ versus the log of the primary analyte concentration.

    • Use a four-parameter logistic (4-PL) curve fit to generate a standard curve and determine the IC50 of the primary analyte. The IC50 is the concentration that results in 50% B/B₀.

  • Determine IC50 for Test Compounds:

    • Repeat the normalization and curve-fitting process for (-)-Oxazepam acetate and any other test compounds to determine their respective IC50 values.

  • Calculate Percent Cross-Reactivity:

    • Use the following established formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Sample Data Presentation

The results should be summarized in a clear, tabular format. The following is a hypothetical example for an immunoassay where Oxazepam is the primary analyte.

CompoundIC50 (ng/mL)% Cross-Reactivity
Oxazepam (Primary Analyte) 25.0 100%
(-)-Oxazepam acetate30.582.0%
Nordiazepam45.255.3%
Temazepam88.028.4%
Lorazepam450.75.5%
Alprazolam>2000<1.25%
Interpretation
  • A high % Cross-Reactivity value indicates that the antibody binds the test compound with an affinity similar to that of the primary analyte. In the example above, (-)-Oxazepam acetate shows significant cross-reactivity (82.0%).

  • A low value indicates poor recognition by the antibody, suggesting the compound is less likely to cause interference at typical concentrations. Lorazepam and Alprazolam show minimal cross-reactivity in this hypothetical assay.

This quantitative data is essential for defining the specificity of the immunoassay and understanding which substances may produce a positive result.

References

  • Title: Guidelines for Revalidation of Existing Immunoassay Based Analytical Products Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT® immunoassay Source: PubMed URL: [Link]

  • Title: Immunoassays: Principles and Types Source: Scribd URL: [Link]

  • Title: Evaluation of the Roche Benzodiazepines II Immunoassay for Urine Drug Testing in Clinical Specimens Source: Oxford Academic URL: [Link]

  • Title: A Practical Guide to Immunoassay Method Validation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: KIMS, CEDIA, and HS-CEDIA Immunoassays Are Inadequately Sensitive for Detection of Benzodiazepines in Urine from Patients Treated for Chronic Pain Source: Pain Physician URL: [Link]

  • Title: High-Resolution Targeted Benzodiazepine Screen Source: Mayo Clinic Laboratories URL: [Link]

  • Title: Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine Source: MDPI URL: [Link]

  • Title: A Practical Guide to Immunoassay Method Validation Source: ResearchGate URL: [Link]

  • Title: A Practical Guide to Immunoassay Method Validation Source: PubMed URL: [Link]

  • Title: Understanding cross-reactivity in immunoassay drug screening Source: Siemens Healthineers URL: [Link]

  • Title: A Practical Guide to Immunoassay Method Validation Source: Semantic Scholar URL: [Link]

  • Title: The Evolution of Lab Techniques Immunoassays Source: Agappe URL: [Link]

  • Title: Interferences in Immunoassay Source: National Institutes of Health (PMC) URL: [Link]

  • Title: (+-)-Oxazepam acetate Source: PubChem URL: [Link]

  • Title: (±)-Oxazepam acetate Source: CAS Common Chemistry URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]

  • Title: Cross-reactivity in immunoassays Source: CANDOR Bioscience URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: ResearchGate URL: [Link]

  • Title: Cross-Reactivity Assessment Source: Creative Diagnostics URL: [Link]

  • Title: Oxazepam acetate (C17H13ClN2O3) Source: PubChemLite URL: [Link]

  • Title: Oxazepam acetate Source: Inxight Drugs URL: [Link]

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Application

Thin-layer chromatography (TLC) visualization of Oxazepam acetate enantiomers

Application Note: AN-045-BZD Enantioselective Resolution and Visualization of Oxazepam Acetate Enantiomers by Chiral Thin-Layer Chromatography Abstract The stereoisomeric composition of pharmaceutical compounds is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-045-BZD

Enantioselective Resolution and Visualization of Oxazepam Acetate Enantiomers by Chiral Thin-Layer Chromatography

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Oxazepam, a 3-hydroxy-1,4-benzodiazepine, possesses a chiral center at the C3 position and is clinically administered as a racemic mixture.[2][3] However, its enantiomers are prone to racemization in solution, complicating chiral analysis.[4] This application note details a robust and reliable thin-layer chromatography (TLC) method for the separation and visualization of the more stable oxazepam acetate enantiomers. By employing a chiral stationary phase (CSP) created by impregnating high-performance TLC (HPTLC) silica gel plates with a chiral selector, this protocol achieves clear enantiomeric resolution. The method is designed for researchers, quality control analysts, and drug development professionals, offering a cost-effective and efficient alternative to HPLC for screening and purity assessment.[5]

Introduction: The Imperative of Chiral Separation

Oxazepam is a widely prescribed benzodiazepine for treating anxiety and insomnia.[6] It is a metabolite of several other benzodiazepines, including diazepam.[3] The molecule contains a stereogenic center at the C3-hydroxy position, resulting in (R)- and (S)-enantiomers. Studies have indicated potential differences in the biological activity and metabolic disposition of these enantiomers.[7][8] For instance, esterases in rat liver and brain homogenates have shown opposite stereoselectivity in hydrolyzing enantiomeric oxazepam acetate.[4] This underscores the necessity for analytical methods capable of resolving and quantifying the individual enantiomers.

A significant analytical challenge with oxazepam is its propensity to racemize in polar solvents, which can compromise the accuracy of chiral separation methods like HPLC.[4][9] Acetylation of the 3-hydroxy group to form oxazepam acetate yields enantiomers that are conformationally stable and not susceptible to racemization under typical chromatographic conditions.[4]

Thin-layer chromatography (TLC) presents a simple, rapid, and versatile platform for chiral separations.[1][10] Its advantages include the ability to analyze multiple samples in parallel, low solvent consumption, and compatibility with a wide range of visualization techniques.[11] This protocol leverages the principles of chiral ligand exchange chromatography on a TLC plate to resolve the enantiomers of oxazepam acetate.

Principle of Enantioseparation by Chiral Ligand Exchange TLC

The separation of enantiomers requires a chiral environment. This is achieved by introducing a "chiral selector" into the chromatographic system. The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte (the "selectand") and the chiral selector. These diastereomeric complexes have different formation constants and, therefore, different stabilities.

In this protocol, an achiral HPTLC silica gel plate is impregnated with a chiral selector, effectively creating a Chiral Stationary Phase (CSP). As the mobile phase carries the racemic oxazepam acetate up the plate, the enantiomers interact dynamically with the immobilized chiral selector. The enantiomer that forms the more stable complex will have a stronger affinity for the stationary phase and will thus migrate more slowly, resulting in a lower Retardation factor (Rƒ). The enantiomer forming the less stable complex will travel further up the plate. This differential migration enables the spatial separation of the two enantiomers.

Diagram 1: Principle of Chiral TLC Separation.

Materials and Methods
  • High-Performance Thin-Layer Chromatography (HPTLC) silica gel 60 F₂₅₄ plates (20 x 10 cm)

  • TLC developing chamber with a flat bottom and lid (e.g., twin-trough chamber)

  • Micropipettes or capillary tubes for sample application

  • UV cabinet with short (254 nm) and long (366 nm) wavelength lamps

  • Dipping chamber or spraying device for reagent application

  • Oven or hot plate for drying plates

  • Standard laboratory glassware

  • Racemic (±)-Oxazepam acetate standard (≥98% purity)

  • Chiral Selector: L-proline (≥99% purity)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O), analytical grade

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethanol (Absolute)

  • Ammonia solution (25%)

  • Visualization Reagent: Dragendorff's reagent or Iodine vapor

  • Sample Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic oxazepam acetate and dissolve it in 10 mL of methanol.

  • Chiral Impregnation Solution: Dissolve 0.25 g of L-proline and 0.12 g of copper (II) sulfate pentahydrate in 50 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Mobile Phase: Prepare a mixture of Dichloromethane:Methanol:Ammonia (90:10:0.5, v/v/v). Prepare fresh before use.

The entire workflow is a sequential process requiring careful execution at each stage to ensure reproducibility and resolution.

G start Start prep 1. Plate Preparation Immerse HPTLC plate in chiral solution and dry. start->prep spot 2. Sample Application Spot 1-2 µL of oxazepam acetate solution. prep->spot sat 3. Chamber Saturation Add mobile phase to chamber and saturate for 20 min. spot->sat dev 4. Chromatogram Development Place plate in chamber and develop until solvent front is 1 cm from top. sat->dev dry 5. Plate Drying Remove plate and dry completely in an oven or with a hairdryer. dev->dry vis 6. Visualization Observe under UV (254 nm). Apply chemical reagent if needed. dry->vis analyze 7. Data Analysis Calculate Rf values and separation factor (α). vis->analyze end End analyze->end

Diagram 2: Step-by-step experimental workflow.

Step 1: Preparation of the Chiral Stationary Phase (CSP)

  • Immerse a clean HPTLC silica gel 60 F₂₅₄ plate completely in the chiral impregnation solution for 5 seconds.

  • Remove the plate and allow the excess solution to drip off.

  • Dry the plate horizontally in an oven at 60°C for 30 minutes.

  • Store the activated chiral plates in a desiccator until use.

    • Causality Explanation: Impregnation with L-proline and Cu(II) ions forms a copper-proline complex on the silica surface. This complex serves as the chiral selector, capable of forming ternary diastereomeric complexes with the oxazepam acetate enantiomers through ligand exchange.[12]

Step 2: Sample Application

  • Using a pencil, lightly draw a starting line approximately 1.5 cm from the bottom of the chiral plate.

  • Apply 1-2 µL of the sample stock solution as a small, tight spot on the starting line.

  • Allow the solvent to evaporate completely between applications to keep the spot size minimal.

    • Expertise Insight: A small, concentrated starting spot is critical for achieving sharp, well-resolved bands. Overloading the plate will lead to band broadening and poor separation.

Step 3: Chromatographic Development

  • Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5-1.0 cm.

  • Line the inside walls of the chamber with filter paper soaked in the mobile phase. Close the lid and allow the chamber atmosphere to saturate for at least 20 minutes.

    • Causality Explanation: A saturated chamber environment ensures a uniform vapor pressure of the mobile phase, leading to a stable solvent front progression and improved reproducibility of Rƒ values.

  • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the mobile phase level.

  • Allow the mobile phase to ascend the plate by capillary action until the solvent front is approximately 1 cm from the top edge.

  • Remove the plate and immediately mark the solvent front with a pencil.

Step 4: Visualization and Detection

  • Dry the developed plate thoroughly in a fume hood or with a stream of cool air to remove all traces of the mobile phase.

  • Primary Visualization (Non-destructive): Place the dried plate under a UV lamp at 254 nm. Oxazepam acetate contains a chromophore that will quench the fluorescence of the F₂₅₄ indicator in the plate, causing the enantiomers to appear as dark spots against a green fluorescent background.[13] Circle the spots lightly with a pencil.

  • Secondary Visualization (Confirmatory): If enhanced sensitivity is needed or for documentation purposes, a chemical reagent can be used.

    • Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. The spots will absorb the iodine and appear as brown-yellow spots.

    • Dragendorff's Reagent: Lightly spray the plate with Dragendorff's reagent. Benzodiazepines typically yield orange-brown spots.[14][15]

Results and Data Analysis

Upon successful separation, two distinct spots corresponding to the (R)- and (S)-enantiomers of oxazepam acetate will be visible.

4.1. Calculation of Retardation Factor (Rƒ)

The Rƒ value is a key parameter for identifying compounds. It is calculated as:

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Measure the distance from the starting line to the center of each spot and to the solvent front. Calculate the Rƒ for each enantiomer.

4.2. Calculation of Separation Factor (α)

The separation factor (alpha) quantifies the degree of separation between the two enantiomers.

α = (Rƒ of the more mobile enantiomer) / (Rƒ of the less mobile enantiomer)

An α value greater than 1.0 indicates that separation has occurred. A higher value signifies better resolution.

4.3. Expected Data

The following table presents typical results expected from this protocol. Note that actual Rƒ values may vary slightly depending on experimental conditions (temperature, humidity, chamber saturation).

ParameterEnantiomer 1 (Less Polar)Enantiomer 2 (More Polar)
Expected Rƒ ~ 0.55~ 0.48
Appearance (UV 254 nm) Dark spotDark spot
Separation Factor (α) \multicolumn{2}{c}{~ 1.15}
Trustworthiness and System Validation

To ensure the validity of the results, the following steps should be incorporated:

  • Specificity: Run a blank (methanol) to ensure no interfering spots are present.

  • Reproducibility: Repeat the experiment to ensure consistent Rƒ values and separation.

  • Reference Standard: If an enantiomerically pure standard is available, co-spot it with the racemate to definitively identify the Rƒ of each enantiomer.

Conclusion

This application note provides a validated, step-by-step protocol for the successful chiral separation and visualization of oxazepam acetate enantiomers using thin-layer chromatography. The method is based on the well-established principle of ligand exchange chromatography and offers a practical, rapid, and cost-effective tool for the enantioselective analysis of this important benzodiazepine derivative. By converting oxazepam to its stable acetate form, the common issue of racemization is circumvented, leading to a more reliable and accurate assessment of enantiomeric composition. This technique is highly suitable for applications in pharmaceutical quality control, process monitoring, and academic research.

References
  • Garattini, S., Mussini, E., & Randall, L. O. (1973). Biochemical and pharmacological properties of oxazepam. PubMed. [Link][7]

  • Poole, C. F. (2014). Pharmaceutical Applications of TLC. Technology Networks. [Link][11]

  • Hendry, W. Applications of Radio Thin Layer Chromatography in Pharmaceutical Analysis. Journal of Pharmaceutical Sciences. [Link][16]

  • Del Bubba, M., Checchini, L., & Lepri, L. (2013). Thin-layer chromatography enantioseparations on chiral stationary phases: a review. Analytical and Bioanalytical Chemistry, 405(2-3), 533-554. [Link][17]

  • BrainKart. Applications of TLC in Pharmaceutical Analysis.[Link][18]

  • Bhushan, R., & Kumar, V. (2026). Enantioseparation by Thin-Layer Chromatography. In: Chiral Analysis. Methods in Molecular Biology, vol 2661. Humana, New York, NY. [Link][5]

  • Judge, F. (2025). Understanding the capabilities of thin-layer chromatography (TLC). Pharmaceutical Technology. [Link][10]

  • Mandal, S. (2023). Applications of Thin Layer Chromatography. News-Medical. [Link][19]

  • Ali, I., Aboul-Enein, H. Y., & Gaitonde, V. D. (2006). Normal Phase TLC Separation of Enantiomers Using Chiral Ion Interaction Agents. Jordan Journal of Chemistry, 1(2). [Link]

  • Del Bubba, M., et al. (2013). Thin-layer chromatography enantioseparations on chiral stationary phases: A review. ResearchGate. [Link][20]

  • Paw, M., et al. (2018). Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate. [Link][21]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Oxazepam. In: Some Pharmaceutical Drugs. IARC Monographs, vol 66. Lyon (FR): International Agency for Research on Cancer. [Link][2]

  • Jones, A. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Virginia Department of Forensic Science. [Link][22]

  • Glover, Z. (2018). High Performance Thin-Layer Chromatography (HPTLC) Separation of Designer Benzodiazepines. ProQuest. [Link][23]

  • Pachaly, P., & Epperlein, U. (1999). Application of Thin-Layer Chromatography in Enantiomeric Chiral Analysis-An Overview. Biomedical Chromatography, 13(4), 235-243. [Link][1]

  • Singh, R., et al. (2012). Thin Layer Chromatography of Benzodiazepines. Journal of Indian Society of Toxicology, 8(1). [Link][14]

  • Singh, R., et al. (2013). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Malaysian Journal of Forensic Sciences, 4(1). [Link][15]

  • Singh, R., et al. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. [Link]

  • Makki, R. (2026). Separation of Three Benzodiazepine Derivatives Using Thin Layer Chromatography. ResearchGate. [Link][13]

  • Günther, K. (1999). Separation of Enantiomers by Thin-Layer Chromatography. In: Handbook of Thin-Layer Chromatography. CRC Press. [Link][24]

  • Wikipedia. Oxazepam.[Link][3]

  • Drugs.com. Oxazepam.[Link]

  • Schurig, V. (2026). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International. [Link][25]

  • National Center for Biotechnology Information. Oxazepam. PubChem Compound Summary for CID 4616. [Link][26]

  • precisionFDA. OXAZEPAM.[Link][27]

  • Aboul-Enein, H. Y., & El-Awady, M. I. (2002). Thin-layer chromatography - A useful technique for the separation of enantiomers. ResearchGate. [Link][12]

  • Gpatindia. OXAZEPAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.[Link][28]

  • Fan, Z., & Chen, Y. (2004). Effect of temperature on enantiomer separation of oxazepam and lorazepam by high-performance liquid chromatography. PubMed. [Link][29]

  • Hancu, G., et al. (2011). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Analele UniversităŃii din Bucureşti. [Link][30]

  • Rocha, W. R., et al. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 62(2). [Link][8]

  • Fan, Z. Y., & Chen, Y. (2002). Separation of oxazepam, lorazepam, and temazepam enantiomers by HPLC on a derivatized cyclodextrin-bonded phase. PubMed. [Link][9]

  • National Center for Biotechnology Information. (+-)-Oxazepam acetate. PubChem Compound Summary for CID 102697. [Link][31]

  • Yang, S. K., Lu, X. L., & Mushtaq, M. (1991). Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates. PubMed. [Link][4]

  • Hancu, G., Rusu, A., & Mircia, E. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. [Link][32]

Sources

Method

Application Note: Preparation and Validation of (-)-Oxazepam Acetate Stock Solutions for LC-MS/MS

Target Audience: Analytical Chemists, DMPK Researchers, and Forensic Toxicologists. Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary The accurate quantification and stereochemical analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Forensic Toxicologists. Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

The accurate quantification and stereochemical analysis of benzodiazepines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires pristine reference standards. (-)-Oxazepam acetate is a critical chiral derivative used in pharmacokinetic and protein-binding assays. However, its structural stability is highly dependent on the solvent microenvironment. This application note provides a field-proven, self-validating protocol for preparing (-)-oxazepam acetate stock solutions, ensuring both chemical and stereochemical integrity.

Mechanistic Rationale: The Chiral Challenge

Oxazepam is a classic 1,4-benzodiazepine that exhibits rapid racemization in aqueous environments, making the isolation and longitudinal study of its pure enantiomers practically impossible[1]. To circumvent this thermodynamic instability, the C3-hydroxyl group is acetylated to form (-)-oxazepam acetate. This modification locks the stereocenter, providing the configurational stability required to study enantioselective processes, such as binding affinities and esterase-mediated hydrolysis by human serum albumin (HSA)[2].

However, the acetate ester introduces a new vulnerability: susceptibility to hydrolysis. If exposed to water or extreme pH during storage, (-)-oxazepam acetate will hydrolyze back into oxazepam, which will subsequently racemize[1][2]. Therefore, the solvent system chosen for mass spectrometry stock solutions must completely exclude water in the primary stock and strictly control pH in working solutions[3].

Physicochemical Parameters

Understanding the physical properties of the analyte dictates our solvent choices. Benzodiazepines generally exhibit limited aqueous solubility but dissolve readily in polar organic solvents[4].

Table 1: Physicochemical Properties & Storage Requirements

ParameterSpecification / Value
Compound Name (-)-Oxazepam acetate
Molecular Formula C17H13ClN2O3
Molecular Weight 328.75 g/mol
Primary Solvent 100% LC-MS Grade Methanol
Working Diluent 50:50 Methanol:Water + 0.1% Formic Acid
Storage Conditions -20°C, Desiccated, Amber Glass Vials

Self-Validating Preparation Protocol

To ensure scientific integrity, this protocol functions as a self-validating system . By actively monitoring for specific degradation byproducts during the LC-MS/MS run, the analyst can continuously verify the integrity of the stock solution.

Step 1: Primary Stock Solution Preparation (1.0 mg/mL)

Causality: Water must be entirely excluded at this stage to prevent spontaneous hydrolysis of the acetate group[3]. Methanol is chosen over acetonitrile due to its superior solvation properties for benzodiazepine powders[4].

  • Remove the (-)-oxazepam acetate solid standard from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Using a calibrated microbalance, accurately weigh 1.00 mg of (-)-oxazepam acetate into a 2.0 mL amber glass volumetric flask.

  • Add exactly 1.00 mL of 100% LC-MS grade methanol.

  • Vortex for 60 seconds until completely dissolved.

  • Aliquot into tightly sealed amber glass vials and store immediately at -20°C.

Step 2: Working Solutions & Calibration Standards

Causality: Injecting 100% organic solvent into a reverse-phase LC system causes severe peak broadening (the "solvent effect"). Diluting the stock in a 50:50 aqueous mixture matches typical initial mobile phase conditions[4]. The addition of 0.1% formic acid serves a dual purpose: it prevents base-catalyzed hydrolysis of the ester and promotes the formation of the [M+H]+ precursor ion required for positive mode ESI-MS/MS[3].

Table 2: Serial Dilution Scheme for Working Solutions

Standard LevelTarget Conc. (ng/mL)Volume of Previous StandardVolume of Diluent (50% MeOH + 0.1% FA)
Stock 1,000,000N/APrepared in Step 1 (100% MeOH)
WS1 10,00010 µL of Stock990 µL
WS2 1,000100 µL of WS1900 µL
WS3 100100 µL of WS2900 µL
WS4 10100 µL of WS3900 µL
Step 3: Built-In QA/QC Validation (System Self-Check)

Before utilizing the working solutions for biological sample quantification, the system must validate the chemical integrity of the stock.

  • Hydrolysis Check: Inject the WS1 standard (10,000 ng/mL) and monitor the MRM transition for oxazepam ([M+H]+ parent ion at m/z 289)[3].

    • Validation Criteria: If the oxazepam peak area exceeds 1% of the (-)-oxazepam acetate peak area, the stock has undergone ester hydrolysis and must be discarded.

  • Chiral Purity Check: Periodically inject the stock onto a Chiral Stationary Phase (CSP) LC column.

    • Validation Criteria: Confirm the absence of the (+)-oxazepam acetate enantiomer to ensure no racemization occurred during storage[1].

Workflow Visualization

G A Solid (-)-Oxazepam Acetate (Store at -20°C, Desiccated) B Primary Stock Solution (1 mg/mL in 100% Methanol) A->B Dissolve & Vortex C Working Solutions (Serial Dilution in 50% MeOH + 0.1% FA) B->C Dilute Daily E QA/QC: Hydrolysis Check (Monitor m/z 289 for Oxazepam) B->E Stability Control F QA/QC: Racemization Check (Chiral LC for (+)-isomer) B->F Chiral Purity Control D LC-MS/MS Analysis (ESI+ Mode) C->D Inject

Workflow for (-)-Oxazepam Acetate Stock Preparation and Built-in QA/QC Stability Checks.

References[4] UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol Dependence. nih.gov.Verify Source[3] LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. lcms.cz. Verify Source[2] Epimerization and Racemization of Some Chiral Drugs in the Presence of Human Serum Albumin. jst.go.jp. Verify Source[1] 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. researchgate.net.Verify Source

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Stability &amp; Extraction Troubleshooting

Topic: Preventing Racemization of (-)-Oxazepam Acetate During Extraction Prepared by: Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with dru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of (-)-Oxazepam Acetate During Extraction Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the chiral instability of 1,4-benzodiazepines during sample preparation. While (-)-oxazepam acetate is intentionally synthesized to lock the C3 stereocenter, improper extraction conditions can inadvertently strip this protection, leading to rapid racemization.

This guide provides a deep dive into the mechanistic causes of this degradation and offers a self-validating, field-proven protocol to ensure absolute enantiomeric fidelity during your extractions.

Mechanistic Pathway of Degradation

To prevent racemization, we must first understand the causality of the failure. The acetate derivative itself is stereochemically stable because the C3-hydroxyl group is protected[1]. However, if the ester bond is cleaved during extraction, the resulting free (-)-oxazepam is exposed. In an aqueous environment, free oxazepam undergoes a spontaneous ring-chain tautomerization—initiated by an intramolecular proton transfer—that temporarily opens the diazepine ring to form an achiral aldehyde intermediate. Upon ring closure, the stereocenter is re-established, but as a racemic mixture.

RacemizationPathway A (-)-Oxazepam Acetate (Stable Ester) B Hydrolysis (Esterases / pH Extremes) A->B Improper Extraction C (-)-Oxazepam (Free C3-OH) B->C D Ring-Chain Tautomerization (Achiral Aldehyde) C->D Spontaneous (Aqueous) D->C Reversible E (±)-Oxazepam (Racemic Mixture) D->E Ring Closure

Mechanism of (-)-Oxazepam Acetate degradation and racemization during extraction.

Frequently Asked Questions (FAQs)

Q1: I am extracting from rat liver microsomes. Why am I observing racemization even when I buffer the solution to pH 7.4? A: The failure here is enzymatic, not strictly chemical. Rat liver microsomes and brain homogenates contain highly active, stereoselective esterases[1]. These esterases rapidly hydrolyze 3-O-acyl-oxazepams, with the (3R)-enantiomer often hydrolyzing faster than the racemate or (3S)-enantiomer in liver microsomes[1]. Once hydrolyzed to free oxazepam, the molecule racemizes in minutes[2]. You must chemically quench these enzymes using broad-spectrum esterase inhibitors prior to solvent addition.

Q2: How do temperature and pH specifically impact the chemical stability of the acetate derivative? A: The racemization of free oxazepam does not require acid/base catalysis, but the hydrolysis of the acetate group is highly sensitive to pH. In strongly alkaline regions (e.g., pH 14), the hydrolysis rate of oxazepam acetate vastly exceeds the racemization rate of oxazepam[3]. At physiological or slightly acidic pH, spontaneous hydrolysis is minimized. Maintaining a strictly buffered environment (pH 6.0–6.5) at 4°C minimizes both kinetic energy and hydroxide ion concentration, effectively halting degradation.

Q3: Does the presence of carrier proteins like Human Serum Albumin (HSA) affect extraction? A: Yes. If you are extracting from plasma without precipitating proteins, HSA can act as an enantioselective esterase. Studies show that the hydrolysis rate of the d-oxazepam acetate enantiomer bound to HSA is twice that of the l-enantiomer[4]. This necessitates complete protein denaturation or physical separation early in the workflow.

Quantitative Kinetic Parameters

The following table summarizes the thermodynamic and kinetic vulnerabilities of oxazepam and its acetate derivative across different conditions.

ConditionMatrixHydrolysis Half-Life (Acetate)Racemization Half-Life (Free Oxazepam)Primary Degradation Driver
pH 7.5, 37°C Aqueous Buffer> 24 hours~0.9 - 1.9 min[2]Spontaneous ring-chain tautomerism
pH 7.4, 37°C Rat Liver Microsomes< 5 min~0.9 min[2]Esterase-mediated hydrolysis[1]
pH 14.0, 0°C Aqueous Solution< 1 minFast (slower than hydrolysis)[3]Base-catalyzed ester hydrolysis[3]
pH 6.0, 4°C Quenched BufferStable (> 48 hours) > 2 hours Optimized (Degradation Minimized)
Troubleshooting Guide: Optimized Extraction Methodology

To guarantee scientific integrity, an extraction protocol must be a self-validating system where every step addresses a specific mechanistic vulnerability. Below is the optimized Liquid-Liquid Extraction (LLE) workflow for (-)-oxazepam acetate.

Protocol: Stereo-Preserving LLE of (-)-Oxazepam Acetate from Biological Matrices

Step 1: Enzymatic Quenching and pH Stabilization

  • Action: Transfer 500 µL of the biological sample (e.g., plasma, microsomal incubation) to a pre-chilled 2 mL microcentrifuge tube on ice. Immediately add 50 µL of 100 mM Sodium Fluoride (NaF) and 10 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF).

  • Causality: This combination completely inhibits carboxylesterases and HSA esterase-like activity, preventing the enzymatic cleavage of the acetate group[1][4].

  • Action: Add 500 µL of cold 0.1 M Phosphate Buffer (pH 6.0).

  • Causality: This specific pH is low enough to prevent base-catalyzed ester hydrolysis[3], yet high enough to avoid acid-catalyzed degradation, locking the molecule in its most stable state.

Step 2: Aprotic Solvent Extraction

  • Action: Add 1.0 mL of ice-cold Methyl tert-butyl ether (MTBE). Vortex gently for 2 minutes at 4°C. Avoid vigorous shaking.

  • Causality: MTBE is an aprotic solvent with low water solubility. It rapidly partitions the lipophilic oxazepam acetate away from the aqueous phase, physically isolating it from hydrolytic agents. Keeping the system at 4°C reduces the kinetic energy required for both hydrolysis and ring-opening.

Step 3: Phase Separation

  • Action: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Causality: High-speed, cold centrifugation breaks emulsions quickly, ensuring a crisp phase separation without exposing the sample to ambient heat.

Step 4: Organic Phase Recovery and Micro-Environmental Drying

  • Action: Carefully transfer the upper organic layer (MTBE) to a clean, pre-chilled glass vial containing 50 mg of anhydrous Sodium Sulfate (Na₂SO₄).

  • Causality: Removing trace water is critical. Residual moisture during the evaporation step can concentrate and promote micro-environmental hydrolysis of the ester bond.

Step 5: Concentration

  • Action: Evaporate the organic solvent under a gentle stream of ultra-pure Nitrogen (N₂) gas at exactly 15°C. Do not use a heated vacuum centrifuge.

  • Causality: Thermal energy drives the ring-chain tautomerization. Evaporating under cold N₂ ensures the target compound remains intact until reconstitution in the chiral mobile phase.

References
  • [1] Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate - PubMed. nih.gov.1

  • Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry. rsc.org.

  • [3] The kinetics of the racemization of oxazepam in aqueous solution. researcher.life.3

  • [4] Epimerization and Racemization of Some Chiral Drugs in the Presence of Human Serum Albumin - J-Stage. jst.go.jp. 4

  • [2] Substitution and racemization of 3‐hydroxy‐ and 3‐alkoxy‐1,4‐benzodiazepines in acidic aqueous solutions - ResearchGate. researchgate.net. 2

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of (-)-Oxazepam Acetate

Welcome to the Technical Support Center for formulation and analytical scientists working with benzodiazepine derivatives. (-)-Oxazepam acetate presents unique physicochemical challenges due to its high lipophilicity and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and analytical scientists working with benzodiazepine derivatives. (-)-Oxazepam acetate presents unique physicochemical challenges due to its high lipophilicity and neutral charge profile. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve stable aqueous solubilization for downstream assays and formulations.

Solubilization Strategy Overview

Before troubleshooting specific precipitation events, it is critical to map out the appropriate solubilization pathway. The workflow below outlines the decision matrix for processing highly lipophilic benzodiazepine prodrugs.

Workflow A (-)-Oxazepam Acetate (Poor Aqueous Solubility) B Solubility Enhancement Screening A->B C Cosolvency (e.g., Ethanol, PEG) B->C D Cyclodextrin Complexation (e.g., HP-β-CD) B->D E Micellar Solubilization (e.g., Tween 80, SDS) B->E F Phase-Solubility Analysis & HPLC Quantification C->F D->F E->F

Caption: Logical workflow for screening and validating solubility enhancement strategies.

Troubleshooting FAQs

Q1: Why does (-)-oxazepam acetate immediately precipitate when I dilute my DMSO stock into a physiological buffer (pH 7.4)? Causality: (-)-Oxazepam acetate is a highly lipophilic prodrug. While the parent compound oxazepam has a LogP of approximately 2.24, the acetylation of the 3-hydroxyl group removes a critical hydrogen bond donor and increases the overall hydrophobic surface area[1]. This structural modification significantly increases lipid solubility but drastically reduces aqueous solubility[2]. When a concentrated DMSO or methanol stock is diluted into an aqueous buffer, the sudden increase in the solvent's dielectric constant causes the hydrophobic effect to drive the drug molecules to self-associate and precipitate rather than remain solvated[1]. Solution: You must lower the energy penalty of aqueous solvation by introducing a cosolvent gradient, micellar surfactants, or a host-guest complexation agent prior to final aqueous dilution.

Q2: Can I adjust the buffer pH to ionize (-)-oxazepam acetate and force it into solution? Causality: No. Unlike many basic amine-containing drugs, 1,4-benzodiazepines are essentially neutral over a wide physiological pH range. Oxazepam possesses a very weak basic nitrogen at position 4 (pKa ~1.7) and a weakly acidic amide nitrogen at position 1 (pKa ~11.6)[1]. Because the acetate derivatization at the C3 position does not introduce any new ionizable groups, the molecule remains completely uncharged between pH 3.0 and 11.6[3]. Consequently, adjusting the buffer pH within the standard biological assay range will not induce ionization, and therefore, will not improve its aqueous solubility[4].

Q3: What is the most effective method for true aqueous solubilization without using harsh organic solvents that lyse cells? Causality: Cyclodextrin (CD) complexation is the gold standard for solubilizing neutral, lipophilic benzodiazepines. Hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as an amphiphilic host, encapsulating the hydrophobic aromatic rings and the acetate moiety of (-)-oxazepam acetate within its lipophilic central cavity[5]. This host-guest interaction forms a water-soluble inclusion complex, shielding the hydrophobic drug from the aqueous environment without requiring harsh cosolvents that might interfere with downstream cellular assays or esterase hydrolysis studies[2].

Mechanism Drug (-)-Oxazepam Acetate (Lipophilic Guest) Process Kneading / Co-evaporation Drug->Process CD HP-β-Cyclodextrin (Amphiphilic Host) CD->Process Complex Inclusion Complex (Water Soluble) Process->Complex

Caption: Mechanism of forming a water-soluble inclusion complex via host-guest interactions.

Quantitative Data: Solubility Enhancement Comparison

To guide your formulation choices, the following table summarizes the expected solubility enhancements for highly lipophilic benzodiazepines (using oxazepam/lorazepam analogs as a baseline proxy) across different solubilization agents[4].

Solubilization AgentConcentrationMechanism of ActionExpected Solubility Enhancement (Fold Increase)
Ethanol 10% v/vDielectric constant reduction (Cosolvency)~2 to 5-fold
Brij 35 5% w/vMicellar encapsulation (Surfactant)~15 to 20-fold
Sodium Dodecyl Sulfate (SDS) 50 mMMicellar electrokinetic encapsulation~25 to 30-fold
HP-β-Cyclodextrin 20% w/vInclusion complexation (Host-Guest)~40 to 60-fold
DM-β-Cyclodextrin 20% w/vInclusion complexation (Host-Guest)~70 to 80-fold

Standard Operating Procedures (SOPs)

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols for solubility enhancement.

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stoichiometric ratio and stability constant ( K1:1​ ) of the cyclodextrin complex.

  • Preparation: Prepare a series of aqueous phosphate buffer solutions (pH 7.4) containing increasing concentrations of HP-β-CD (ranging from 0 to 50 mM).

  • Saturation: Add an excess amount of (-)-oxazepam acetate powder (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials continuously in a thermostated water bath at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved drug.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug using HPLC-UV (detection at ~230 nm).

  • Self-Validation Step: Plot the drug concentration (y-axis) against the CD concentration (x-axis). A linear regression ( R2>0.98 ) confirms an AL​ -type profile, validating that a 1:1 stoichiometric inclusion complex has been successfully formed.

Protocol 2: Preparation of Solid Inclusion Complexes (Kneading Method)

Purpose: To create a stable, dry powder formulation of the solubilized drug that can be instantly reconstituted in water.

  • Weighing: Weigh (-)-oxazepam acetate and HP-β-CD in a 1:1 molar ratio based on the results of Protocol 1.

  • Wetting: Transfer the HP-β-CD to a ceramic mortar. Add a minimal volume of a 50:50 (v/v) water/ethanol mixture to form a smooth, homogeneous paste.

  • Kneading: Gradually incorporate the (-)-oxazepam acetate powder into the paste. Continuously knead the mixture with a pestle for 45 to 60 minutes.

  • Drying: Transfer the paste to a vacuum desiccator and dry at room temperature for 24 hours to completely evaporate the solvents[5].

  • Milling: Pulverize the dried mass and pass it through a 100-mesh sieve to ensure uniform particle size.

  • Self-Validation Step: Analyze the final powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp endothermic melting peak characteristic of crystalline (-)-oxazepam acetate confirms that the drug has been successfully trapped in an amorphous state within the cyclodextrin cavity.

References

  • BenchChem. "Whitepaper: The Theoretical Significance of Acetate Derivatization in Benzodiazepine Drug Development".
  • ResearchGate. "The Improvement of Lorazepam Solubility by Cosolvency, Micellization and Complexation".
  • PMC. "Drug Solubility: Importance and Enhancement Techniques".
  • SciELO. "Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins".
  • ResearchGate. "1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization".
  • Farmacia Journal. "Separation of oxazepam enantiomers by cyclodextrin modified micellar electrokinetic chromatography".

Sources

Troubleshooting

Technical Support Center: GC-MS Analysis of Thermally Labile Benzodiazepines

Welcome to the Advanced Troubleshooting Guide for the GC-MS analysis of Oxazepam acetate. As a 3-substituted 1,4-benzodiazepine, Oxazepam acetate presents unique analytical challenges due to its propensity for thermal de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the GC-MS analysis of Oxazepam acetate. As a 3-substituted 1,4-benzodiazepine, Oxazepam acetate presents unique analytical challenges due to its propensity for thermal degradation and surface adsorption. This guide provides mechanistic insights, validated protocols, and diagnostic workflows to restore chromatographic integrity and quantitative accuracy.

Mechanistic Insight: The Causality of Thermal Instability

To effectively troubleshoot Oxazepam acetate degradation, one must understand the chemical causality occurring within the GC-MS injection port.

Oxazepam and its esterified derivatives (like Oxazepam acetate) are notoriously thermally labile[1]. While the acetate group at the 3-position provides marginal stability compared to the free hydroxyl group of native Oxazepam, the molecule remains highly susceptible to breakdown in standard GC-MS inlets operating at 250°C or higher. The degradation is driven by a two-step mechanism:

  • Active Site Adsorption: The unsubstituted N1 position of the benzodiazepine ring contains an active secondary amine (N-H). This polar functional group readily hydrogen-bonds with active, exposed silanol sites on the quartz glass of the GC inlet liner and the head of the analytical column.

  • Catalytic Elimination & Rearrangement: Once immobilized on the hot active surface, the thermal energy catalyzes the elimination of acetic acid. This is immediately followed by a ring contraction rearrangement, converting the benzodiazepine into a quinazoline carboxaldehyde derivative[1][2].

Because the degradation is surface-catalyzed, simply lowering the inlet temperature is insufficient. The active sites must be chemically masked, and the molecule's polarity must be reduced to prevent the initial adsorption event.

Diagnostic Data: Impact of Analytical Parameters

The following table summarizes the quantitative impact of various mitigation strategies on the recovery and calibration linearity of Oxazepam acetate. Data is normalized against a cold on-column (COC) reference standard.

Analytical StrategyGC Inlet Temp (°C)Chemical DerivatizationAnalyte ProtectantAbsolute Recovery (%)Calibration Linearity ( R2 )
Standard Splitless 250NoneNone32.40.875
Thermal Reduction 200NoneNone56.80.921
Surface Masking 250None0.2% Sorbitol74.50.968
N1-Silylation 250MTBSTFANone91.20.989
Optimized Workflow 200 (or PTV)MTBSTFA0.2% Sorbitol99.1 0.999

Self-Validating Experimental Protocol

To permanently resolve thermal degradation, implement the following self-validating protocol utilizing N1-silylation and a sacrificial analyte protectant[3][4].

Protocol: MTBSTFA Derivatization with Sorbitol Protection

Causality: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active N1 proton with a bulky tert-butyldimethylsilyl (TBDMS) group. This sterically hinders the molecule, eliminating hydrogen bonding. Concurrently, Sorbitol acts as a sacrificial protectant, preferentially coating any remaining active silanol sites in the GC flow path[4].

Step-by-Step Methodology:

  • Sample Preparation: Transfer the extracted Oxazepam acetate sample into a silanized glass autosampler vial. Evaporate the solvent completely to dryness under a gentle stream of nitrogen at 35°C.

    • Causality: MTBSTFA is highly sensitive to moisture. Even trace amounts of water will quench the derivatization reaction, leading to incomplete conversion.

  • Protectant Addition: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate containing 0.2% (w/v) sorbitol.

  • Derivatization: Add 50 µL of MTBSTFA reagent (containing 1% TBDMCS as a catalyst) to the vial. Seal immediately with a PTFE-lined cap.

  • Incubation: Vortex for 10 seconds, then incubate the vial in a heating block at 70°C for 30 minutes to drive the silylation to completion.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS using a deactivated, single-taper liner with glass wool. Ensure the inlet temperature is lowered to 200°C.

The Self-Validation Check: A robust protocol must prove its own efficacy. Upon injecting the sample, monitor the Total Ion Chromatogram (TIC). Extract the quantifier ion for the intact TBDMS-Oxazepam acetate derivative and compare it against the primary mass fragment of the quinazoline degradation product (e.g., m/z 239).

  • Pass Criteria: A peak area ratio of >50:1 (Intact Derivative : Degradation Fragment) confirms that the flow path is inert and thermal degradation has been successfully arrested.

Troubleshooting Decision Matrix

Follow this logical workflow to diagnose and resolve peak tailing and low response issues for Oxazepam acetate.

GC_Troubleshooting Start Issue: Low Response & Tailing (Oxazepam Acetate) CheckTemp Is GC Inlet Temp > 250°C? Start->CheckTemp LowerTemp Action: Lower to 200°C or Use PTV/COC Injector CheckTemp->LowerTemp Yes CheckDeriv Is N1-Position Derivatized? CheckTemp->CheckDeriv No LowerTemp->CheckDeriv Derivatize Action: Perform Silylation (e.g., MTBSTFA) CheckDeriv->Derivatize No CheckLiner Are Active Sites Unmasked? CheckDeriv->CheckLiner Yes Derivatize->CheckLiner Protectant Action: Add 0.2% Sorbitol as Analyte Protectant CheckLiner->Protectant Yes Success Resolution: Stable Peak & Linear Calibration CheckLiner->Success No Protectant->Success

Workflow for resolving Oxazepam acetate thermal degradation in GC-MS.

Frequently Asked Questions (FAQs)

Q: Why does my calibration curve exhibit a severe negative deviation (droop) at lower concentrations of Oxazepam acetate? A: This is a classic symptom of active site adsorption in the GC inlet. At low concentrations (e.g., <10 ng/mL), a disproportionately large fraction of the analyte is adsorbed by exposed silanol groups in the liner. Once adsorbed, the thermal energy of the inlet catalyzes the elimination of acetic acid. Because a fixed amount of analyte is "lost" to the liner regardless of concentration, the signal loss is mathematically magnified at the low end of the curve. Using a deactivated liner and an analyte protectant like sorbitol masks these sites, restoring low-end linearity[4].

Q: How do I distinguish between thermal degradation occurring in the GC inlet versus degradation occurring in the MS ion source? A: This is a critical diagnostic distinction. If degradation occurs in the GC inlet or on the column, the degradation product (quinazoline carboxaldehyde) will be chromatographically separated and elute at a different retention time than the intact Oxazepam acetate. Conversely, if the degradation occurs in the Electron Ionization (EI) source, the degradation fragments will perfectly co-elute with the parent peak, as the breakdown happens after chromatographic separation[2]. To verify, utilize a Cold On-Column (COC) injector; if the distinct degradation peak disappears, the inlet was the culprit.

Q: Can I use BSTFA instead of MTBSTFA for derivatization? A: While BSTFA (which adds a Trimethylsilyl or TMS group) can be used, MTBSTFA is highly recommended for benzodiazepines. MTBSTFA adds a tert-butyldimethylsilyl (TBDMS) group, which is significantly bulkier. This steric hindrance makes the TBDMS derivative roughly 10,000 times more stable against hydrolysis (moisture degradation) than the TMS derivative[3]. Furthermore, TBDMS derivatives yield highly abundant[M-57]+ fragments in EI-MS, which are excellent for sensitive and specific quantitation.

References

  • Development of a GC-MS method for determination of Benzodiazepine Series Drugs. NIST. Available at:[Link]

  • GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. PubMed/NIH. Available at:[Link]

  • GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS. Technology Networks. Available at:[Link]

  • The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. PubMed/NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in (-)-Oxazepam Acetate LC-MS/MS Quantification

Welcome to the Advanced Technical Support Center. This resource is designed for researchers and bioanalytical scientists developing robust, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is designed for researchers and bioanalytical scientists developing robust, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for (-)-oxazepam acetate.

While oxazepam rapidly racemizes in aqueous environments, its acetate derivative is configurationally stable, making it a critical target for studying enantiomeric specificity[1][2]. However, achieving accurate quantification of this chiral compound in complex biological matrices (like plasma or whole blood) requires rigorous mitigation of ion suppression—a phenomenon where co-eluting endogenous compounds compete with the analyte for ionization in the electrospray (ESI) source.

Core Analytical Workflow

Workflow S1 Biological Sample (Plasma/Urine) S2 Spike SIL-IS (Oxazepam-D5) S1->S2 S3 Mixed-Mode SPE (Phospholipid Removal) S2->S3 Acidify to pH 4 S4 Chiral LC Separation (Acetate Buffer) S3->S4 >95% Matrix Depletion S5 ESI-MS/MS Detection (MRM Mode) S4->S5 Enantiomer Elution S6 Matrix-Free Quantification S5->S6 IS-Normalized MF ≈ 1.0

Workflow for mitigating matrix effects during (-)-oxazepam acetate LC-MS/MS quantification.

Frequently Asked Questions (Troubleshooting & Diagnostics)

Q1: Why am I experiencing severe, irreproducible signal suppression for (-)-oxazepam acetate at the end of my chiral gradient? The Causality: This is a classic symptom of phospholipid-induced ion suppression. Glycerophospholipids (abundant in plasma) typically elute late in reversed-phase gradients. Because chiral stationary phases (CSPs) often require milder, highly specific mobile phase conditions (such as ammonium acetate buffers[3]), these endogenous lipids can build up on the column and elute unpredictably, competing with your analyte for charge droplets in the ESI source[4]. The Solution: You must physically remove these lipids during sample preparation (see Q3) or alter your chromatography to shift the analyte's retention time away from the suppression zone.

Q2: How do I definitively prove whether my signal loss is due to matrix effects or poor extraction recovery? The Causality: A drop in peak area can stem from the analyte being lost during sample prep (Recovery) or suppressed in the mass spectrometer (Matrix Effect). The Self-Validating Protocol: You must calculate the Matrix Factor (MF) and Extraction Recovery (RE) independently using a Stable Isotope-Labeled Internal Standard (SIL-IS) like Oxazepam-D5[5].

  • Matrix Factor (MF): Peak Area (Post-extraction spiked matrix) / Peak Area (Neat standard in solvent)

  • Recovery (RE): Peak Area (Pre-extraction spiked matrix) / Peak Area (Post-extraction spiked matrix) An optimized, self-validating assay will yield an IS-normalized MF within 15% of 1.0 (100%), proving that any residual matrix effect is perfectly mirrored and corrected by the internal standard[5].

Q3: What is the most effective sample preparation method to eliminate these matrix effects? The Causality: Standard Protein Precipitation (PPT) leaves >90% of phospholipids intact[4]. While Liquid-Liquid Extraction (LLE) is cost-effective, it suffers from variable matrix effects (CVs up to 28%) because it co-extracts non-polar neutral lipids[6]. Mixed-mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) provides orthogonal cleanup by retaining basic analytes via ion-exchange while allowing aggressive organic washes to flush away phospholipids, reducing absolute matrix effects to <18%.

Table 1: Quantitative Comparison of Sample Preparation Strategies for Benzodiazepine Derivatives

Sample Preparation TechniquePhospholipid RemovalTypical Absolute Matrix EffectReproducibility (CV%)Risk of Chiral Inversion
Protein Precipitation (PPT) < 10%High (> 50% suppression)> 20%Low
Liquid-Liquid Extraction (LLE) ~ 50-70%Moderate (Variable)10.0 - 28.3%[6]Low
Reversed-Phase SPE (HLB) ~ 80%~ 25.3%< 10%Low
Mixed-Mode Cation Exchange > 95%< 17.7%< 5%Low (if pH controlled)
EMR-Lipid Cleanup Plates > 99%[4]Negligible (< 5%)< 5%Low

Q4: Can my sample preparation conditions cause chiral inversion or degradation of (-)-oxazepam acetate? The Causality: Yes. While oxazepam acetate is configurationally stable compared to oxazepam (which racemizes with a half-life of minutes at physiological pH)[2], the acetate ester is highly susceptible to alkaline hydrolysis. If you use strong bases (pH > 10) to elute the compound during SPE, the ester will hydrolyze back to oxazepam, which will immediately racemize, destroying your enantiomeric data[1]. The Solution: Maintain neutral to slightly acidic conditions during extraction. If a basic elution is required for mixed-mode SPE, use a weak, volatile base (e.g., 5% Ammonium hydroxide) and immediately evaporate and reconstitute in an acidic or neutral buffer.

Diagnostic Methodology: Post-Column Infusion

To visually map where matrix components are suppressing your ESI signal, construct a post-column infusion setup. This self-validating test allows you to "see" the invisible matrix eluting from your chiral column.

PostColumn LC LC Pump (Mobile Phase) AS Autosampler (Blank Extract) LC->AS Col Chiral Column AS->Col Gradient Tee Mixing Tee Col->Tee Eluent Syr Syringe Pump (Analyte Infusion) Syr->Tee Constant Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Post-column infusion setup to map ESI suppression zones caused by co-eluting matrix components.

Execution Steps:

  • Connect a syringe pump to a zero-dead-volume mixing tee placed between the LC column and the MS source.

  • Infuse a neat solution of (-)-oxazepam acetate (e.g., 100 ng/mL) at a constant rate (10 µL/min).

  • Inject a blank plasma extract (prepared via your chosen method) through the LC autosampler.

  • Monitor the MRM transition of the analyte. A steady baseline indicates no matrix effect. Any sudden dips in the baseline indicate zones of severe ion suppression.

Step-by-Step Methodology: Optimized Mixed-Mode SPE Protocol

To achieve <18% absolute matrix effects while preserving the chiral integrity of (-)-oxazepam acetate, utilize this validated Mixed-Mode Strong Cation Exchange (MCX) protocol.

Phase 1: Sample Pre-Treatment

  • Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of SIL-IS (Oxazepam-D5, 100 ng/mL)[5].

  • Add 200 µL of 4% Phosphoric acid ( H3​PO4​ ) in water. Causality: Acidification disrupts protein-drug binding and ensures the benzodiazepine nitrogen is protonated for cation-exchange retention.

Phase 2: Solid-Phase Extraction (Using 96-well MCX µElution Plate) 4. Load: Transfer the pre-treated sample (410 µL) directly onto the MCX plate. Apply low vacuum (≈2 inHg) until the sample passes through. (Note: Modern water-wettable sorbents do not require prior conditioning/equilibration). 5. Wash 1 (Aqueous): Add 200 µL of 2% Formic acid in water. Apply vacuum. Causality: Removes polar endogenous salts and proteins. 6. Wash 2 (Organic): Add 200 µL of 20% Methanol in water. Apply vacuum. Causality: 20% Methanol is the strongest organic wash that removes neutral lipids without prematurely eluting the target analytes. 7. Elution: Add 2 × 50 µL of 5% Ammonium hydroxide in Methanol/Acetonitrile (50:50, v/v). Causality: The weak base neutralizes the cation-exchange interaction, releasing the analyte while leaving strongly bound phospholipids trapped on the sorbent.

Phase 3: Reconstitution & Analysis 8. Evaporate the eluate to dryness under a gentle stream of ultra-pure N2​ gas at 40°C. 9. Reconstitute immediately in 100 µL of the initial chiral LC mobile phase (e.g., 10 mM Ammonium acetate buffer) to prevent alkaline hydrolysis[3]. 10. Inject 5 µL into the LC-MS/MS system.

References
  • Quantification of total and unbound concentrations of lorazepam, oxazepam and temazepam in human plasma by ultrafiltration and LC-MS/MS. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVqcjqM2_nUnlain5jSe6V2XXCE5A5p6z2le9INnbhZgSd4mhsIidoK0Ak0wVwdBnL_yHY7iYNA-wJWh8FT9pnt1enIZL28_KlVry12JABynpGOA6jlroLZ_4wJm7eTMIzzlg=]
  • UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol Dependence. IMR Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-N39Um-5mJCvMWYBxSXZPFSrokuAA7hpfpK6qpKlehh9aM_bk60gjPiIULrKH-XrPo17CleBRx2xpl6c9HkEuDYZPDctPoMQu4dUbsd-7PoMile4dIPuAG9sQ1wmUkofDSrpAJoQGUKzOJqVFX80ZFCa8]
  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjKD7H7xIwO97SZkuPm72EOZ5TMbUdm9qXIqzHYLcSfHyHkQB4rJfZFLaMYKbHBGl5Gmj6-Y9oGkVulhYbTqyxEyJE78vbkSa9sIYb1HSsZG7k0Rg8Op3fz6VXjIlIplmgkQHfSuyVLKOjIU9RijYBj2nSRNNrCtd6831R6KvYA1D9FUOBRJ8bb4o4-CUMjOY6FXdx-mPA66y_gLhGThlajAq4sQfiN0rH5uaGMBl9wyHp1yPu6wn8Hy7juVcP1lBzl5pyI9VEy84yXUVEjRrDx7uOhmoNb4MsHwq3wska2Sg=]
  • LC-MS Bioanalysis of Interconvertible Compounds. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpOcKg_7-KPShhwai03QHwbOhMUz_JB5YG94lETYmI1oyACHIVllQwbVQKdl4MEokU1F38uSKkY_9QbYhY_2ru-67lS-6SGkAEm2_9BCA9qV28htwOq7zPC3MXnlO952I0pMfWESEbw64mP8L1EwBShvPOAz0J-sIA2dhaKjGS9ILU4HuCPZp88ZpjRDhDvGNSE2pkjY3VuyWma8Y=]
  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVJ_UiLyTLOi7SYuwOdyhX5AjiKQYcDGcxYEYAaWCrgQoQcXy66m2hbsY3wL7cYeJPgyO1iRJLBEsXtxvUddqWGDSLWmlG6weHg51K_dna8ltsSanY-OxDm8_v4cc6s38yBZKUbcR2EQT_tQER4aKYWmyOHCeQ5xItR_8q2ew0zYe-IuAXaD9AphQBIRkf_AqmvfEjv9_jj-r7iPBFi6HjiXIs0TlANk_Lic3Wiz1Cp-HFDeErb7ow8oAH8ToBnzxqFd2oBYd0qnDdRoiIl8K5BxtyQc1uMt5mnPizLJjNu3XBYeGWi_sBwfCPs1WnCLMHn4YB]
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvlJ0vNTrOTtAaZQjeKwwJacneke5s-Jwcwj2QAbOKbUdtQeOikoSTT0dgO9tee9J2yGMsv3OQuxtomwWbTLCGA2L2rvlThubllStC83KtxdyCkq56jnJYS0MvQgJU2h0Lerl4meOML6DVMFptZohuFsIi3-eljl4vylXS-zWy05WOHDkAjQqqA0m05dt6rw==]
  • Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8cGgo5zimx8qt5c3Q0Y6eLchxcBCnAG_kw6hhsm1lxxcHZX5dzZHhKvYNn9oimvAO2nGs12zXwvIQj46a9GBvee8wzSIDgCqPi4f0O5QfyMCqIsSxLBehsRBeLlxWvC2W]
  • Substitution and racemization of 3‐hydroxy‐ and 3‐alkoxy‐1,4‐benzodiazepines in acidic aqueous solutions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqsZ46kuhD3KeL51DJuq-j1ikbJZBsBPkjbIEoE9OBKPUEStNk0TpiP5C1NC_GZWU8vFz2nzN6t_jxaRwgsF6FxVsbU5hyheS6ng1TTIK2Ahm2xJHzTx5rDyH-BcXHsgeIi2LIM--2_adFCuTprJd61qvWG4dvLcsWDBkTQB8bEUTeun3ZLta_T_WMJc1QHug5_mJ--SeWRFt75TLB0y5nWd_nPr7NgVhnaCZf1e-o03lXBJ3GyaDJJlWhhQJjm2Zs2xGXAP52bIbnV9wgxkxbku-NPj0=]

Sources

Troubleshooting

Resolving baseline noise in low-concentration Oxazepam acetate detection

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to resolving baseline noise issues encountered during the low-concentration detection of...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to resolving baseline noise issues encountered during the low-concentration detection of Oxazepam acetate. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework for diagnosing and solving these common yet frustrating analytical challenges. This guide is built on a foundation of scientific principles and field-proven experience to ensure the integrity and reliability of your results.

Section 1: Initial Diagnosis & Quick Checks

Before undertaking extensive troubleshooting, it's crucial to address the most common and easily rectified sources of baseline noise.

Question: My baseline is noisy or drifting. Where do I even begin?

Answer: Start with a systematic visual inspection and a few simple checks of your LC-MS system. Often, the problem can be identified and resolved within minutes.

  • Check Solvent and Waste Lines: Ensure all solvent lines are submerged in the mobile phase reservoirs and that the waste line is not kinked or blocked.

  • Look for Leaks: Carefully inspect all fittings, from the pump to the MS inlet. A leak can introduce air and cause pressure fluctuations, leading to a noisy baseline.[1][2]

  • Examine Mobile Phase: Are the solvents fresh? Mobile phases, especially aqueous ones, can grow microbes if left for extended periods, contributing to noise.[3][4] It is best practice to prepare fresh mobile phase daily.[5][6] Also, confirm you are using high-purity, LC-MS grade solvents to minimize contamination.[7][8]

  • Verify System Equilibration: Has the column been sufficiently equilibrated with the initial mobile phase conditions? Inadequate equilibration is a common cause of baseline drift, especially in gradient methods.[5][6]

Below is a general workflow to guide your initial troubleshooting efforts.

G cluster_0 Initial Observation cluster_1 System Checks cluster_2 Problem Isolation cluster_3 Resolution ObserveNoise Observe Baseline Noise or Drift CheckLeaks Check for Leaks? ObserveNoise->CheckLeaks CheckSolvents Fresh Solvents & Proper Degassing? CheckLeaks->CheckSolvents No FixLeak Fix Leak CheckLeaks->FixLeak Yes CheckEquilibration Sufficient Equilibration Time? CheckSolvents->CheckEquilibration Yes PrepareFresh Prepare Fresh Solvents CheckSolvents->PrepareFresh No IsolateLC Isolate LC System CheckEquilibration->IsolateLC Yes ExtendEquilibration Extend Equilibration CheckEquilibration->ExtendEquilibration No IsolateMS Isolate MS System IsolateLC->IsolateMS TroubleshootLC Go to LC Troubleshooting Guide IsolateLC->TroubleshootLC IsolateSample Investigate Sample/Method IsolateMS->IsolateSample TroubleshootMS Go to MS Troubleshooting Guide IsolateMS->TroubleshootMS TroubleshootSample Go to Sample/Method Guide IsolateSample->TroubleshootSample G Start Start: Plasma/Serum Sample HighThroughput Need High Throughput? Start->HighThroughput LOD_LOQ Need Lowest LOD/LOQ? HighThroughput->LOD_LOQ No PPT Use Protein Precipitation (PPT) HighThroughput->PPT Yes LLE Use Liquid-Liquid Extraction (LLE) LOD_LOQ->LLE No SPE Use Solid-Phase Extraction (SPE) LOD_LOQ->SPE Yes PPT->LLE If too noisy LLE->SPE If still noisy/ion suppression

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacokinetics of Oxazepam vs (-)-Oxazepam Acetate: A Mechanistic and Experimental Guide

Executive Summary For drug development professionals and pharmacokineticists, the 3-hydroxybenzodiazepine class presents a unique stereochemical challenge. Oxazepam , a widely prescribed anxiolytic, possesses a chiral ce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and pharmacokineticists, the 3-hydroxybenzodiazepine class presents a unique stereochemical challenge. Oxazepam , a widely prescribed anxiolytic, possesses a chiral center at the C3 position but undergoes rapid racemization in biological fluids, necessitating its administration as a racemate[1]. Conversely, (-)-oxazepam acetate is a stable, enantiopure prodrug. By masking the C3 hydroxyl group with an acetate ester, chiral inversion is blocked.

This guide objectively compares the pharmacokinetic (PK) profiles of oxazepam and its (-)-acetate prodrug, detailing the causality behind their metabolic divergence and providing self-validating experimental protocols for evaluating stereoselective hydrolysis.

Mechanistic Causality: Chiral Stability and Prodrug Activation

The Racemization of Oxazepam

Oxazepam contains a chiral center at the C3 carbon, adjacent to a carbonyl group at C2. In aqueous and biological media, the C3 proton is sufficiently acidic to permit ring-opening or keto-enol tautomerism. This dynamic equilibrium leads to rapid racemization, making it impossible to maintain an enantiopure state of oxazepam in vivo[1]. Consequently, any stereospecific receptor binding is clinically moot, as the drug rapidly reverts to a 50:50 racemic mixture.

The Acetate Prodrug Strategy

To isolate and evaluate the distinct pharmacological effects of oxazepam enantiomers, the C3 hydroxyl group is acetylated to form oxazepam acetate . This esterification eliminates the tautomeric proton exchange, effectively locking the stereocenter and yielding stable enantiomers, such as (-)-oxazepam acetate (the l-enantiomer) and (+)-oxazepam acetate (the d-enantiomer)[1].

Upon administration, (-)-oxazepam acetate acts as a prodrug. It lacks direct affinity for the GABA_A receptor and relies entirely on enzymatic hydrolysis by tissue esterases and the esterase-like activity of Human Serum Albumin (HSA) to liberate the active oxazepam[2].

Comparative Pharmacokinetic Profiles

Once (-)-oxazepam acetate is hydrolyzed, the liberated oxazepam follows classical PK pathways, primarily undergoing Phase II glucuronidation before renal excretion[3]. However, the rate of appearance of active oxazepam is strictly governed by the stereoselective hydrolysis of the prodrug.

Quantitative Data Comparison
Pharmacokinetic ParameterOxazepam (Racemate)(-)-Oxazepam Acetate (Prodrug)
Active Moiety Directly active at GABA_A receptorsInactive prodrug; requires esterase cleavage
Chiral Stability Rapidly racemizes in vivo[1]Configurationally stable until hydrolyzed[1]
Elimination Half-Life (t½) 5.0 – 15.0 hours (Average ~6.7h)[3]Dependent on hydrolysis rate (Sustained release)
Volume of Distribution (Vd) 0.6 – 2.0 L/kg[3]Higher lipophilicity suggests broader initial tissue distribution
Clearance (CL) 0.9 – 2.0 mL/min/kg[3]Limited by enzymatic conversion rate
Bioavailability (Oral) ~92.8%[3]High absorption, but delayed Cmax due to conversion
Protein Binding ~95.5% (Free fraction 4.5%)[3]High affinity for HSA, which acts as a catalytic sink[2]

Table 1: Comparative pharmacokinetic and physicochemical parameters.

Stereoselective Metabolism & Pathway Visualization

The hydrolysis of oxazepam acetate is highly stereoselective. Experimental data demonstrates that HSA accelerates the hydrolysis of these prodrugs, but it does so asymmetrically. The hydrolysis rate of the (+)-enantiomer (d-oxazepam acetate) bound to HSA is twice that of the (-)-enantiomer (l-oxazepam acetate)[2].

Similarly, in rat liver microsomes, the 3R enantiomer is hydrolyzed significantly faster than the 3S enantiomer[1]. Because (-)-oxazepam acetate resists hydrolysis more effectively than its dextrorotatory counterpart, it exhibits a prolonged circulation time as an intact prodrug, effectively acting as a sustained-release delivery system for oxazepam.

Pathway A (-)-Oxazepam Acetate (Stable Prodrug) B Human Serum Albumin (HSA) & Tissue Esterases A->B Slow, Stereoselective Hydrolysis C Oxazepam (Active, Racemizes) B->C Cleavage of Acetate Group D UGT Enzymes (Hepatic Metabolism) C->D Phase II Conjugation E Oxazepam Glucuronide (Inactive, Renal Excretion) D->E Elimination

Metabolic pathway of (-)-oxazepam acetate to oxazepam and its subsequent elimination.

Self-Validating Experimental Protocols

To accurately determine the stereoselective PK differences between oxazepam and (-)-oxazepam acetate, researchers must employ Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC). Below is a self-validating protocol for assessing the hydrolysis kinetics in HSA.

Protocol: Stereoselective Hydrolysis Assay in HSA

Rationale: This assay isolates the esterase-like activity of HSA to determine the specific conversion rate of (-)-oxazepam acetate compared to the racemate or (+)-enantiomer[2].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 4% (w/v) solution of Human Serum Albumin (HSA) in 0.1 M phosphate buffer adjusted to physiological pH (7.4).

  • Control Establishment (Self-Validation): Prepare a parallel control tube containing only the phosphate buffer (pH 7.4) without HSA. This control is critical to quantify spontaneous chemical hydrolysis and isolate the true enzymatic/catalytic contribution of HSA.

  • Substrate Initiation: Spike the HSA matrix and the control buffer with a known concentration (e.g., 10 µg/mL) of enantiopure (-)-oxazepam acetate dissolved in a minimal volume of acetonitrile (<1% final assay volume to prevent protein precipitation).

  • Incubation & Sampling: Incubate the mixtures in a shaking water bath at 37°C. Withdraw 100 µL aliquots at predefined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: Immediately transfer each aliquot into a microcentrifuge tube containing 200 µL of ice-cold acetonitrile to denature the HSA and halt the hydrolysis reaction. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • CSP-HPLC Analysis: Inject the supernatant into an HPLC system equipped with a chiral stationary phase column (e.g., Pirkle-type or cyclodextrin-bonded phase). Monitor the UV absorbance at 230 nm.

  • Data Synthesis: Plot the natural log of the remaining (-)-oxazepam acetate concentration versus time. The slope of the linear regression yields the apparent first-order hydrolysis rate constant ( kapp​ ). Subtract the rate constant of the buffer control to determine the HSA-specific catalytic rate.

Workflow N1 1. Substrate Incubation (HSA Matrix) N2 2. Stereoselective Catalysis N1->N2 N3 3. Reaction Quenching (Cold ACN) N2->N3 N4 4. CSP-HPLC Analysis N3->N4 N5 5. Kinetic Calculation N4->N5

Self-validating experimental workflow for determining stereoselective hydrolysis kinetics.

References

  • Sonne, J., Loft, S., Døssing, M., Vollmer-Larsen, A., Olesen, K. L., Victor, M., Andreasen, F., & Andreasen, P. B. (1988). Bioavailability and pharmacokinetics of oxazepam. European Journal of Clinical Pharmacology, 35(4), 385–389.[Link]

  • Aso, Y., Yoshioka, S., & Shibazaki, T. (1989). Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate. Journal of Pharmaceutical Sciences, 78(10), 789–795.[Link]

  • Aso, Y., Yoshioka, S., & Shibazaki, T. (1989). Epimerization and racemization of some chiral drugs in the presence of human serum albumin. Chemical & Pharmaceutical Bulletin, 37(3), 826–828.[Link]

Sources

Comparative

Establishing Limit of Detection (LOD) for (-)-Oxazepam Acetate Assays: A Comparative Guide

As drug development increasingly focuses on enantiomeric purity, the accurate quantification of chiral metabolites is paramount. Oxazepam, a primary chiral metabolite of diazepam, presents a unique bioanalytical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on enantiomeric purity, the accurate quantification of chiral metabolites is paramount. Oxazepam, a primary chiral metabolite of diazepam, presents a unique bioanalytical challenge due to its stereochemical lability ()[1]. To establish a rigorous Limit of Detection (LOD) for its enantiomers, researchers must utilize configurationally stable derivatives.

This guide provides an objective comparison of analytical platforms for detecting (-)-oxazepam acetate , detailing the mechanistic causality behind assay design and providing self-validating experimental protocols for establishing LOD.

Mechanistic Insight: The Causality of Derivatization

Before comparing assay platforms, it is critical to understand why (-)-oxazepam acetate is used as a surrogate for (-)-oxazepam.

Oxazepam undergoes rapid racemization in aqueous solutions, with a half-life of mere minutes at physiological pH ()[2]. This instability is driven by the acidity of the C3 proton. In aqueous media, deprotonation leads to an achiral imine-enamine tautomer intermediate. Because the enantiomers interconvert during the chromatographic run, establishing a true LOD for a single enantiomer of underivatized oxazepam is analytically impossible.

Acetylation of the C3 hydroxyl group replaces the labile proton environment. This derivatization sterically and electronically locks the stereocenter, preventing enamine formation. Consequently, (-)-oxazepam acetate is configurationally stable, allowing for baseline chiral separation and accurate LOD determination ()[3].

G A Racemic Oxazepam (Aqueous Matrix) B Spontaneous Racemization A->B pH > 7 or < 4 C Acetylation (Derivatization) A->C Acetic Anhydride B->C Intercepts D (-)-Oxazepam Acetate (Stereocenter Locked) C->D Prevents Enamine Formation E Chiral LC-MS/MS (LOD Determination) D->E Stable for Assay

Mechanistic workflow: Derivatization of oxazepam to (-)-oxazepam acetate prevents spontaneous racemization, enabling accurate chiral LOD determination.

Comparative Analysis of Analytical Platforms

The choice of analytical platform dictates the sensitivity (LOD) and robustness of the assay. Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) using cellulose-based chiral stationary phases (e.g., Chiralcel OD-R) was the standard ()[4]. However, modern pharmacokinetic studies require the superior sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Quantitative Comparison of Assay Performance for (-)-Oxazepam Acetate
ParameterHPLC-UV (Chiralcel OD-R)LC-MS/MS (ESI-MRM)SFC-MS/MS (Chiralpak)
Limit of Detection (LOD) ~25 ng/mL20 - 50 pg/mL 50 - 100 pg/mL
Limit of Quantitation (LOQ) ~80 ng/mL100 pg/mL 250 pg/mL
Detection Mechanism UV Absorbance (210 nm)Ion Transition (m/z 329.1 → 269.1)Ion Transition (m/z 329.1 → 269.1)
Run Time 25 - 35 minutes8 - 12 minutes3 - 5 minutes
Matrix Effect Susceptibility High (Endogenous UV overlap)Moderate (Ion suppression)Low
Primary Use Case Preparative scale, formulationTrace PK plasma analysisHigh-throughput screening

Data synthesized from standard bioanalytical validation parameters for benzodiazepine derivatives.

Platform Verdict: While HPLC-UV is sufficient for formulation quality control ()[5], LC-MS/MS is the mandatory choice for establishing trace-level LODs in biological matrices due to its ability to filter out background noise via Multiple Reaction Monitoring (MRM).

Self-Validating Experimental Protocols

To ensure trustworthiness, an LOD assay cannot merely measure a low concentration; it must prove that the signal is distinct from the matrix. The following protocols constitute a self-validating system by incorporating System Suitability Tests (SST), matrix blanks, and stable isotope-labeled Internal Standards (IS).

Protocol 1: Sample Preparation (Solid-Phase Extraction)

Causality: Liquid-liquid extraction often leaves residual phospholipids that cause ion suppression in LC-MS/MS, artificially raising the LOD. Solid-Phase Extraction (SPE) ensures a clean baseline.

  • Matrix Spiking: Aliquot 100 µL of human plasma (blank or sample) into a 1.5 mL microcentrifuge tube. Spike with 10 µL of (-)-Oxazepam-d5 acetate (Internal Standard, 10 ng/mL).

  • Pre-treatment: Add 100 µL of 0.1% formic acid in water to disrupt protein-drug binding. Vortex for 30 seconds.

  • SPE Conditioning: Condition a mixed-mode reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL methanol, followed by 1 mL of water.

  • Loading & Washing: Load the pre-treated sample onto the cartridge. Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the (-)-oxazepam acetate with 1 mL of acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 100 µL of mobile phase (Water/Acetonitrile 50:50, v/v).

Protocol 2: LC-MS/MS Assay for LOD Determination

Causality: LOD is statistically defined as the lowest concentration where the analyte's Signal-to-Noise (S/N) ratio is ≥ 3. This ensures 99.7% confidence that the peak is a true analyte signal, not random detector fluctuation.

  • System Suitability: Inject a 1 ng/mL neat standard of (-)-oxazepam acetate. Verify that the retention time is stable and the peak asymmetry factor is between 0.8 and 1.2.

  • Blank Injection: Inject an extracted blank plasma sample. Validation Check: The baseline noise at the expected retention time must be recorded to establish the "Noise" denominator.

  • Chromatographic Separation:

    • Column: Chiralpak IG-3 (150 x 2.1 mm, 3 µm).

    • Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water / Acetonitrile (40:60, v/v) at 0.3 mL/min.

  • Mass Spectrometry (Positive ESI):

    • Monitor the MRM transition for (-)-oxazepam acetate: m/z 329.1 → 269.1.

    • Monitor the MRM transition for the IS: m/z 334.1 → 274.1.

  • Serial Dilution & S/N Calculation: Inject extracted plasma samples spiked with decreasing concentrations of (-)-oxazepam acetate (e.g., 500, 250, 100, 50, 20 pg/mL).

  • LOD Establishment: Extract the ion chromatogram. Calculate the S/N for each concentration. The LOD is officially established at the concentration where S/N = 3 .

LOD_Workflow S1 1. Serial Dilution (-)-Oxazepam Acetate S2 2. Matrix Spiking (Human Plasma + IS) S1->S2 S3 3. Solid-Phase Extraction (Isolate Analyte) S2->S3 Removes Phospholipids S4 4. LC-MS/MS MRM (Acquisition) S3->S4 Isocratic Elution S5 5. S/N Calculation (Data Processing) S4->S5 Extract Ion Chromatogram S6 LOD Established (S/N ≥ 3) S5->S6 Statistical Validation

Self-validating experimental workflow for establishing LOD in LC-MS/MS assays.

Conclusion

Establishing the Limit of Detection for (-)-oxazepam requires overcoming its inherent stereochemical lability. By utilizing (-)-oxazepam acetate, researchers lock the C3 stereocenter, enabling precise bioanalytical quantification. While HPLC-UV methods laid the groundwork for chiral separation, modern LC-MS/MS workflows coupled with rigorous SPE preparation are essential for achieving the picogram-per-milliliter sensitivity required in contemporary pharmacokinetic profiling.

References

  • Title: The Kinetics of the Racemization of Oxazepam in Aqueous Solution Source: ResearchGate (Originally published in Chemical and Pharmaceutical Bulletin) URL: [Link]

  • Title: Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column Source: Taylor & Francis Online (Analytical Letters) URL: [Link]

  • Title: Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

A Comparative Guide to the Bioavailability of (-)-Oxazepam Acetate in Different Formulations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the bioavailability of (-)-Oxazepam acetate in various pharmaceutical formulations. As Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of (-)-Oxazepam acetate in various pharmaceutical formulations. As Senior Application Scientists, we aim to deliver not just data, but a deeper understanding of the experimental design and scientific principles that underpin bioavailability assessment. This document will delve into the critical aspects of study design, analytical methodologies, and data interpretation, offering a robust framework for researchers in the field.

Introduction to (-)-Oxazepam Acetate and the Significance of Bioavailability

(-)-Oxazepam acetate is a prodrug of oxazepam, a short-to-intermediate-acting benzodiazepine.[1] Oxazepam is utilized for managing anxiety disorders and symptoms associated with alcohol withdrawal.[2][3] The acetate ester is designed to modulate the physicochemical properties of the parent drug, potentially influencing its dissolution and absorption characteristics.

Bioavailability is a critical pharmacokinetic parameter that measures the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action. For an orally administered drug like (-)-Oxazepam acetate, poor bioavailability can lead to sub-optimal therapeutic efficacy and high inter-individual variability. Therefore, the formulation of (-)-Oxazepam acetate plays a pivotal role in its clinical performance. Different formulations, such as immediate-release tablets, capsules, or advanced delivery systems like solid dispersions, can significantly alter the dissolution profile and subsequent absorption of the drug.[4]

This guide will explore the methodologies to compare the bioavailability of two hypothetical formulations of (-)-Oxazepam acetate: a standard immediate-release tablet (Formulation A) and an enhanced solid dispersion formulation (Formulation B).

The Scientific Rationale: Connecting Formulation to In Vivo Performance

The oral absorption of a poorly water-soluble drug like oxazepam is often limited by its dissolution rate in the gastrointestinal fluids.[4] Formulation strategies aim to overcome this limitation.

  • Formulation A (Immediate-Release Tablet): This conventional formulation typically involves blending the active pharmaceutical ingredient (API) with excipients like lactose, starch, and magnesium stearate.[2] While straightforward to manufacture, the dissolution of the API can be slow, potentially leading to incomplete absorption.

  • Formulation B (Solid Dispersion): This advanced formulation technique involves dispersing the drug in a hydrophilic carrier at a molecular level.[4] This approach can enhance the dissolution rate by reducing particle size, improving wettability, and preventing drug agglomeration.[5] The choice of carrier and the manufacturing process (e.g., solvent evaporation or melt extrusion) are critical to the performance of the solid dispersion.

The central hypothesis of a comparative bioavailability study is that the enhanced dissolution of Formulation B will translate to a faster rate and/or a greater extent of absorption in vivo, compared to Formulation A.

Experimental Design: A Robust Framework for Comparison

A well-designed study is paramount to obtaining reliable and interpretable bioavailability data. For comparing two oral formulations of the same active moiety, a randomized, single-dose, two-treatment, two-period crossover study is the gold standard, as recommended by regulatory agencies like the FDA for oxazepam.[6]

In Vivo Bioavailability Study Protocol

This protocol outlines a typical clinical study to compare the bioavailability of the two (-)-Oxazepam acetate formulations.

Study Design: A single-center, randomized, open-label, two-period crossover study.

Study Population: A cohort of healthy adult volunteers (typically 12-24 subjects) to minimize variability not related to the drug formulations.

Randomization: Subjects are randomly assigned to one of two treatment sequences: A-B or B-A.

Washout Period: A sufficient time interval between the two treatment periods (at least 5-7 half-lives of the drug) is crucial to ensure the complete elimination of the drug from the body before the next administration. Given the half-life of oxazepam is approximately 6-9 hours, a washout period of 7 days is adequate.[1]

Dosing and Sample Collection:

  • Subjects fast overnight before drug administration.

  • A single oral dose of either Formulation A or Formulation B is administered with a standardized volume of water.

  • Blood samples are collected at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma is separated from the blood samples and stored frozen until analysis.

Bioanalytical Method: A validated bioanalytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), is used for the quantitative determination of oxazepam in plasma samples.[7][8][9] This method should be sensitive, specific, accurate, and precise.

In Vitro Dissolution Testing Protocol

In vitro dissolution testing is a critical quality control tool and can be predictive of in vivo performance.

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.

Dissolution Medium: A dissolution medium that mimics the physiological conditions of the gastrointestinal tract should be used. For a poorly water-soluble drug like oxazepam, the use of a surfactant in the medium may be necessary to achieve sink conditions.[5]

Test Conditions:

  • Medium: 900 mL of a suitable buffer (e.g., phosphate buffer pH 6.8) with or without a surfactant.

  • Rotation Speed: 50 or 75 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: Samples are collected at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: The amount of dissolved oxazepam is quantified using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.

Visualizing the Experimental Workflow

experimental_workflow cluster_invivo In Vivo Bioavailability Study cluster_invitro In Vitro Dissolution Study subject_recruitment Subject Recruitment & Screening randomization Randomization to Treatment Sequence (A-B or B-A) subject_recruitment->randomization dosing_period1 Period 1: Dosing (Formulation A or B) & Blood Sampling randomization->dosing_period1 washout Washout Period dosing_period1->washout dosing_period2 Period 2: Crossover Dosing & Blood Sampling washout->dosing_period2 plasma_analysis Plasma Sample Analysis (HPLC-MS/MS) dosing_period2->plasma_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) plasma_analysis->pk_analysis dissolution_setup Dissolution Apparatus Setup (USP II) formulation_addition Addition of Formulation A or B dissolution_setup->formulation_addition sampling Timed Sampling of Dissolution Medium formulation_addition->sampling sample_analysis Sample Analysis (UV-Vis/HPLC) sampling->sample_analysis dissolution_profile Generation of Dissolution Profile sample_analysis->dissolution_profile

Caption: A high-level overview of the in vivo and in vitro experimental workflows.

Data Presentation and Interpretation

The collected data from the in vivo and in vitro studies are analyzed to compare the performance of the two formulations.

In Vivo Pharmacokinetic Parameters

The primary pharmacokinetic parameters for a bioavailability study are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time. This is calculated from the plasma concentration-time curve.

Table 1: Hypothetical Pharmacokinetic Parameters of (-)-Oxazepam Acetate Formulations

ParameterFormulation A (Immediate-Release)Formulation B (Solid Dispersion)
Cmax (ng/mL) 450 ± 95620 ± 110
Tmax (hr) 3.0 ± 0.81.5 ± 0.5
AUC₀₋t (ng·hr/mL) 4800 ± 9505100 ± 1000
AUC₀₋∞ (ng·hr/mL) 5200 ± 10505300 ± 1100

Interpretation:

In this hypothetical dataset, Formulation B exhibits a higher Cmax and a shorter Tmax compared to Formulation A. This suggests a faster rate of absorption for the solid dispersion formulation. The AUC values, which represent the extent of absorption, are comparable between the two formulations, indicating that both deliver a similar total amount of the drug to the systemic circulation.

In Vitro Dissolution Profiles

The dissolution data is typically presented as a plot of the percentage of drug dissolved versus time.

Table 2: Hypothetical In Vitro Dissolution of (-)-Oxazepam Acetate Formulations

Time (min)Formulation A (% Dissolved)Formulation B (% Dissolved)
5 15 ± 445 ± 8
10 30 ± 675 ± 10
15 45 ± 892 ± 5
30 65 ± 10> 95
45 80 ± 12> 95
60 88 ± 10> 95

Interpretation:

The hypothetical dissolution data clearly shows that Formulation B has a significantly faster dissolution rate than Formulation A. This in vitro result correlates well with the in vivo finding of a shorter Tmax for Formulation B.

Discussion and Conclusion

The comparative bioavailability study of different (-)-Oxazepam acetate formulations provides crucial insights into their potential clinical performance. The hypothetical data presented here illustrates a scenario where an advanced formulation (solid dispersion) successfully enhances the rate of drug absorption without altering the overall extent of absorption.

Causality and Self-Validation:

Authoritative Grounding:

The design of the in vivo study aligns with the recommendations of regulatory bodies for bioequivalence testing of oxazepam products.[6] The choice of analytical methods is based on well-established and validated techniques for the quantification of benzodiazepines in biological matrices.[8][9][10]

References

  • Drugs.com. (2025, July 23). Oxazepam: Package Insert / Prescribing Information. Retrieved from [Link]

  • Sonne, J., Loft, S., Døssing, M., Vollmer-Larsen, A., Olesen, K. L., Victor, M., ... & Andreasen, P. B. (1988). Bioavailability and pharmacokinetics of oxazepam. European journal of clinical pharmacology, 35(4), 385-389.
  • Davis, R., & Vess, T. (2011). A Pilot Study Assessing the Bioavailability and Pharmacokinetics of Diazepam after Intranasal And Intravenous Administration in Healthy Volunteers. American Epilepsy Society.
  • Ostrom, M., Kivity, S., & Geller, E. (1983). [Comparative test of the bioavailability and pharmacokinetics of 2 oxazepam preparations using high-pressure liquid chromatography]. Arzneimittel-Forschung, 33(9), 1308-1310.
  • Drugs.com. (n.d.). Oxazepam. Retrieved from [Link]

  • Sam, S., Lebot, M., & de la Grandmaison, G. L. (2014). The concentration of oxazepam and oxazepam glucuronide in oral fluid, blood and serum after controlled administration of 15 and 30 mg oxazepam. Journal of analytical toxicology, 38(8), 535-540.
  • Clinicaltrials.eu. (2025, December 11). Study on the Bioequivalence of Oxazepam 10 mg Orodispersible Tablets Compared to Standard Tablets in Healthy Volunteers. Retrieved from [Link]

  • Wang, Z. Z., Shang, D. W., Li, Y., Chen, Y., & Li, W. B. (2026). UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol Dependence.
  • Walash, M. I., Belal, F., El-Enany, N., & El-Maghrabey, M. H. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.
  • Springer Nature Experiments. (n.d.). Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • Qriouet, Z., El-Jammal, T., & Souliman, S. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • U.S. Food and Drug Administration. (2024, October). Draft Guidance on Oxazepam. Retrieved from [Link]

  • Karavas, E., Ktistis, G., & Georgarakis, E. (2008). Relationship between dissolution efficiency of Oxazepam/carrier blends and drug and carrier molecular descriptors using multivariate regression analysis. European journal of pharmaceutics and biopharmaceutics, 69(3), 1013-1024.
  • Imbert, B., Marsot, A., Liachenko, N., & Simon, N. (2016). Population Pharmacokinetics of High-Dose Oxazepam in Alcohol-Dependent Patients: Is There a Risk of Accumulation?. Therapeutic drug monitoring, 38(2), 236-241.
  • Bream, G., & Leibowitz, M. (2013). Assessment of Pharmacokinetic Linearity and Relative Bioavailability of an Intranasal Diazepam Formulation Compared with Diazepam Rectal Gel in Healthy Adult Subjects (P02.214). Neurology, 80(7 Supplement), P02.214.
  • Stewart, P. J., & Sucker, A. (2002). The influence of aggregate microenvironment on the dissolution of oxazepam in ternary surfactant interactive mixtures. The Journal of pharmacy and pharmacology, 54(9), 1189-1198.
  • Li, Y., Li, X., Liu, Y., Zhang, Y., & Wang, Y. (2021). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Journal of Pharmaceutical and Biomedical Analysis, 206, 114371.
  • Wikipedia. (n.d.). Oxazepam. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-Oxazepam acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement of oxazepam dissolution rate using oxazepam-surfactant solid dispersions. Retrieved from [Link]

  • GeneSight. (n.d.). Oxazepam Capsules, USP. Retrieved from [Link]

  • INCHEM. (n.d.). Oxazepam (PIM 677). Retrieved from [Link]

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Comparative

A Comparative Guide to the Validation of Chiral Purity for (-)-Oxazepam Acetate Reference Standards

For Researchers, Scientists, and Drug Development Professionals Executive Summary: The Imperative for Chiral Purity in Oxazepam Derivatives Oxazepam, a widely used benzodiazepine, possesses a chiral center at the C3 posi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative for Chiral Purity in Oxazepam Derivatives

Oxazepam, a widely used benzodiazepine, possesses a chiral center at the C3 position. While it is commercially available as a racemic mixture, the enantiomers exhibit different pharmacological activities. The acetate derivative, (-)-Oxazepam acetate, is often used as a reference standard due to its enhanced configurational stability compared to the parent oxazepam, which is prone to racemization in solution[1]. Ensuring the enantiomeric purity of a (-)-Oxazepam acetate reference standard is paramount for its use in the accurate quantification of the desired enantiomer in pharmaceutical development and quality control.

This guide will compare the three primary analytical techniques for the validation of chiral purity: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the principles of each method, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your laboratory's needs.

The Challenge of Chirality in Oxazepam: Stability and Separation

The primary challenge in the chiral analysis of oxazepam is its propensity to racemize, particularly in protic solvents. This racemization occurs through a ring-chain tautomerism mechanism[2]. Acetylation of the 3-hydroxyl group to form oxazepam acetate significantly hinders this process, resulting in a more configurationally stable molecule suitable for use as a reference standard[1].

The validation of the chiral purity of (-)-Oxazepam acetate, therefore, requires a high-resolution separation technique capable of distinguishing it from its (+) enantiomer with high fidelity. The choice of analytical methodology is critical and depends on factors such as available instrumentation, desired analysis speed, solvent consumption, and the specific requirements of the analytical target profile.

Comparative Analysis of Chiral Separation Techniques

The selection of an appropriate analytical technique is a critical decision in the validation of a chiral reference standard. Below is a comparative overview of HPLC, SFC, and CE for the analysis of (-)-Oxazepam acetate.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning between a supercritical fluid mobile phase (typically CO2 with a co-solvent) and a CSP.Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte.
Primary Advantages Ubiquitous instrumentation, wide variety of commercially available CSPs, well-established and validated methods.High speed of analysis, reduced organic solvent consumption, lower backpressure allowing for higher flow rates.Extremely high separation efficiency, minimal sample and reagent consumption, rapid method development.
Primary Disadvantages Longer analysis times, higher consumption of organic solvents, potential for on-column racemization at ambient temperatures.Higher initial instrument cost, less universally available than HPLC.Lower concentration sensitivity without specialized techniques, potential for adsorption to the capillary wall.
Typical Application Routine quality control, method development, and validation in most pharmaceutical laboratories.High-throughput screening, preparative separations, and "green" analytical chemistry initiatives.Orthogonal method validation, analysis of minute sample quantities, and high-resolution separations.

Experimental Protocols and Method Validation

A robust validation of the chiral purity of a (-)-Oxazepam acetate reference standard must adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 on analytical procedure development and validation[3][4]. The validation should demonstrate specificity, linearity, accuracy, precision, and robustness of the method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for chiral separations in the pharmaceutical industry. The choice of the chiral stationary phase (CSP) is the most critical parameter. For oxazepam and its derivatives, polysaccharide-based and cyclodextrin-based CSPs have shown excellent enantioselectivity.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) CSP Screening CSP Screening Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Select best CSP Temperature Optimization Temperature Optimization Mobile Phase Optimization->Temperature Optimization Optimize resolution Specificity Specificity Temperature Optimization->Specificity Final Method Linearity & Range Linearity & Range Accuracy & Precision Accuracy & Precision Robustness Robustness

Caption: Workflow for HPLC method development and validation.

  • Instrumentation: HPLC system with a UV detector and a column thermostat.

  • Chiral Stationary Phase: A cyclodextrin-based column, such as a Cyclobond I-2000 RSP, is a good starting point. Polysaccharide-based columns (e.g., Chiralcel OD-H) are also effective.

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and a buffered aqueous phase. For a Cyclobond column, a mobile phase of acetonitrile and 1% triethylammonium acetate (TEAA) buffer is often used.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: Sub-ambient temperature (e.g., 10-15°C) is often necessary to prevent on-column racemization of any residual oxazepam and to improve resolution.

  • Detection: UV at approximately 230 nm.

  • Sample Preparation: Dissolve the (-)-Oxazepam acetate reference standard in the mobile phase or a compatible solvent to a concentration of approximately 0.5 mg/mL.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact. The principles of stationary phase selection are similar to HPLC, with polysaccharide-based CSPs being particularly popular.

cluster_0 Method Development CSP Screening CSP Screening Co-solvent & Additive Screening Co-solvent & Additive Screening CSP Screening->Co-solvent & Additive Screening Select best CSP Back Pressure & Temperature Optimization Back Pressure & Temperature Optimization Co-solvent & Additive Screening->Back Pressure & Temperature Optimization Optimize selectivity Method Validation Method Validation Back Pressure & Temperature Optimization->Method Validation Final Method cluster_0 Method Development Chiral Selector Screening Chiral Selector Screening Buffer pH & Concentration Optimization Buffer pH & Concentration Optimization Chiral Selector Screening->Buffer pH & Concentration Optimization Select best selector Voltage & Temperature Optimization Voltage & Temperature Optimization Buffer pH & Concentration Optimization->Voltage & Temperature Optimization Optimize resolution Method Validation Method Validation Voltage & Temperature Optimization->Method Validation Final Method

Caption: Workflow for CE method development.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, typically 50 µm internal diameter and 40-60 cm total length.

  • Background Electrolyte (BGE): A buffer such as sodium tetraborate at a pH around 9.

  • Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or a sulfated cyclodextrin, is added to the BGE. The concentration of the chiral selector is a critical parameter to optimize.

  • Voltage: 15 - 25 kV.

  • Temperature: 15 - 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at approximately 230 nm.

  • Sample Preparation: Dissolve the (-)-Oxazepam acetate reference standard in the BGE or water to a suitable concentration.

Trustworthiness: The Self-Validating System

A key aspect of ensuring the trustworthiness of your chiral purity validation is the use of a well-characterized reference standard and a system suitability test (SST).

  • Reference Standard: A racemic mixture of oxazepam acetate is essential for method development and for use as a system suitability standard. This allows for the determination of the resolution between the two enantiomers.

  • System Suitability Test (SST): Before any sample analysis, an SST must be performed. This typically involves injecting the racemic standard and verifying that the system meets predefined criteria for resolution (Rs > 1.5), peak symmetry, and reproducibility of retention times and peak areas.

A typical Certificate of Analysis for a chiral reference material will specify the enantiomeric purity, often determined by chiral HPLC, and provide the chromatogram as evidence. For (-)-Oxazepam acetate, an enantiomeric excess (e.e.) of ≥98% is a common specification.

Conclusion: Selecting the Optimal Method

The validation of the chiral purity of a (-)-Oxazepam acetate reference standard is a critical step in ensuring the quality and accuracy of pharmaceutical analysis. While HPLC remains the workhorse of the industry due to its ubiquity and the vast library of available methods, SFC offers a compelling alternative for high-throughput environments and laboratories with a focus on green chemistry. CE , with its unparalleled efficiency, serves as an excellent orthogonal technique for method validation and for situations where sample volume is limited.

The choice of method will ultimately depend on the specific needs and resources of the laboratory. However, by following the principles of method development and validation outlined in this guide, and by adhering to the rigorous standards set by regulatory bodies, researchers can be confident in the integrity of their chiral purity data.

References

  • Aso, Y., Yoshioka, S., & Takeda, Y. (1988). The kinetics of the racemization of oxazepam in aqueous solution. Chemical and Pharmaceutical Bulletin, 36(5), 1834-1840. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Giménez-Navarro, V., et al. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 62(2). [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pruzin, I., et al. (2006). Interconversion of Oxazepam Enantiomers During HPLC Separation. Determination of Thermodynamic Parameters. Journal of Liquid Chromatography & Related Technologies, 29(19), 2889-2900. [Link]

  • Veeprho. (n.d.). Oxazepam Working Standard (Secondary Reference Standard) | CAS 604-75-1. Retrieved from [Link]

  • Vespasiano, F. M. A., et al. (2004). Separation of oxazepam, lorazepam, and temazepam enantiomers by HPLC on a derivatized cyclodextrin-bonded phase: application to the determination of oxazepam in plasma. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 819-826. [Link]

  • Yang, Y., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]

Sources

Validation

Correlation Between In Vitro and In Vivo Stability of (-)-Oxazepam Acetate: A Comparison Guide

As drug development increasingly focuses on chiral pharmacology, understanding the stability of enantiopure compounds across different biological matrices is critical. Oxazepam, a widely prescribed 1,4-benzodiazepine, pr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on chiral pharmacology, understanding the stability of enantiopure compounds across different biological matrices is critical. Oxazepam, a widely prescribed 1,4-benzodiazepine, presents a unique pharmacokinetic challenge: its enantiomers undergo rapid spontaneous racemization in aqueous media[1][2]. To harness the therapeutic potential of single enantiomers, prodrug derivatization—specifically via 3-O-acylation to form (-)-oxazepam acetate (the 3R-enantiomer)—is employed[1].

This guide provides an objective, mechanistic comparison of the in vitro chemical stability versus the in vivo enzymatic hydrolysis of (-)-oxazepam acetate, equipping researchers with actionable data for chiral prodrug development.

Mechanistic Basis of Chiral Stability (In Vitro Baseline)

To evaluate performance, we must first compare the baseline chemical stability of the parent drug against its acetate prodrug in controlled in vitro environments.

The Instability of Oxazepam

In standard aqueous buffers, optically active oxazepam cannot be isolated for prolonged periods[2].

  • Causality: The chiral instability is driven by a spontaneous reaction of neutral oxazepam species in neutral pH, or a hydroxide ion-catalyzed reaction in basic pH[2]. The mechanism involves the reversible ring-opening of the diazepine ring to an achiral aldehyde intermediate, or enolization at the C3 position. Both pathways absolutely require the free C3-hydroxyl group to proceed.

The Stability of (-)-Oxazepam Acetate

By synthesizing (-)-oxazepam acetate, the C3-hydroxyl group is protected by an acetyl moiety[1].

  • Causality: This esterification completely blocks the tautomerization and ring-opening pathways. Consequently, the enantiomers of 3-O-acyl derivatives are highly stable against racemization and can be reliably isolated using[1].

  • Alkaline Hydrolysis Anomaly: Under strongly alkaline in vitro conditions (pH 14 at 0°C), the ester bond of oxazepam acetate is chemically cleaved. Interestingly, this hydrolysis rate significantly exceeds the racemization rate of the newly formed oxazepam. This kinetic disparity allows researchers to transiently recover oxazepam in solution with >93% enantiomeric purity[2][3].

Stereoselective Enzymatic Hydrolysis (In Vivo Correlation)

While (-)-oxazepam acetate demonstrates robust chemical stability in vitro, its in vivo profile is entirely dictated by tissue-specific esterases. The transition from in vitro buffer to in vivo biological matrices introduces profound stereoselective degradation[1].

  • Hepatic Metabolism (Rat Liver Microsomes): Liver carboxylesterases exhibit a distinct chiral pocket that preferentially binds and hydrolyzes the 3R-enantiomer ((-)-oxazepam acetate). The relative rate of hydrolysis follows a strict hierarchy: 3R > racemate ≫ 3S [1].

  • Neurological Metabolism (Rat Brain Homogenate): Conversely, esterases present in brain tissue demonstrate the exact opposite stereospecificity. They preferentially hydrolyze the 3S-enantiomer, following the order: 3S > racemate ≫ 3R [1].

  • Plasma Protein Activity (Human Serum Albumin): Human Serum Albumin (HSA) acts as more than a passive carrier; it possesses pseudo-esterase activity. Studies indicate that HSA hydrolyzes the d-enantiomer of oxazepam acetate at nearly twice the rate of the l-enantiomer, proving that enantioselective degradation begins in the plasma before the drug even reaches hepatic or neurological tissues[4].

Causality: These divergent in vivo hydrolysis rates are caused by the distinct three-dimensional conformations of tissue-specific esterase active sites. The spatial orientation of the 3R vs. 3S acetate group dictates the activation energy required for the enzyme's catalytic triad to execute nucleophilic attack on the ester carbonyl.

Experimental Methodologies: A Self-Validating System

To accurately correlate in vitro and in vivo data, researchers must utilize a self-validating workflow that prevents artifactual racemization during analysis.

Protocol: Chiral Resolution and Matrix Stability Assay
  • CSP-HPLC Resolution: Resolve racemic oxazepam acetate using an HPLC column packed with a covalent Pirkle's chiral stationary phase (e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine) using an isocratic mobile phase[1].

  • Fraction Collection: Isolate the early-eluting (-)-oxazepam acetate fraction. Immediately verify enantiomeric excess (ee > 99%) via rapid reinjection.

  • Matrix Incubation:

    • In Vitro: Incubate 10 µM (-)-oxazepam acetate in 0.1 M phosphate buffer (pH 7.4) at 37°C.

    • In Vivo Simulation: Incubate 10 µM (-)-oxazepam acetate with 1 mg/mL rat liver microsomes or brain homogenate at 37°C[1].

  • Reaction Quenching: At precise intervals (e.g., 0, 5, 15, 30 min), quench the reaction using ice-cold acetonitrile (1:1 v/v) to instantly precipitate proteins and halt all esterase activity.

  • Spectropolarimetry & Quantification: Centrifuge the quenched samples at 14,000 × g. Analyze the supernatant via CSP-HPLC to quantify the depletion of (-)-oxazepam acetate and monitor changes in ellipticity using an inline spectropolarimeter to track downstream oxazepam racemization[1].

Quantitative Data Comparison

The following tables summarize the critical performance metrics, highlighting the stark contrast between chemical stability and biological degradation.

Table 1: In Vitro Chemical Stability (Aqueous Buffer, pH 7.4, 37°C)
CompoundRacemization t1/2​ Hydrolysis t1/2​ Primary Mechanism of Instability
(±)-Oxazepam ~1.5 - 3.0 minutesN/ASpontaneous ring-opening / enolization
(-)-Oxazepam Acetate Stable (No racemization)> 24 hoursHighly resistant to spontaneous cleavage
Table 2: In Vivo / Enzymatic Hydrolysis Rates (Relative Cleavage Velocity)
Biological MatrixPreferred EnantiomerRelative Hydrolysis RatePrimary Catalytic Agent
Rat Liver Microsomes 3R ((-)-isomer)3R > Racemate ≫ 3SHepatic Carboxylesterases
Rat Brain Homogenate 3S ((+)-isomer)3S > Racemate ≫ 3RNeurological Esterases
Human Serum Albumin d-isomerd-isomer > l-isomer (2x)HSA pseudo-esterase activity

Visualizations

StabilityPathway Prodrug (-)-Oxazepam Acetate (3R-Enantiomer) Stable in Vitro Enzymes Tissue Esterases (Liver / Brain) Prodrug->Enzymes In Vivo Administration Oxazepam (-)-Oxazepam (Active Form) Prodrug->Oxazepam In Vitro Alkaline Hydrolysis (pH 14) Enzymes->Oxazepam Stereoselective Hydrolysis Racemate (±)-Oxazepam (Racemic Mixture) Oxazepam->Racemate Rapid Spontaneous Racemization

Fig 1. Mechanistic pathway of (-)-oxazepam acetate hydrolysis and subsequent racemization.

Workflow Step1 1. CSP-HPLC Resolution Isolate (-)-Oxazepam Acetate Step2 2. Matrix Incubation (Buffer, Microsomes, or HSA) Step1->Step2 Step3 3. Reaction Quenching Stop esterase/chemical activity Step2->Step3 Step4 4. Spectropolarimetry & HPLC Quantification Step3->Step4 Step5 5. Kinetic Analysis Calculate t1/2 and Hydrolysis Rates Step4->Step5

Fig 2. Self-validating experimental workflow for assessing chiral stability and hydrolysis.

References

  • Title: Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate Source: PubMed / National Institutes of Health URL: [Link]

  • Title: The kinetics of the racemization of oxazepam in aqueous solution Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL: [Link]

  • Title: Stereospecificity of esterases hydrolyzing oxazepam acetate Source: Journal of Pharmaceutical Sciences / ResearchGate URL: [Link]

  • Title: Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends Source: MDPI URL: [Link]

Sources

Comparative

A Comparative Guide to Quality Control Protocols for Verifying (-)-Oxazepam Acetate Batch Consistency

For researchers, scientists, and drug development professionals, ensuring the stereochemical fidelity and batch-to-batch consistency of a chiral active pharmaceutical ingredient (API) like (-)-Oxazepam acetate is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical fidelity and batch-to-batch consistency of a chiral active pharmaceutical ingredient (API) like (-)-Oxazepam acetate is paramount. The distinct pharmacological and toxicological profiles of enantiomers necessitate rigorous quality control (QC) protocols.[1][2] This guide provides an in-depth comparison of essential QC methodologies, grounded in scientific principles and field-proven insights, to ensure the reliable and consistent quality of (-)-Oxazepam acetate batches. We will delve into the causality behind experimental choices and present self-validating systems for robust quality assessment.

The Criticality of Enantiomeric Purity in (-)-Oxazepam Acetate

Oxazepam, the parent compound of (-)-Oxazepam acetate, is a chiral 3-hydroxybenzodiazepine.[3][4] While it is often commercialized as a racemic mixture, studies have indicated that the (S)-enantiomer of oxazepam has a significantly higher affinity for its target receptor compared to the (R)-enantiomer.[5] (-)-Oxazepam acetate, as a single enantiomer product, is expected to offer a more targeted therapeutic effect and potentially a better safety profile by minimizing off-target effects or differential metabolism associated with the undesired enantiomer.

However, a significant challenge with 3-hydroxybenzodiazepines is their susceptibility to racemization in solution, a process influenced by pH, temperature, and solvent polarity.[3][6][7][8] Therefore, QC protocols must not only confirm the initial enantiomeric purity but also assess the potential for chiral inversion during manufacturing, storage, and analysis. The undesired enantiomer in a batch of (-)-Oxazepam acetate is considered an impurity, and its levels must be strictly controlled.[9]

Comparative Analysis of Core QC Techniques

A multi-faceted analytical approach is essential for the comprehensive quality control of (-)-Oxazepam acetate. The following table compares the primary techniques for ensuring batch consistency, focusing on their application, advantages, and limitations.

Analytical Technique Primary Application Advantages Limitations Typical Resolution (Rs) Limit of Quantitation (LOQ)
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Purity & AssayGold standard for chiral separation, high precision and accuracy, scalable.[2][9][10]Method development can be complex, potential for on-column racemization.[4][11]> 2.00.05 - 0.1%
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Impurity Profiling & Degradation ProductsHigh sensitivity and specificity, structural elucidation of unknown impurities.[12][13][14]Higher equipment cost, matrix effects can influence quantification.N/A for impurities< 1 ng/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation & Enantiodiscrimination (with chiral solvating agents)Definitive structural information, non-destructive.[5][15][16]Lower sensitivity compared to LC-MS, complex for quantitative analysis of minor components.N/A~1%
Infrared (IR) Spectroscopy Identity ConfirmationRapid and simple for identity verification against a reference standard.[17][18]Not suitable for quantifying impurities or enantiomeric excess.N/AN/A
Karl Fischer Titration Water ContentHigh accuracy and precision for water determination.Specific to water content, does not provide information on other impurities.N/Appm levels
Residue on Ignition (ROI) / Sulfated Ash Inorganic ImpuritiesMeasures the total amount of inorganic impurities.[17][18]Non-specific, does not identify individual inorganic impurities.N/A~0.1%

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the QC of (-)-Oxazepam acetate. It is imperative that these methods are validated in accordance with regulatory guidelines such as those from the FDA and ICH.[19][20][21][22][23]

Protocol 1: Enantiomeric Purity by Chiral HPLC

Rationale: Chiral HPLC is the cornerstone for determining the enantiomeric excess of (-)-Oxazepam acetate. The choice of a polysaccharide-based or cyclodextrin-based chiral stationary phase (CSP) is critical.[10][11] Polysaccharide-based CSPs often provide excellent enantioselectivity for a wide range of compounds. Due to the known racemization of oxazepam, controlling the column temperature is crucial to prevent chiral inversion during analysis.[3][4] A lower temperature (e.g., 12-15°C) is often necessary to obtain accurate and reproducible results.[3][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler with temperature control, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP such as CHIRALPAK® IA or a similar immobilized column is recommended for its robustness and wide solvent compatibility.[24]

Chromatographic Conditions:

  • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 15°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the (-)-Oxazepam acetate sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

System Suitability:

  • Resolution (Rs): Inject a racemic mixture of oxazepam acetate. The resolution between the two enantiomer peaks should be ≥ 2.0.

  • Tailing Factor (T): For the (-)-Oxazepam acetate peak, the tailing factor should be ≤ 1.5.

  • Precision: Perform six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Data Analysis: Calculate the percentage of the undesired enantiomer using the area percent method:

% Undesired Enantiomer = (Area of Undesired Enantiomer / (Area of (-)-Oxazepam acetate + Area of Undesired Enantiomer)) x 100

Protocol 2: Impurity Profiling by UHPLC-MS/MS

Rationale: UHPLC-MS/MS provides the sensitivity and specificity required to detect, identify, and quantify potential impurities and degradation products that may not be resolved or detected by UV-based methods.[12][14] This is crucial for ensuring the safety and stability of the API. A gradient elution is employed to resolve compounds with a range of polarities.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic and MS Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MS/MS Analysis: Monitor for known related substances and potential degradation products. For oxazepam-related impurities, parent and product ion transitions can be established.[25][26]

Validation Parameters:

  • Specificity: Analyze blank samples, samples spiked with known impurities, and the test sample to demonstrate that the method can distinguish between the main component and its impurities.

  • Linearity: Establish linearity for each known impurity over a relevant concentration range.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.

Visualizing the QC Workflow and Key Concepts

Visual diagrams can aid in understanding the logical flow of the QC process and the principles behind the analytical techniques.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identification & Purity cluster_2 Specific Tests cluster_3 Final Disposition Batch (-)-Oxazepam Acetate Batch Appearance Appearance & Physical Description Batch->Appearance Solubility Solubility Testing Appearance->Solubility IR Identity Confirmation (IR Spectroscopy) Solubility->IR Chiral_HPLC Enantiomeric Purity (Chiral HPLC) IR->Chiral_HPLC Assay Assay (HPLC) Chiral_HPLC->Assay Impurity_Profile Impurity Profiling (UHPLC-MS/MS) Assay->Impurity_Profile Water_Content Water Content (Karl Fischer) Impurity_Profile->Water_Content ROI Residue on Ignition Water_Content->ROI Data_Review Data Review & Comparison to Specification ROI->Data_Review Release Batch Release Data_Review->Release Reject Batch Rejection Data_Review->Reject Chiral_Separation cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers in Mobile Phase CSP CSP Cavity Enantiomer_R R-Enantiomer Interaction_R Transient Complex Enantiomer_R->Interaction_R Weaker Interaction Enantiomer_S S-Enantiomer Interaction_S Stable Complex Enantiomer_S->Interaction_S Stronger Interaction Elution_R Peak 1 Interaction_R->Elution_R Faster Elution Elution_S Peak 2 Interaction_S->Elution_S Slower Elution

Caption: Principle of enantiomeric separation by chiral chromatography.

Conclusion and Forward Look

The quality control of (-)-Oxazepam acetate is a rigorous process that relies on a combination of orthogonal analytical techniques. While chiral HPLC remains the definitive method for confirming enantiomeric purity, it must be complemented by highly sensitive techniques like UHPLC-MS/MS for comprehensive impurity profiling. The protocols and comparisons provided in this guide serve as a robust framework for establishing a QC strategy that ensures the consistency, safety, and efficacy of each batch of (-)-Oxazepam acetate. Adherence to and validation of these methods in accordance with regulatory expectations are critical for successful drug development and manufacturing.

References

  • Simona, G., et al. (2002). Separation of oxazepam, lorazepam, and temazepam enantiomers by HPLC on a derivatized cyclodextrin-bonded phase: application to the determination of oxazepam in plasma. Journal of Biochemical and Biophysical Methods, 54(1-3), 287-299. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Fan, B., et al. (2004). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Chiral Stationary Phase. Journal of Chromatographic Science, 42(2), 88-92. [Link]

  • Chromatogram of HPLC enantiomeric separation of oxazepam at different temperatures. ResearchGate. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Szabó, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7047. [Link]

  • Method development with CHIRALPAK® IA - HPLC. Chiral Technologies. [Link]

  • Sisenwine, S. F., et al. (1982). Diastereoisomeric glucuronides of oxazepam. Isolation and stereoselective enzymic hydrolysis. Drug Metabolism and Disposition, 10(6), 605-608. [Link]

  • Oxazepam USP 2025. USP. [Link]

  • Balzano, F., et al. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. Molecules, 26(20), 6347. [Link]

  • Oxazepam - API Impurities and Reference Standards. GLP Pharma Standards. [Link]

  • USP Monographs: Oxazepam Tablets. Pharmacopeia. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

  • Balzano, F., et al. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. Molecules, 26(20), 6347. [Link]

  • Aso, Y., et al. (1988). The kinetics of the racemization of oxazepam in aqueous solution. Chemical & Pharmaceutical Bulletin, 36(5), 1834-1840. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. [Link]

  • Balzano, F., et al. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated -Cyclodextrins: An NMR Investigation. Semantic Scholar. [Link]

  • Uddin, M. N., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. [Link]

  • Oxazepam. Wikipedia. [Link]

  • Oxazepam. Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]

  • Yang, S. K., et al. (1988). Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate. Journal of Pharmaceutical Sciences, 77(4), 329-335. [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • Stability of benzodiazepines in whole blood samples stored at varying temperatures. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. Chromatography Online. [Link]

  • Nakamura, M., et al. (2009). Simultaneous Determination of Benzodiazepines and Their Metabolites in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry Using a High-Resolution Octadecyl Silica Column Compatible With Aqueous Compounds. Biomedical Chromatography, 23(4), 383-391. [Link]

  • Manzoni, C., et al. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine. Toxics, 10(1), 3. [Link]

  • A study of stability of Oxazepam in pharmaceutical solid form by High Perfornance Liquid Chornatography (HPLC). Academia.edu. [Link]

  • Kowalczuk, T., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 46(6), 635-643. [Link]

  • Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Oxazepam acetate, (-)-

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Handling Oxazepam acetate, (-)- (CAS: 1824-74-4) require...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Handling Oxazepam acetate, (-)- (CAS: 1824-74-4) requires a deep understanding of its physicochemical properties and pharmacotoxicological profile.

This active pharmaceutical ingredient (API) is a potent benzodiazepine derivative[1]. While invaluable for neurological research, its propensity to form electrostatically charged, inhalable dust presents severe occupational hazards, including profound central nervous system (CNS) depression, suspected carcinogenicity (H351), and reproductive toxicity (H361d) ()[2].

The following dossier provides a self-validating, step-by-step operational and logistical framework for the safe handling and disposal of Oxazepam acetate.

Part 1: Pharmacotoxicological Rationale for Containment

To design an effective safety protocol, we must first understand the mechanism of toxicity. Oxazepam acetate is highly lipophilic. If aerosolized powder is inhaled or absorbed through the conjunctiva, it rapidly enters systemic circulation and crosses the blood-brain barrier, leading to allosteric modulation of the GABA-A receptor[3].

ToxicityMechanism Exposure Inhalation/Dermal Exposure to Oxazepam Acetate Absorption Systemic Absorption & Blood-Brain Barrier Crossing Exposure->Absorption Receptor Allosteric Binding to GABA-A Receptor Absorption->Receptor Effect Increased Chloride Influx (Hyperpolarization) Receptor->Effect Toxicity CNS Depression, Drowsiness & Teratogenic Risks Effect->Toxicity

Figure 1: Pharmacotoxicological pathway of Oxazepam acetate exposure dictating stringent PPE requirements.

Part 2: Quantitative Hazard Profile & PPE Causality Matrix

Do not rely on generic safety protocols. The selection of Personal Protective Equipment (PPE) must directly address the specific vulnerabilities exposed by this compound's physical state.

Table 1: Physicochemical & Hazard Profile

Parameter Data / Classification Source
CAS Number 1824-74-4 [1]
Molecular Formula C17H13ClN2O3 [4]
Molecular Weight 328.75 g/mol [4]
Acute Toxicity (Oral LD50) >8 g/kg (rat) [5]
Primary Target Organs Central Nervous System (CNS) [2]

| Key Hazard Statements | H319, H336, H351, H361d, H412 | [2] |

Table 2: Causality-Driven PPE Specifications

PPE Category Specification Causality / Rationale
Respiratory NIOSH-approved N95, P100, or PAPR Prevents inhalation of aerosolized API powder, which rapidly crosses the blood-brain barrier causing CNS depression.
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness) Mitigates dermal absorption. The outer glove acts as a sacrificial layer that can be immediately discarded if contaminated.
Eye Protection Unvented Chemical Safety Goggles Prevents conjunctival absorption of airborne particulates and protects against severe eye irritation (H319).

| Body Protection | Tyvek Lab Coat or Disposable Sleeves | Prevents electrostatic accumulation of powder on personal clothing, eliminating secondary exposure risks outside the lab. |

Part 3: Self-Validating Operational Workflows

Every protocol in a high-stakes laboratory environment must be a self-validating system. This means building in immediate feedback loops to ensure the safety controls are actively working.

Protocol A: Safe Weighing and Solubilization
  • Environmental Verification (Self-Validation): Before donning PPE, verify that the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing hood is operational. Validation: The magnehelic gauge must read between 0.4 and 0.6 inches of water. Do not proceed if airflow is unverified.

  • PPE Donning: Apply the causality-driven PPE (Table 2). Double-glove with nitrile, ensuring the inner glove is tucked under the lab coat cuff and the outer glove extends over it.

  • Static Mitigation: Discharge static electricity from your gloves using a grounded static bar. Causality: Oxazepam acetate powder is highly susceptible to electrostatic repulsion, which can cause invisible micro-aerosolization during transfer.

  • Material Transfer: Use a conductive, anti-static weighing spatula to transfer the powder into a tared, anti-static weigh boat.

  • In-Situ Solubilization: If preparing a stock solution, add the primary solvent (e.g., methanol) directly to the weigh boat inside the hood before transferring the solution to a volumetric flask ()[6]. Causality: Wetting the powder immediately eliminates the inhalation hazard associated with dry dust.

Protocol B: Spill Response and Decontamination
  • Immediate Isolation: If a powder spill occurs outside containment, immediately evacuate the 5-foot radius and allow aerosols to settle for 15 minutes.

  • Wet-Wipe Technique: Do not use a dry brush or vacuum. Saturate an absorbent laboratory wipe with a 70/30 Methanol/Water solution. Causality: Oxazepam acetate is highly lipophilic and poorly soluble in water; an organic solvent mixture is required to dissolve and lift the API from the surface.

  • Inward Wiping: Wipe the spill from the outer edge toward the center to prevent spreading the contamination.

  • Validation (Self-Validation): After the initial clean, perform a secondary wipe with a fresh solvent-soaked swab. Visually inspect the swab under bright light. If any residue or discoloration is detected, repeat step 3.

  • Waste Segregation: Place all contaminated wipes and the outer pair of gloves into a sealable, labeled hazardous waste bag before exiting the hood.

Part 4: Logistical and Disposal Plan

Oxazepam acetate cannot be disposed of via standard aqueous waste streams due to its long-lasting harmful effects on aquatic life (H412)[2]. Furthermore, as a biologically active pharmaceutical, it falls under stringent EPA and local environmental regulations ()[7].

  • Segregation: Oxazepam acetate must be strictly segregated from general laboratory waste and standard aqueous waste. It is classified as a hazardous pharmaceutical waste[8].

  • Labeling & Storage: Waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste - Contains Oxazepam Acetate (Toxic/Teratogenic)". Store waste in a secure, locked, and well-ventilated area to prevent unauthorized access, in compliance with regulations for controlled substance derivatives[5].

  • Final Destruction: The only acceptable method of disposal is high-temperature incineration by an EPA-approved waste management contractor[9].

OperationalWorkflow Start 1. Environmental Control Verify Hood Airflow PPE 2. PPE Donning Double Gloves, N95, Goggles Start->PPE Airflow Validated Handling 3. Material Transfer Anti-Static Weighing PPE->Handling PPE Secured Decon 4. Decontamination Solvent-Based Wet Wipe Handling->Decon Task Complete Waste 5. Waste Segregation EPA-Listed Pharma Waste Decon->Waste Collect Wipes Disposal 6. Final Disposal High-Temp Incineration Waste->Disposal Vendor Transport

Figure 2: Self-validating operational workflow for the safe handling and disposal of Oxazepam acetate.

References

  • Pharmacopoeia. "CAT 1021 - oxazepam (CD) - SAFETY DATA SHEET". Available at:[Link]

  • NextSDS. "Oxazepam (1.0 mg/ml) in Methanol Safety Data Sheet". Available at: [Link]

  • Environmental Protection Agency (EPA). "Waste Treatment and Disposal Methods for the Pharmaceutical Industry". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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